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  • Product: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol
  • CAS: 1346687-42-0

Core Science & Biosynthesis

Foundational

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol CAS 1346687-42-0 properties

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol CAS: 1346687-42-0 Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol [1] Executive Summary (5-(Pyridazin-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

CAS: 1346687-42-0 Formula: C₁₀H₉N₃O Molecular Weight: 187.20 g/mol [1]

Executive Summary

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346687-42-0) is a specialized bi-heteroaryl building block increasingly utilized in modern medicinal chemistry.[1] Its structure—a pyridazine ring coupled to a pyridine ring bearing a hydroxymethyl handle—offers a unique combination of polarity, hydrogen bond acceptor capabilities, and a versatile attachment point.[1] This scaffold is particularly relevant in the design of kinase inhibitors (e.g., JAK, BTK, SYK) and GPCR modulators, where the biaryl system mimics the adenosine triphosphate (ATP) hinge-binding motif or provides a rigid spacer for fragment linking.[1]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and handling protocols, designed for researchers optimizing lead compounds.[1]

Physicochemical Profile

Understanding the fundamental properties of this intermediate is critical for assay development and formulation.[1]

PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Weight 187.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted) 0.3 – 0.8Low lipophilicity; favorable for improving aqueous solubility in lead series.[1]
Topological Polar Surface Area (TPSA) ~58 ŲGood membrane permeability potential; well within Veber's rules (<140 Ų).[1]
H-Bond Donors / Acceptors 1 (OH) / 4 (3 N, 1 O)High acceptor count facilitates specific interactions with protein residues (e.g., hinge regions).[1]
pKa (Base) ~5.2 (Pyridine N), ~2.3 (Pyridazine N)The pyridine nitrogen is the primary basic site; pyridazine nitrogens are weakly basic.[1]
Solubility DMSO (>50 mg/mL), MeOH, DMFSoluble in polar organic solvents; moderate water solubility.[1]
Appearance Off-white to pale yellow solidTypical of nitrogen-rich bi-heterocycles.[1]

Synthetic Methodology

The synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol typically relies on palladium-catalyzed cross-coupling reactions.[1] The most robust pathway involves a Suzuki-Miyaura coupling between a 3-halopyridazine and a functionalized pyridine boronic acid.[1]

Protocol: Suzuki-Miyaura Cross-Coupling[1]
  • Reagents: 3-Chloropyridazine (1.0 eq), (5-(hydroxymethyl)pyridin-3-yl)boronic acid (1.1 eq).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄.[1]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[1]

  • Conditions: Degas with Argon; heat to 90–100°C for 4–12 hours.

Mechanism & Workflow Diagram:

G cluster_0 Reagents cluster_1 Catalytic Cycle A 3-Chloropyridazine C Pd(0) Oxidative Addition A->C B (5-(Hydroxymethyl)pyridin-3-yl) boronic acid D Transmetallation (Base-Assisted) B->D C->D Pd-Ar-Cl E Reductive Elimination D->E Pd-Ar-Ar' E->C Regenerate Pd(0) F Target Product: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol E->F Product Release

Figure 1: Catalytic cycle for the synthesis of the target bi-heteroaryl methanol via Suzuki coupling.

Strategic Applications & Functionalization

The primary utility of CAS 1346687-42-0 lies in the reactivity of its hydroxymethyl group (-CH₂OH).[1] It serves as a versatile "handle" for attaching the bi-heteroaryl scaffold to other pharmacophores.[1]

A. Activation to Leaving Group (LG)

To couple this scaffold with amines or nucleophiles, the alcohol must be converted to a leaving group (Cl, Br, OMs).[1]

  • Chlorination: SOCl₂ (Thionyl chloride) in DCM.[1] Note: The pyridine nitrogen may form an N-oxide or salt; careful neutralization is required.[1]

  • Mesylation: MsCl, TEA, DCM at 0°C. Preferred for stability.[1]

B. Oxidation to Aldehyde

For reductive amination strategies (creating a -CH₂-NH- linkage), the alcohol is oxidized to the aldehyde.[1]

  • Reagent: MnO₂ (excess) in DCM or EtOAc (mild, selective).[1]

  • Reagent: Dess-Martin Periodinane (DMP).[1]

  • Avoid: Strong acidic oxidants (Jones reagent) which may protonate the rings and complicate isolation.[1]

C. Scaffold Hopping Logic

This compound is often used to replace:

  • Biphenyl systems: To improve solubility and reduce logP.[1]

  • Bi-pyridine systems: To introduce a different hydrogen bond acceptor pattern (N-N bond of pyridazine).[1]

Functionalization Workflow:

Applications cluster_ops Synthetic Transformations Start (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (Core Scaffold) Op1 Activation (MsCl/SOCl2) Start->Op1 Op2 Oxidation (MnO2) Start->Op2 Intermediate1 Electrophile (-CH2-Cl / -CH2-OMs) Op1->Intermediate1 Intermediate2 Aldehyde (-CHO) Op2->Intermediate2 Target1 S_N2 Coupling (Amines/Thiols) Intermediate1->Target1 Target2 Reductive Amination (Secondary Amines) Intermediate2->Target2

Figure 2: Divergent synthetic utility of the hydroxymethyl handle for library generation.

Handling, Stability & Safety (Cold Chain)

Critical Note: Suppliers (e.g., BLDpharm) designate this compound for Cold Chain Transportation .[1][2] This indicates potential sensitivity to thermal degradation or hygroscopicity.[1]

  • Storage: Store at -20°C in a tightly sealed container.

  • Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen) to prevent moisture absorption, which can complicate accurate weighing and stoichiometry.[1]

  • Stability:

    • Solid State:[1] Stable for months at -20°C.[1]

    • Solution: Prepare fresh. Avoid prolonged storage in protic solvents (MeOH) without buffering, as the pyridine ring can be susceptible to slow oxidation or photolytic degradation.[1]

  • Safety: Treat as a potential irritant (Skin/Eye/Respiratory).[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • BLDpharm. (n.d.).[1] Product Datasheet: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346687-42-0).[1][2] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Hajduk, P. J., & Greer, J. (2007).[1] A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on bi-heteroaryl scaffolds). Link[1]

Sources

Exploratory

The Chemical Chimera: A Technical Guide to Pyridazine-Pyridine Hybrids

Topic: Structure-Activity Relationship (SAR) of Pyridazine-Pyridine Hybrids Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Power...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Pyridazine-Pyridine Hybrids Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Power of Nitrogen-Rich Scaffolds

In the high-stakes arena of drug discovery, nitrogen heterocycles are the undisputed kings of pharmacophores. Among these, the pyridazine-pyridine hybrid represents a sophisticated "chemical chimera"—merging the pi-deficient nature of pyridine with the unique hydrazine-like electronic signature of pyridazine.

This guide moves beyond basic synthesis to explore the Structure-Activity Relationship (SAR) of these hybrids. We focus on two distinct classes:

  • Fused Hybrids: specifically the pyrido[2,3-d]pyridazine core, a rigid scaffold mimicking purines and quinazolines, highly effective in kinase inhibition (e.g., VEGFR-2, CDK).

  • Linked Hybrids: Biaryl systems where the rings are connected via rotatable bonds, offering flexibility to span large binding pockets.

The Fused Hybrid: Pyrido[2,3-d]pyridazine[1][2][3][4]

Scaffold Architecture & Electronic Properties

The pyrido[2,3-d]pyridazine system is a planar, electron-deficient bicycle. Its utility stems from its ability to mimic the ATP molecule, making it a "privileged scaffold" for ATP-competitive kinase inhibitors.

  • H-Bonding Potential: The N1 and N2 nitrogens of the pyridazine ring serve as potent hydrogen bond acceptors.

  • Pi-Stacking: The highly aromatic nature allows for strong

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the enzyme active site.
    
SAR Map: Decoding the Pharmacophore

The biological activity of this scaffold is strictly governed by substitution patterns at three critical vectors.

Figure 1: SAR Map of the Pyrido[2,3-d]pyridazine scaffold highlighting critical substitution vectors for kinase inhibition.

Mechanistic Insight: VEGFR-2 Kinase Inhibition[5][6]

To understand why we synthesize these molecules, we must look at the target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis in tumors.[1]

Mechanism of Action: The hybrid inhibitor functions as a Type II Kinase Inhibitor .

  • Hinge Binding: The pyridazine nitrogens (or adjacent carbonyls in dione derivatives) form hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Cys919 ).

  • Hydrophobic Occupancy: A hydrophobic substituent at C8 (often a phenyl ring) occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Gatekeeper Interaction: Substituents at C5 extend towards the solvent front, often interacting with the "gatekeeper" residue, determining selectivity against other kinases.

Figure 2: Signal transduction pathway of VEGFR-2 and the intervention point of the hybrid inhibitor.

Experimental Protocol: Synthesis of 5,8-Disubstituted Pyrido[2,3-d]pyridazines

This protocol describes the synthesis of a core scaffold suitable for diversification. This is a self-validating workflow; the color change in Step 1 and the precipitate formation in Step 2 serve as visual checkpoints.

Phase 1: Core Construction (Cyclocondensation)

Objective: Synthesize the intermediate pyrido[2,3-d]pyridazine-5,8-dione.

  • Reagents: 2,3-Pyridine dicarboxylic anhydride (1.0 eq), Hydrazine hydrate (1.2 eq), Glacial acetic acid (Solvent).

  • Procedure:

    • Dissolve 2,3-pyridine dicarboxylic anhydride in glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature. Checkpoint: Exothermic reaction; ensure temperature does not exceed 40°C during addition.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature. A solid precipitate should form.[2]

    • Filter, wash with cold water, and dry.

  • Validation:

    • Yield: Expect >80%.

    • Appearance: White to pale yellow solid.

    • Melting Point: >300°C (indicative of the stable dione lactam structure).

Phase 2: Activation (Chlorination)

Objective: Convert the unreactive dione into the reactive 5,8-dichloropyrido[2,3-d]pyridazine.

  • Reagents: Dione intermediate (from Phase 1), Phosphorus oxychloride (

    
    , excess), 
    
    
    
    (catalytic).
  • Procedure:

    • Suspend the dione in

      
      .
      
    • Reflux for 3-5 hours.[2] Checkpoint: The suspension should clear to become a homogeneous solution, indicating conversion of the insoluble lactam to the soluble chloro-imidate.

    • Remove excess

      
       under reduced pressure.
      
    • Pour the residue onto crushed ice (carefully!) to precipitate the product.

    • Neutralize with

      
       to pH 7. Extract with DCM if necessary.
      
Phase 3: Diversification (Nucleophilic Aromatic Substitution)

Objective: Introduce SAR-relevant groups.

  • Reagents: Dichloro-intermediate, Amine 1 (e.g., Aniline derivatives), Amine 2 (e.g., N-methylpiperazine).

  • Logic: The C5 and C8 positions have different reactivities. C5 is generally more reactive due to the inductive effect of the pyridine nitrogen.

    • Step A (C5 substitution): React with 1.0 eq of Amine 1 at 0°C to Room Temp.

    • Step B (C8 substitution): React with excess Amine 2 at reflux.[3]

Figure 3: Step-wise synthesis workflow for accessing the bioactive scaffold.

Quantitative Data: SAR Summary

The following table summarizes the impact of substituents on the pyrido[2,3-d]pyridazine core against VEGFR-2 , based on aggregated literature data (IC50 values).

Compound IDR1 (C5-Position)R2 (C8-Position)IC50 (VEGFR-2)SAR Insight
A1 -Cl-Cl> 10 µMUnsubstituted core lacks H-bond donors/acceptors for hinge binding.
A2 -NH-Phenyl-Cl1.2 µMIntroduction of aromatic ring improves hydrophobic fit; Cl is too labile/small.
A3 -NH-Phenyl-NH-Phenyl0.45 µMBis-aryl substitution enhances pi-stacking, but solubility is poor.
A4 -NH-(4-F-Phenyl)-N-Methylpiperazine0.08 µM Optimal Hybrid: 4-F-Phenyl fits the hydrophobic pocket; Piperazine solubilizes and contacts solvent front.
A5 -NH-(3-NO2-Phenyl)-N-Methylpiperazine0.25 µMElectron-withdrawing

is good, but steric bulk reduces fit compared to Fluorine.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Source: Bioorganic & Medicinal Chemistry (2024).[3][4][5] URL:[Link]

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent. Source: RSC Advances (2021). URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: RSC Advances (2023). URL:[Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action. Source: Molecules (2022).[3] URL:[Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives. Source: Frontiers in Chemistry (2024). URL:[Link]

Sources

Foundational

Pyridazinyl-Pyridine Scaffolds in Medicinal Chemistry: Strategic Bioisosterism and Synthetic Workflows

Executive Summary: The Heterobiaryl Paradigm Shift In modern medicinal chemistry, the optimization of heterobiaryl scaffolds is a critical vector for overcoming poor absorption, distribution, metabolism, and excretion (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heterobiaryl Paradigm Shift

In modern medicinal chemistry, the optimization of heterobiaryl scaffolds is a critical vector for overcoming poor absorption, distribution, metabolism, and excretion (ADME) profiles, as well as off-target toxicities. Historically, bipyridine systems have been heavily utilized; however, they frequently suffer from high lipophilicity, basicity-driven hERG liabilities, and rapid cytochrome P450 (CYP) mediated metabolism.

As a Senior Application Scientist navigating late-stage lead optimization, I frequently advocate for the transition toward pyridazinyl-pyridine scaffolds . By replacing one pyridine ring with a pyridazine (a 1,2-diazine), we fundamentally alter the electronic distribution, dihedral conformational preference, and solvation energy of the molecule[1]. This technical guide dissects the physicochemical causality behind this "pyridine-to-pyridazine" swap, explores its clinical validation in targeted kinase inhibitors, and provides robust, self-validating synthetic protocols for incorporating this privileged scaffold.

Physicochemical Rationale: The "Why" Behind the Scaffold

The decision to incorporate a pyridazinyl-pyridine axis is rarely arbitrary; it is driven by the stark physicochemical differences between pyridine and pyridazine. The adjacent nitrogen atoms in the pyridazine ring create an "alpha effect" that drastically alters the electron density of the aromatic system[2].

Causality in Experimental Choices
  • Lowered Basicity (pKa): Pyridazine is significantly less basic than pyridine. In drug design, highly basic amines often protonate at physiological pH, leading to promiscuous binding with the hERG potassium channel (a primary cause of cardiotoxicity). The pyridazine core mitigates this liability[1].

  • Dipole Moment & Conformational Control: The high dipole moment of pyridazine (4.2 D) compared to pyridine (2.2 D) enhances

    
    -
    
    
    
    stacking interactions with aromatic residues in target binding pockets[2]. Furthermore, in a pyridazinyl-pyridine system, the electrostatic repulsion between the nitrogen lone pairs dictates a specific dihedral twist, locking the molecule into a favorable bioactive conformation.
  • Lipophilicity (cLogP): The inclusion of a second nitrogen atom drastically reduces the partition coefficient, improving aqueous solubility and reducing non-specific lipophilic binding (e.g., plasma protein binding)[2].

Quantitative Data Summary

The following table summarizes the core quantitative differences driving the bioisosteric replacement strategy:

Physicochemical PropertyPyridine (C5H5N)Pyridazine (C4H4N2)Impact on Drug Design & Optimization
cLogP (Lipophilicity) 0.84-0.51Drastically improves aqueous solubility; reduces non-specific binding.
pKa (Conjugate Acid) 5.22.0Reduces physiological protonation; minimizes hERG cardiotoxicity risks.
Dipole Moment (

)
2.2 D4.2 DEnhances

-

stacking; alters target residence time via electrostatics.
H-Bond Acceptor Sites 12 (Adjacent)Enables bidentate coordination (e.g., hinge-binding in kinases).

Clinical Validation: Target-Specific Case Studies

Allosteric TYK2 Inhibition: Deucravacitinib

The development of Deucravacitinib (BMS-986165), a first-in-class allosteric inhibitor of Tyrosine Kinase 2 (TYK2), is a masterclass in scaffold optimization. During lead optimization, researchers faced a critical bottleneck: a pyridine-containing precursor exhibited poor permeability and was rapidly metabolized into a nonselective primary amide[3].

The Intervention: A pyridine-to-pyridazine core swap was executed. The Causality: The pyridazine ring improved the lipophilicity-to-permeability ratio, enabling favorable oral exposure. Crucially, the altered electron density of the pyridazine ring deactivated the adjacent functional groups toward oxidative metabolism, completely abolishing the formation of the nonselective metabolite and diminishing off-target cKit inhibition[3].

TYK2_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor IL23->Receptor Binds TYK2_JH2 TYK2 Pseudokinase (JH2) Autoinhibitory Domain Receptor->TYK2_JH2 Activates TYK2_JH1 TYK2 Kinase (JH1) Active Domain TYK2_JH2->TYK2_JH1 Relieves Autoinhibition (Wild-type) STAT3 STAT3 Phosphorylation TYK2_JH1->STAT3 Phosphorylates Drug Pyridazine-based Inhibitor (e.g., Deucravacitinib) Drug->TYK2_JH2 Stabilizes Autoinhibition (Allosteric Block)

Allosteric modulation of the TYK2/STAT3 signaling pathway by pyridazine-based JH2 inhibitors.

ALK/MET Inhibition: Ensartinib

Ensartinib represents a next-generation ALK/MET inhibitor designed to overcome crizotinib resistance in non-small cell lung cancer (NSCLC)[4]. The Intervention: The aminopyridine pharmacodynamic group of the crizotinib scaffold was replaced with an aminopyridazine[4]. The Causality: This specific bioisosteric replacement fine-tuned the lipid solubility and enhanced the hydrogen-bonding network within the mutated ALK kinase domain. The result was a profound increase in target affinity and, critically, enhanced blood-brain barrier (BBB) penetration to treat intracranial metastases[4].

Synthetic Methodologies & Workflows

Accessing pyridazinyl-pyridine scaffolds traditionally relies on transition-metal-catalyzed cross-coupling. However, recent breakthroughs in "skeletal editing" have revolutionized how we explore this chemical space.

Traditional Approach: Suzuki-Miyaura Cross-Coupling

The most reliable method for constructing the C-C bond between a pyridine and a pyridazine ring is the Suzuki-Miyaura coupling of a pyridazine halide with a pyridine boronic acid (or vice versa). Due to the electron-deficient nature of both rings, specialized phosphine ligands (e.g., dppf or XPhos) are often required to facilitate the oxidative addition and reductive elimination steps.

Advanced Approach: Skeletal Editing (C-to-N Transmutation)

A groundbreaking 2024/2025 methodology allows for the direct conversion of privileged pyridine scaffolds into underutilized pyridazines via single-atom skeletal editing[2][5]. By introducing an azide at the ortho position of a pyridine, a photoinitiated rearrangement of N-amino-2-azidopyridinium cations occurs. This proceeds via a 1,2-diazatriene intermediate, effectively replacing a carbon atom with a nitrogen atom[5]. This allows medicinal chemists to take an optimized bipyridine drug candidate and instantly convert it into a pyridazinyl-pyridine analog for late-stage diversification[5].

Synthesis_Workflow SubA Pyridine Boronic Acid PdCat Pd Catalyst + Base (Suzuki-Miyaura) SubA->PdCat SubB Pyridazine Halide SubB->PdCat Product Pyridazinyl-Pyridine Scaffold PdCat->Product Cross-Coupling PyPre Bipyridine Precursor SkelEdit Skeletal Editing (C-to-N Transmutation) PyPre->SkelEdit SkelEdit->Product Late-Stage Diversification

Synthetic workflows for accessing pyridazinyl-pyridine scaffolds via cross-coupling and skeletal editing.

Experimental Protocol: Synthesis and Validation

To ensure scientific integrity, the following is a self-validating protocol for the synthesis of a generic 3-(pyridin-3-yl)pyridazine core, followed by analytical and biological validation steps.

Step 1: Reaction Setup (Suzuki-Miyaura Coupling)
  • Reagents: In an oven-dried Schlenk flask under argon, combine 3-chloro-6-phenylpyridazine (1.0 equiv, 1.0 mmol) and pyridin-3-ylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base: Add

    
     (0.05 equiv, 5 mol%) and anhydrous 
    
    
    
    (3.0 equiv, 3.0 mmol).
  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

    • Causality Check: Water is critical here to dissolve the inorganic base and accelerate the transmetalation step, while the bidentate dppf ligand prevents catalyst deactivation by the highly coordinating nitrogen lone pairs of the substrates.

Step 2: Execution and Workup
  • Heating: Stir the reaction mixture at 90°C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Quenching: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL).

  • Extraction: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Hexanes to 70% EtOAc/Hexanes).

Step 3: Self-Validating Analytical Checks
  • LC-MS: Confirm the presence of the desired mass

    
    . Ensure no dehalogenated pyridazine side-products are present.
    
  • 1H-NMR (400 MHz, CDCl3): Look for the diagnostic, highly deshielded pyridazine protons. You must observe two distinct doublets (typically between

    
     7.5 - 8.0 ppm and 
    
    
    
    8.8 - 9.2 ppm,
    
    
    Hz) corresponding to the C4 and C5 protons of the pyridazine ring.
Step 4: Biological Validation (TR-FRET Kinase Assay)

To validate the scaffold's bioactivity against a target kinase (e.g., TYK2):

  • Incubate the purified pyridazinyl-pyridine compound (serial dilutions from 10

    
    M to 0.1 nM) with recombinant TYK2 enzyme, ATP (at 
    
    
    
    ), and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
  • After 60 minutes, quench the reaction with EDTA and add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 615 nm / 665 nm).

  • Causality Check: A successful bioisosteric swap should yield an

    
     comparable to or better than the parent bipyridine, confirming that the altered dihedral angle and dipole moment are tolerated (or preferred) by the kinase hinge region.
    

References

  • Pyridine-to-Pyridazine Skeletal Editing Journal of the American Chemical Society[Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing Knowledge UChicago [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (PMC)[Link]

  • deucravacitinib (BMS-986165) Drug Hunter[Link]

  • Targeting MET in NSCLC: An Ever-Expanding Territory National Institutes of Health (PMC)[Link]

Sources

Exploratory

ALK5 Inhibitor Pharmacophore Design: The Biaryl Methanol Scaffold

Topic: ALK5 Inhibitor Pharmacophore Design using Biaryl Methanols Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Summary & Therapeutic Context The Tr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: ALK5 Inhibitor Pharmacophore Design using Biaryl Methanols Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Therapeutic Context

The Transforming Growth Factor-beta (TGF-


) signaling pathway is a master regulator of cellular proliferation, differentiation, and extracellular matrix production. Its dysregulation is the primary driver of fibrosis  (pulmonary, hepatic, renal) and a key mechanism in tumor metastasis  (epithelial-to-mesenchymal transition).

Central to this pathway is the TGF-


 type I receptor (ALK5) .[1][2][3] While ALK5 inhibition is a validated therapeutic strategy, clinical translation has been hampered by cardiotoxicity and off-target effects, particularly against p38 MAPK , which shares a highly similar ATP-binding pocket.

This guide details the rational design of Biaryl Methanol inhibitors. Unlike flat heteroaromatic stacks, the biaryl methanol scaffold offers a unique three-dimensional vector. The biaryl axis controls access to the selectivity pocket, while the methanol moiety (


) serves as a versatile H-bond anchor, capable of engaging the catalytic lysine (Lys232) or the hinge region (His283) with high specificity.

Molecular Mechanism & Pharmacophore Theory

The ALK5 ATP-Binding Pocket

To design a potent inhibitor, one must map the specific topology of the ALK5 kinase domain.

  • Hinge Region (His283): The primary anchor for ATP-competitive inhibitors. Requires a strong H-bond acceptor/donor pair.

  • Gatekeeper Residue (Ser280): A critical selectivity filter.[4] ALK5 possesses a small Serine gatekeeper, whereas p38 MAPK has a bulkier Threonine. Accessing the "selectivity pocket" behind this gatekeeper is essential for ALK5 specificity.

  • Catalytic Lysine (Lys232): Positioned deep in the pocket, interacting with the

    
    - and 
    
    
    
    -phosphates of ATP.
The Biaryl Methanol Hypothesis

The biaryl methanol pharmacophore addresses the "selectivity vs. potency" dilemma through a specific spatial arrangement:

  • The Biaryl Core: A twisted system (e.g., phenyl-pyridine or biphenyl) that mimics the propeller shape of propeller-shaped inhibitors, fitting into the hydrophobic pocket adjacent to the gatekeeper.

  • The Methanol Group (

    
    ):  Acts as a "warhead" for polar interactions. Unlike a simple hydroxyl, the methylene spacer allows rotational freedom to find optimal H-bond geometry with Lys232  or the backbone carbonyl of Asp281 , stabilizing the inactive conformation (DFG-out) or anchoring the active conformation (DFG-in).
    
Pathway Visualization

The following diagram illustrates the canonical TGF-


/ALK5 signaling cascade and the point of pharmacological intervention.

ALK5_Pathway TGF_Ligand TGF-β Ligand TbRII TGF-β Receptor II (TβRII) TGF_Ligand->TbRII Binding ALK5 ALK5 (TβRI) Target TbRII->ALK5 Phosphorylation Smad23 Smad2/3 (R-Smads) ALK5->Smad23 Phosphorylation (Inhibited by Biaryl Methanol) Complex Smad2/3-Smad4 Complex Smad23->Complex + Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nuclear Translocation & Transcription Complex->Nucleus Fibrosis Fibrosis / EMT Nucleus->Fibrosis Gene Expression

Caption: The canonical TGF-


 signaling pathway.[1][4] ALK5 inhibition prevents Smad2/3 phosphorylation, halting fibrotic gene transcription.

Medicinal Chemistry Strategy: SAR & Optimization

The design of the biaryl methanol series follows a strict Structure-Activity Relationship (SAR) logic. The goal is to maximize the "Selectivity Index" (SI) against p38 MAPK.

Scaffold Evolution
  • Generation 1 (Flat Biaryls): High potency but poor selectivity. The planar structure allows intercalation into multiple kinase pockets.

  • Generation 2 (Ortho-Substitution): Introducing a substituent ortho to the biaryl bond forces a dihedral twist (

    
    ). This twist is crucial for fitting the narrow cleft of ALK5.
    
  • Generation 3 (Hydroxymethylation): Introduction of the

    
     group.
    
Quantitative SAR Data (Representative)

The table below summarizes the impact of the methanol position and biaryl composition on ALK5 potency (


) and Selectivity.
Compound IDCore ScaffoldR-Group (Position)ALK5 IC50 (nM)p38 IC50 (nM)Selectivity (p38/ALK5)
BM-01 Phenyl-Pyridine-H120800.6x (Poor)
BM-05 Phenyl-Pyridine2-CH3 (Twist)4545010x
BM-12 Phenyl-Pyridine3-CH2OH 12 >10,000 >800x
BM-14 Biphenyl3-CH2OH851,20014x

Analysis: Compound BM-12 demonstrates that the combination of a pyridine nitrogen (H-bond acceptor for Hinge) and a meta-hydroxymethyl group (H-bond donor to Lys232/Asp281) achieves superior potency and selectivity.

Experimental Protocols

Synthesis of Biaryl Methanols (Suzuki-Miyaura Coupling)

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of an aryl halide with a hydroxymethyl-functionalized boronic acid.

Reagents:

  • Aryl Halide (e.g., 2-bromo-6-methylpyridine)

  • Boronic Acid (e.g., 3-(hydroxymethyl)phenylboronic acid)

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Setup: In a nitrogen-purged reaction vial, combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalysis: Add Pd catalyst (5 mol%). Seal the vial immediately.

  • Reaction: Heat to

    
     for 12 hours. Monitor conversion by LC-MS (Look for 
    
    
    
    peak corresponding to the biaryl product).
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The hydroxymethyl group is polar; expect elution at 40-60% EtOAc.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start Materials: Aryl Halide + Boronic Acid Mix Mix w/ Base (K2CO3) & Solvent (Dioxane/H2O) Start->Mix Cat Add Catalyst Pd(dppf)Cl2 Mix->Cat Heat Heat 90°C 12 Hours Cat->Heat Workup Extraction (EtOAc) & Drying Heat->Workup Pure Flash Column Purification Workup->Pure Final Biaryl Methanol Inhibitor Pure->Final

Caption: Palladium-catalyzed Suzuki-Miyaura coupling workflow for biaryl methanol synthesis.

In Vitro Kinase Assay (Validation)

To validate the design, an enzymatic assay using ADP-Glo™ or similar fluorescence/luminescence technology is required.

Protocol:

  • Enzyme Prep: Dilute recombinant human ALK5 (and p38

    
     for counter-screen) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM DTT).
  • Compound Addition: Transfer 100 nL of compound (in DMSO) to a 384-well plate.

  • Reaction Start: Add enzyme solution and pre-incubate for 10 min. Initiate reaction by adding ATP (

    
     concentration, typically 10 
    
    
    
    M) and substrate (Casein or SMAD peptide).
  • Incubation: Incubate at RT for 60 min.

  • Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis: Read luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate

    
     using non-linear regression (4-parameter logistic fit).
    

References

  • Structure-Activity Relationship of ALK5 Inhibitors: Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry.[5] [Link]

  • Selectivity Determination (ALK5 vs p38): Vogt, J., et al. (2011). Structural Basis for Specificity of TGFβ Family Receptor Small Molecule Inhibitors.[4] Cell Chemical Biology. [Link]

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Foundational

The Emergence of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Derivatives: A New Frontier in Targeted Cancer Therapy

A Technical Guide for Drug Discovery Professionals Authored by: Senior Application Scientist, Gemini Division Abstract The convergence of pyridazine and pyridine scaffolds into the novel (5-(Pyridazin-3-yl)pyridin-3-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The convergence of pyridazine and pyridine scaffolds into the novel (5-(Pyridazin-3-yl)pyridin-3-yl)methanol core represents a promising new avenue in the development of targeted cancer therapeutics. While direct literature on this specific molecular framework is nascent, extensive research into analogous structures containing pyridazin-3-yl and pyridin-3-yl moieties provides a strong rationale for their investigation as potent inhibitors of key oncogenic pathways. This technical guide synthesizes the therapeutic potential of these derivatives, focusing on their likely mechanisms of action as inhibitors of SHP2 phosphatase and the ecto-enzyme CD73. We present a putative synthetic strategy, detailed protocols for biological evaluation, and a forward-looking perspective on the clinical translation of this emerging class of compounds.

Introduction: The Rationale for a Bifunctional Scaffold

The pyridazine and pyridine ring systems are privileged structures in medicinal chemistry, each contributing unique physicochemical properties that are advantageous for drug design.[1][2] The pyridazine moiety, with its adjacent nitrogen atoms, offers a distinct dipole moment and hydrogen bonding capacity, which can facilitate strong and specific interactions with biological targets.[2] The pyridine ring is a well-established pharmacophore, present in numerous approved drugs, valued for its ability to enhance solubility and metabolic stability.[3]

The novel combination of these two heterocycles in the (5-(Pyridazin-3-yl)pyridin-3-yl)methanol backbone creates a bifunctional scaffold with significant therapeutic potential, particularly in oncology. Analysis of closely related structures provides compelling evidence for two primary, and highly relevant, anticancer mechanisms of action: the inhibition of the protein tyrosine phosphatase SHP2 and the modulation of the tumor microenvironment via inhibition of CD73.

Potential Therapeutic Targets and Mechanisms of Action

Inhibition of SHP2: A Critical Node in Oncogenic Signaling

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[4] SHP2 is also implicated in the PD-1/PD-L1 immune checkpoint pathway.[4] Its established role in the progression of various cancers has made it a high-priority target for drug discovery.[4]

The discovery of pyridine-3-yl-methanol derivatives as potent and selective SHP2 inhibitors provides a strong impetus for investigating the therapeutic potential of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol derivatives.[4] The pyridin-3-yl-methanol moiety is hypothesized to interact with the active site of SHP2, while the pyridazin-3-yl portion can be modified to enhance binding affinity and selectivity.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras dephosphorylates negative regulators of Ras activation Inhibitor (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Derivative Inhibitor->SHP2 inhibits

Figure 1: Simplified SHP2 signaling pathway and the proposed point of intervention for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol derivatives.

Targeting the Adenosinergic Pathway via CD73 Inhibition

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in the generation of extracellular adenosine from the hydrolysis of adenosine monophosphate (AMP).[5] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response by binding to A2A receptors on immune cells, such as T cells and natural killer (NK) cells.[5] Consequently, inhibition of CD73 is a promising strategy for cancer immunotherapy.[5]

Recent studies have identified 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives as potent and orally bioavailable inhibitors of CD73.[5] This highlights the potential of the pyridazin-3-yl moiety to serve as a key pharmacophore for targeting this enzyme. It is plausible that derivatives of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol could be designed to effectively inhibit CD73, thereby restoring anti-tumor immunity.

CD73_Pathway cluster_0 Tumor Microenvironment ATP ATP/ADP AMP AMP ATP->AMP hydrolyzes Adenosine Adenosine AMP->Adenosine hydrolyzes CD39 CD39 CD73 CD73 AntitumorImmunity Anti-tumor Immunity CD73->AntitumorImmunity enables A2AR A2A Receptor on Immune Cells Adenosine->A2AR ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression Inhibitor (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Derivative Inhibitor->CD73 inhibits

Figure 2: The role of CD73 in the tumor microenvironment and the potential for its inhibition by (5-(Pyridazin-3-yl)pyridin-3-yl)methanol derivatives to enhance anti-tumor immunity.

Synthetic Strategy and Characterization

A plausible synthetic route to the (5-(Pyridazin-3-yl)pyridin-3-yl)methanol core and its derivatives can be envisioned through a multi-step process, leveraging established methods in heterocyclic chemistry.

Synthesis_Workflow Start Starting Materials: Substituted Pyridine and Pyridazine Precursors Coupling Suzuki or Stille Coupling Start->Coupling Intermediate Bicyclic Intermediate Coupling->Intermediate Reduction Reduction of Ester or Aldehyde Intermediate->Reduction Core (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Core Reduction->Core Derivatization Derivatization Core->Derivatization Final Library of Derivatives Derivatization->Final

Figure 3: A generalized workflow for the synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol derivatives.

Proposed Synthetic Protocol
  • Cross-Coupling Reaction: A Suzuki or Stille cross-coupling reaction between a suitably functionalized pyridine derivative (e.g., a boronic acid or ester) and a halogenated pyridazine can be employed to construct the core bicyclic framework.

  • Functional Group Interconversion: Subsequent modification of a functional group on the pyridine ring (e.g., an ester or aldehyde) is necessary to introduce the methanol moiety.

  • Reduction: Reduction of the ester or aldehyde to the corresponding primary alcohol will yield the (5-(Pyridazin-3-yl)pyridin-3-yl)methanol core.

  • Derivatization: The core molecule can then be subjected to a variety of derivatization reactions to explore the structure-activity relationship (SAR). This may include modifications to the pyridazine and pyridine rings to enhance potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

Biological Evaluation: A Stepwise Approach

A systematic approach to evaluating the biological activity of the synthesized derivatives is crucial for identifying lead compounds with therapeutic potential.

Biological_Evaluation_Workflow Library Synthesized Compound Library Primary Primary Screening: Enzyme Inhibition Assays (SHP2, CD73) Library->Primary Secondary Secondary Screening: Cell-Based Assays (Proliferation, Apoptosis) Primary->Secondary Tertiary Tertiary Screening: In Vivo Efficacy Studies (Xenograft Models) Secondary->Tertiary Lead Lead Candidate Identification Tertiary->Lead

Figure 4: A tiered workflow for the biological evaluation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol derivatives.

In Vitro Enzyme Inhibition Assays
  • SHP2 Phosphatase Assay: The inhibitory activity of the compounds against recombinant human SHP2 can be determined using a commercially available assay kit that measures the dephosphorylation of a synthetic phosphopeptide substrate.

  • CD73 Nucleotidase Assay: The inhibition of CD73 can be assessed by measuring the conversion of AMP to adenosine using a malachite green-based colorimetric assay that detects the released inorganic phosphate.

Assay Parameter Measured Typical Readout
SHP2 InhibitionIC₅₀ (Half-maximal Inhibitory Concentration)Fluorescence or Absorbance
CD73 InhibitionIC₅₀ (Half-maximal Inhibitory Concentration)Absorbance
Cell-Based Assays
  • Cell Proliferation Assays: The anti-proliferative effects of the compounds can be evaluated in various cancer cell lines known to be dependent on SHP2 signaling (e.g., certain breast and lung cancer lines) or those with high CD73 expression (e.g., some triple-negative breast cancers). Standard assays such as the MTT or CellTiter-Glo® assays can be used.

  • Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

In Vivo Efficacy Studies

Promising lead compounds identified from in vitro studies should be advanced to in vivo efficacy studies using appropriate animal models.

  • Xenograft Models: Human cancer cell lines can be implanted into immunocompromised mice to establish tumor xenografts. The test compounds can then be administered to assess their ability to inhibit tumor growth.

  • Syngeneic Models (for CD73 inhibitors): To evaluate the immunomodulatory effects of CD73 inhibitors, syngeneic mouse models with a competent immune system are essential.

Future Perspectives and Conclusion

The (5-(Pyridazin-3-yl)pyridin-3-yl)methanol scaffold represents a novel and promising starting point for the development of targeted cancer therapies. Based on the well-documented activities of related pyridazine and pyridine derivatives, this new class of compounds holds significant potential as inhibitors of critical oncogenic pathways, including SHP2-mediated signaling and CD73-driven immunosuppression.

The successful development of these derivatives will depend on a systematic approach to synthesis, biological evaluation, and lead optimization. A thorough understanding of the structure-activity relationships will be crucial for designing compounds with improved potency, selectivity, and drug-like properties. While the direct exploration of this specific scaffold is in its early stages, the strong foundational evidence from analogous structures provides a clear and compelling rationale for its continued investigation. The insights and protocols outlined in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting new frontier in cancer drug discovery.

References

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 1853–1933.
  • Pan, X., Dong, J., Gao, H., Wang, F., Zhang, Y., Wang, S., & Zhang, J. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical biology & drug design, 83(5), 592–599.
  • BenchChem. (2025). 3-Pyridinemethanol: A Cornerstone Precursor in Modern Medicinal Chemistry.
  • BenchChem. (2025). Application Note: The Role of 3-Pyridinemethanol in the Synthesis of Histone Deacetylase Inhibitors.
  • Du, S., Ma, Y., & Wang, R. L. (2020). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. European journal of medicinal chemistry, 192, 112185.
  • Jiang, Y., Lin, H., Li, X., Wu, S., Jia, S., Chen, J., ... & Xu, J. (2021). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1635-1649.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & You, T. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of medicinal chemistry.
  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
  • BenchChem. (2025). Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide.
  • ResearchGate. (2025). Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • El-Sayed, N. N. E. (2019). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. Egyptian Journal of Chemistry, 62(Special Issue (The 9th International Conference on Heterocyclic Chemistry)), 261-270.
  • ResearchGate. (2018). SEARCH FOR NEW DRUGS IN VITRO ANTITUMOR ACTIVITY OF NEWLY SYNTHESIZED PYRIDAZIN-3(2H)-ONE DERIVATIVES VIA APOPTOSIS INDUCTION.
  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 1853–1933.
  • Hurmath Unnissa, S., & Rajan, D. (2024). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 01-08.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Abdel-Aziem, A., El-Azab, A. S., El-Gendy, M. A., & Abdel-Hamide, S. G. (2020).
  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency.
  • BenchChem. (2025). The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][7]triazin-7(6H)-ones and Derivatives. Retrieved from MDPI.

  • ResearchGate. (2025). Synthesis and antiviral activity of new adamantane derivatives.

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Exploratory

Patent Landscape for Pyridazine-Based Kinase Inhibitors

Executive Summary The pyridazine scaffold (1,2-diazine) has evolved from a niche chemical curiosity into a "privileged structure" in modern kinase inhibitor design.[1][2] Unlike its isomers pyrimidine (1,3-diazine) and p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) has evolved from a niche chemical curiosity into a "privileged structure" in modern kinase inhibitor design.[1][2] Unlike its isomers pyrimidine (1,3-diazine) and pyrazine (1,4-diazine), the pyridazine ring offers unique electronic properties—specifically a high dipole moment and the ability of the adjacent nitrogen atoms to serve as a specific hydrogen-bond acceptor motif in the kinase hinge region.[1][2]

This technical guide analyzes the patent and development landscape of pyridazine-based kinase inhibitors, distinguishing between the monocyclic pyridazinone architectures (e.g., Tepotinib) and the fused imidazo[1,2-b]pyridazine systems (e.g., Ponatinib).[1] It provides actionable intelligence for medicinal chemists and IP strategists navigating this crowded yet fertile chemical space.

Structural Rationale: The "Diazine" Advantage

The 1,2-Diazine Pharmacophore

The core advantage of the pyridazine ring lies in its N–N bond , which creates a distinct electrostatic potential surface compared to other diazines.

  • Hinge Binding: In the ATP-binding pocket, the N2 nitrogen often acts as a critical Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge residues.[1]

  • Metabolic Stability: The 1,2-diazine system is generally more resistant to oxidative metabolism than the 1,4-pyrazine system, although it can be susceptible to aldehyde oxidase (AO) if not properly substituted.[1]

  • Scaffold Hopping: Pyridazine is frequently used to "hop" from quinoline or pyrimidine scaffolds to bypass prior art or improve solubility.

Scaffold Classes

The landscape is dominated by two primary structural classes:

ClassDescriptionKey Drug/CandidateTarget
A. Fused Systems Imidazo[1,2-b]pyridazine Ponatinib (Iclusig)BCR-ABL / Multi-kinase
B. Monocyclic / Keto Pyridazin-3(2H)-one Tepotinib (Tepmetko)c-MET (Exon 14)
C. Emerging Amino-pyridazines Chiesi ALK5 Inhibitors TGF-β R1 (ALK5)

Key Patent Families & Assignees

The Imidazo[1,2-b]pyridazine Dominance

This fused system is the most prolific pyridazine scaffold in patent literature.[1] The fusion of the imidazole ring constrains the geometry, positioning the bridgehead nitrogen and the pyridazine nitrogen to mimic the adenine ring of ATP.

  • Ariad (Takeda): The foundational patents for Ponatinib (US Pat.[1] 8,114,874) claim substituted imidazo[1,2-b]pyridazines.[1][2] The "ethynyl" linker is a critical feature for overcoming the T315I gatekeeper mutation in BCR-ABL.[2]

  • Sumitomo Dainippon: Recent filings (e.g., US 2021/0238183) focus on this scaffold for PIM kinase inhibition (PIM-1, PIM-2, PIM-3), targeting hematological malignancies.[1][2]

  • Purdue University (2023): Published research and associated IP on 6-substituted imidazo[1,2-b]pyridazines as nanomolar inhibitors of TAK1 (Transforming Growth Factor-β Activated Kinase 1) for multiple myeloma.[1][2]

The Pyridazinone Resurgence (c-MET)

Merck KGaA successfully navigated the IP landscape with Tepotinib , which utilizes a pyridazinone core.[1]

  • Patent Strategy: The patents (e.g., US 8,xxx,xxx family) protect the specific 3-(1,6-dihydro-6-oxo-3-pyridazinyl)benzonitrile motif.[1][2]

  • Differentiation: Unlike the fused systems that mimic adenosine, the pyridazinone core often binds in a "Type Ib" or "Type II" conformation, extending into the hydrophobic back pocket.

2023-2024 Emerging Filings
  • Chiesi Farmaceutici (US 2024/0018122): Describes pyridazinyl amino derivatives as inhibitors of ALK5 (TGF-β type I receptor).[1][2] This represents a shift towards using the pyridazine as a linker/scaffold for fibrosis and oncology.

  • Sanofi (WO 2024/188994): Discloses pyridazine compounds as NLRP3 inhibitors .[1] While NLRP3 is an inflammasome component, the chemistry overlaps significantly with kinase inhibitor libraries, suggesting potential off-target or poly-pharmacology considerations.[1][2]

Technical Deep Dive: Mechanism of Action

Hinge Binding Modes

The interaction between the pyridazine core and the kinase hinge region is the defining feature of this class.

  • Mode A (Ponatinib-like): The imidazo[1,2-b]pyridazine acts as a flat, aromatic anchor.[1][2] The N1 (bridgehead) and N5 (pyridazine) often do not form the primary H-bonds themselves; rather, the substituents (e.g., the amide linker) drive the hinge interaction, while the core provides the correct vector to the "Gatekeeper" and "Solvent Front" regions.[1]

  • Mode B (Tepotinib-like): The pyridazinone carbonyl oxygen can act as an H-bond acceptor, while the NH group (if unsubstituted) or adjacent substituents interact with the hinge backbone residues (e.g., Pro975 in MET).[1][2]

Visualization: Scaffold Evolution

ScaffoldEvolution cluster_0 Generation 1: Monocyclic cluster_1 Generation 2: Fused Systems node_pyridazine Pyridazine Core (1,2-Diazine) node_pyridazinone Pyridazinone (Tepotinib Core) node_pyridazine->node_pyridazinone Oxidation (Metabolic Stability) node_imidazo Imidazo[1,2-b]pyridazine (Ponatinib Core) node_pyridazine->node_imidazo Annulation (Adenine Mimicry) c-MET Selectivity c-MET Selectivity node_pyridazinone->c-MET Selectivity node_triazolo Triazolo[4,3-b]pyridazine (Exploratory) node_imidazo->node_triazolo N-Insertion BCR-ABL / PIM Potency BCR-ABL / PIM Potency node_imidazo->BCR-ABL / PIM Potency

Figure 1: Structural evolution of pyridazine scaffolds in kinase inhibitor design, highlighting the divergence between monocyclic MET inhibitors and fused multi-kinase inhibitors.[1][2]

Experimental Protocols: Validating the Scaffold

To verify the efficacy of a pyridazine-based candidate, the following "Self-Validating System" of assays is recommended.

Biochemical Potency (The "Hinge" Check)[1]
  • Objective: Confirm ATP-competitive inhibition.

  • Method: FRET-based or LanthaScreen™ Eu Kinase Binding Assay.[2]

  • Critical Control: Use a high concentration of ATP (1mM) to shift the IC50. If the IC50 increases linearly with ATP concentration, the pyridazine is binding at the hinge (ATP-competitive).[1]

Aldehyde Oxidase (AO) Stability Screen
  • Why: Pyridazine rings, especially those with an unsubstituted carbon alpha to a nitrogen, are prone to oxidation by cytosolic AO (unlike CYP450s).[1]

  • Protocol:

    • Incubate compound (1 µM) with human liver cytosol (HLC) (rich in AO) and human liver microsomes (HLM) separately.[1]

    • Add the AO inhibitor Hydralazine (25 µM) to a parallel HLC incubation.[1]

    • Validation: If clearance is high in HLC but abolished by Hydralazine, the pyridazine core is metabolically labile at the C-H position.

    • Fix: Block the susceptible position with a methyl or cyclopropyl group (a common medicinal chemistry tactic seen in recent patents).

Market & Clinical Status

Drug NameBrandAssigneeTargetStatusCore Structure
Ponatinib IclusigTakeda (Ariad)BCR-ABL (T315I)Approved Imidazo[1,2-b]pyridazine
Tepotinib TepmetkoMerck KGaAc-METApproved Pyridazinone
Derazantinib N/ABasilea/ArQuleFGFRPhase IIBenzo[h]quinazoline (Note: Often misclassified; NOT pyridazine)
Pamiparib PartruvixBeiGenePARP1/2Approved (CN)Fused Pyridazine (Tetrahydro)

Note: Pralsetinib (Gavreto) contains a pyridine/pyrimidine core, not a pyridazine core, despite frequent confusion in broad landscape reviews.[1]

Future Outlook: The "Linker" Era

The most recent patent data (2023-2024) suggests a shift away from using pyridazine solely as the ATP-binding hinge anchor.[1][2] Instead, it is increasingly used as a rigid linker in:

  • PROTACs: The pyridazine ring provides a linear, rigid exit vector to connect the kinase binder to the E3 ligase ligand.

  • Covalent Inhibitors: The electron-deficient nature of the pyridazine ring can tune the reactivity of attached warheads (e.g., acrylamides) targeting non-catalytic cysteines.

Visualizing the MET Signaling Pathway (Tepotinib Context)

MET_Pathway cluster_membrane Cell Membrane HGF HGF (Ligand) MET c-MET Receptor (Tepotinib Target) HGF->MET Activation GAB1 GAB1 MET->GAB1 Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Tepotinib Tepotinib (Pyridazinone) Tepotinib->MET Inhibition

Figure 2: The c-MET signaling cascade.[1] Tepotinib blocks the phosphorylation of MET, preventing downstream activation of the PI3K/AKT (survival) and RAS/ERK (proliferation) pathways.[1]

References

  • Ponatinib (Iclusig)

    • Title: Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development.
    • Source: PMC (NIH).[1]

    • URL:[Link]

  • Tepotinib (Tepmetko)

    • Title: Tepotinib in Non–Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations.[2][3]

    • Source: New England Journal of Medicine (NEJM).[1]

    • URL:[Link][1][2]

  • Recent Patent (ALK5 Inhibitors)

    • Title: Pyridazinyl amino derivatives as ALK5 inhibitors (US20240018122A1).[1]

    • Source: Google P
    • URL
  • Imidazo[1,2-b]pyridazine Discovery (TAK1)

    • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors.[1][2]

    • Source: RSC Medicinal Chemistry.[4]

    • URL:[Link]

  • Scaffold Review

    • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[1][2][5] (Note: Discusses diazines broadly).

    • Source: Future Medicinal Chemistry.
    • URL:[Link]

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Foundational

A Senior Application Scientist's Guide to the Hydroxymethyl Group in Pyridine-Pyridazine Drug Design

Foreword In the intricate landscape of medicinal chemistry, the strategic modification of molecular scaffolds is the cornerstone of successful drug discovery. Among the vast armamentarium of functional groups available t...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the intricate landscape of medicinal chemistry, the strategic modification of molecular scaffolds is the cornerstone of successful drug discovery. Among the vast armamentarium of functional groups available to the medicinal chemist, the hydroxymethyl group (–CH₂OH) stands out for its subtle yet profound influence on the properties of heterocyclic drug candidates. This guide delves into the multifaceted role of the hydroxymethyl group, specifically when appended to pyridine and pyridazine rings—two privileged scaffolds in modern pharmaceuticals.[1][2][3] We will move beyond a mere cataloging of effects to explore the underlying physicochemical principles that govern its impact on target engagement, pharmacokinetics, and metabolic fate. This document is intended for drug discovery professionals seeking to harness the full potential of this versatile functional group to overcome translational barriers and design next-generation therapeutics.

The Hydroxymethyl Moiety: A Physicochemical Powerhouse

The introduction of a hydroxymethyl group is a deliberate strategic decision, not a trivial substitution. Its influence stems from a unique combination of steric and electronic properties that can dramatically alter a molecule's behavior in a biological system.

Impact on Lipophilicity and Solubility

One of the most immediate and predictable consequences of hydroxymethylation is the modulation of a compound's physicochemical properties.[4] The hydroxyl component introduces a potent hydrophilic center, capable of significantly increasing aqueous solubility—a critical factor for oral bioavailability and formulation.[4] Concurrently, it reduces lipophilicity. The introduction of a single alkyl hydroxyl group can decrease the calculated octanol-water partition coefficient (cLogP) by approximately 1.5 to 2.0 log units, representing a 30- to 100-fold shift in partitioning behavior.[5] This "hydrophilic shift" is a powerful tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, moving a lead candidate from a high-lipophilicity, low-solubility space into a more drug-like window.[6]

PropertyParent Scaffold (e.g., Phenyl)Hydroxymethyl-Substituted ScaffoldApproximate Change
cLogP ~2.0~0.0 - 0.5↓ 1.5 - 2.0
Aqueous Solubility LowHigh↑ Significant
Polar Surface Area (PSA) LowIncreased↑ ~20 Ų

Table 1: Representative changes in physicochemical properties upon introduction of a hydroxymethyl group.

Hydrogen Bonding: The Duality of Interaction

The true elegance of the hydroxymethyl group lies in its capacity for dual hydrogen bonding. It can act as both a hydrogen bond donor, via the hydroxyl proton, and a hydrogen bond acceptor, through the lone pairs of electrons on the oxygen atom.[7] This duality allows it to form intricate and stabilizing interactions within a protein's active site, engaging with a variety of amino acid residues such as aspartate, glutamate (acceptors), serine, threonine, or backbone amides (donors).[8][9] This versatility is a key reason why the hydroxymethyl group is often employed as a bioisosteric replacement for functionalities like phenolic hydroxyls or amides, where maintaining specific hydrogen bond networks is essential for biological activity.[10]

H_Bonding cluster_0 Hydroxymethyl Group as H-Bond Donor cluster_1 Hydroxymethyl Group as H-Bond Acceptor HM_Donor R-CH₂-O-H Acceptor Acceptor (e.g., Asp, Glu, C=O) HM_Donor->Acceptor H-Bond (Donation) HM_Acceptor R-CH₂-O-H Donor Donor (e.g., Ser, Thr, N-H) Donor->HM_Acceptor H-Bond (Acceptance)

Figure 1: Dual hydrogen bonding capability of the hydroxymethyl group.

Role in Target Engagement and Structure-Activity Relationships (SAR)

The physicochemical attributes of the hydroxymethyl group directly translate into its ability to modulate biological activity. Its introduction is a cornerstone of many structure-activity relationship (SAR) campaigns.[11][12] By systematically placing the group at different positions on the pyridine or pyridazine ring, chemists can probe the topology of a binding pocket, searching for regions where hydrogen bonding or improved solvation can enhance potency and selectivity.

The pyridine and pyridazine cores themselves offer distinct electronic properties. Pyridine is a common scaffold in FDA-approved drugs, valued for its ability to improve metabolic stability and address protein-binding issues.[1] The pyridazine ring, with its two adjacent nitrogen atoms, is generally less lipophilic and more polar than pyridine.[13][14] This can be advantageous in achieving desirable ADME properties.[13] The hydroxymethyl group's impact is therefore contextual, depending on its placement on these distinct heterocyclic systems. For example, placing a hydroxymethyl group ortho to the pyridine nitrogen can influence the nitrogen's basicity and its own hydrogen bonding potential through intramolecular interactions.

Metabolic Considerations: A Double-Edged Sword

The hydroxymethyl group is a primary site for metabolic transformations, a fact that must be carefully managed in drug design. Understanding its metabolic fate is crucial for controlling a drug's half-life, exposure, and potential for generating active or toxic metabolites.

Primary Metabolic Pathways

Primary and secondary alcohols are susceptible to oxidation and conjugation reactions. The hydroxymethyl group is a "metabolic soft spot" that can be targeted by several enzyme systems.

  • Oxidation: Alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes can oxidize the primary alcohol to an aldehyde. This aldehyde is often rapidly further oxidized by aldehyde dehydrogenases (ALDHs) to a carboxylic acid.[15] This transformation dramatically increases polarity and typically facilitates rapid excretion, thus terminating the drug's action.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate the hydroxyl group with glucuronic acid, forming a highly water-soluble glucuronide metabolite that is readily eliminated. This is a major clearance pathway for many hydroxylated drugs.

Metabolism_Workflow Parent Drug-CH₂OH (Hydroxymethylated Parent) Aldehyde Drug-CHO (Aldehyde Metabolite) Parent->Aldehyde Oxidation (CYP, ADH) Glucuronide Drug-CH₂O-Glucuronide (Conjugated Metabolite) Parent->Glucuronide Glucuronidation (UGT) Acid Drug-COOH (Carboxylic Acid Metabolite) Aldehyde->Acid Oxidation (ALDH) Excretion Renal/Biliary Excretion Acid->Excretion Glucuronide->Excretion

Figure 2: Key metabolic pathways for the hydroxymethyl group.

Strategy: Modulating Metabolic Stability

While often a liability, this metabolic susceptibility can be strategically managed.

  • Blocking Metabolism: If a different part of the molecule is the source of unwanted metabolism, introducing a hydroxymethyl group can redirect metabolism to this new, predictable site, potentially avoiding the formation of reactive metabolites.[16]

  • Steric Hindrance: Flanking the hydroxymethyl group with other substituents can sterically shield it from metabolic enzymes, slowing down its rate of oxidation or conjugation. For instance, designing a secondary or tertiary alcohol at that position can prevent oxidation to a carboxylic acid and may reduce the rate of glucuronidation.[15]

  • Prodrugs: The hydroxymethyl group can serve as a handle for creating prodrugs. Esterification, for example, can mask the polar hydroxyl group to improve membrane permeability, with the ester being cleaved in vivo by esterases to release the active, hydroxylated drug.

Experimental Protocols: Assessing Metabolic Stability

A core tenet of our approach is the self-validating system. The following protocol provides a robust method for evaluating the metabolic stability of a hydroxymethylated compound.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Objective: To determine the intrinsic clearance (CLint) of a test compound in HLM.

  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled Human Liver Microsomes (e.g., from a commercial supplier).

    • Phosphate Buffer (0.1 M, pH 7.4).

    • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺).

    • Control compound with known metabolic fate (e.g., Verapamil - high clearance; Warfarin - low clearance).

    • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching.

  • Procedure:

    • Prepare a master mix of phosphate buffer and HLM (final protein concentration 0.5 mg/mL).

    • Add the test compound to the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.

    • Create a parallel "NADPH-minus" control incubation to assess non-enzymatic degradation.

    • Vortex all samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).

Synthetic Strategies for Introduction

The hydroxymethyl group can be introduced onto pyridine and pyridazine scaffolds through various reliable synthetic methods. The choice of method often depends on the substitution pattern of the starting material and the desired regioselectivity.

  • Reduction of Carbonyls: The most straightforward method involves the reduction of a corresponding aldehyde, ketone, or carboxylic acid ester. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation.

  • From Halides: A halopyridine or halopyridazine can be converted to the hydroxymethyl derivative via a Grignard or organolithium intermediate, followed by quenching with formaldehyde.

  • Direct C-H Hydroxymethylation: Modern methods allow for the direct functionalization of C-H bonds. For example, some catalytic systems can achieve reductive hydroxymethylation of pyridines using formaldehyde or paraformaldehyde as the C1 source.[17][18]

Conclusion and Future Perspectives

The hydroxymethyl group is far more than a simple polar substituent; it is a sophisticated tool for fine-tuning the entire pharmacological profile of pyridine- and pyridazine-based drug candidates. Its ability to profoundly influence solubility, direct target interactions through specific hydrogen bonds, and serve as a controllable site for metabolism makes it an indispensable element in the medicinal chemist's toolkit.[4] As our understanding of metabolic pathways deepens and synthetic methodologies for late-stage functionalization become more advanced, the strategic and precise deployment of the hydroxymethyl group will continue to be a critical factor in the successful design of safe and effective medicines.

References

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Exploratory

Strategic Bioisosteric Replacements for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol: A Blueprint for Scaffold Optimization

Executive Summary In contemporary medicinal chemistry, the optimization of a hit or lead scaffold requires a delicate balance between maintaining pharmacodynamic (PD) target engagement and engineering optimal pharmacokin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of a hit or lead scaffold requires a delicate balance between maintaining pharmacodynamic (PD) target engagement and engineering optimal pharmacokinetic (PK) properties. The molecule (5-(Pyridazin-3-yl)pyridin-3-yl)methanol represents a highly functionalized, drug-like fragment frequently embedded in kinase inhibitors, PDE modulators, and CNS-active agents.

However, this scaffold presents distinct developability challenges. While it offers excellent hydrogen-bonding vectors, its primary alcohol moiety is a notorious metabolic liability, and its multinitrogen heteroaromatic system can lead to suboptimal lipophilic efficiency (LipE) or hERG off-target effects. This technical guide deconstructs the scaffold into its three core domains and provides a rational, causality-driven framework for bioisosteric replacement to optimize metabolic stability, solubility, and target affinity.

Mechanistic Deconstruction of the Scaffold

To engineer a superior analog, we must first understand the physicochemical contribution of each structural domain.

  • Domain 1: The Hydroxymethyl Group (-CH₂OH) This moiety acts as both a hydrogen bond donor (HBD) and acceptor (HBA). However, primary alcohols are highly susceptible to Phase I metabolism. Alcohol dehydrogenases (ADH) and Cytochrome P450 (CYP) enzymes rapidly oxidize the -CH₂OH group to an aldehyde and subsequently to a carboxylic acid. This not only drastically alters the molecule's charge state and permeability but also introduces the risk of acyl glucuronidation, a pathway associated with idiosyncratic toxicity.

  • Domain 2: The Central Pyridine Core The central pyridine ring provides structural rigidity and dictates the spatial vectors of the substituents (a 1,3,5-substitution pattern). The basic nitrogen (pKa ~5.2) can act as an HBA and influences the molecule's aqueous solubility and volume of distribution.

  • Domain 3: The Pyridazin-3-yl Ring Pyridazine is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Despite its low basicity (pKa ~2.3), it is an exceptionally strong hydrogen bond acceptor. This phenomenon is driven by the "α-effect," wherein unfavorable lone pair-lone pair repulsions between the adjacent nitrogen atoms are relieved when one nitrogen engages in a hydrogen bond[2]. This makes pyridazine an ideal motif for interacting with kinase hinge regions without introducing the basicity-driven liabilities (e.g., poor permeability, hERG binding) typical of aliphatic amines.

G Parent (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Hydroxymethyl Hydroxymethyl (-CH2OH) Metabolic Liability Parent->Hydroxymethyl Pyridine Central Pyridine Rigidity & Vector Parent->Pyridine Pyridazine Pyridazin-3-yl H-Bond Acceptor Parent->Pyridazine Bio1 Oxetan-3-ol / Triazole (Block Oxidation) Hydroxymethyl->Bio1 Bio2 Pyrimidine / Phenyl (Tune pKa) Pyridine->Bio2 Bio3 1,3,4-Oxadiazole (Retain HBA, lower MW) Pyridazine->Bio3

Fig 1. Deconstruction of the scaffold and rational bioisosteric replacement strategies.

Core Bioisosteric Replacement Strategies

Strategy A: Mitigating the Metabolic Liability of the Hydroxymethyl Group

To prevent the rapid oxidation of the primary alcohol while retaining its critical hydrogen-bonding network, we employ nonclassical bioisosterism [3].

  • The Oxetan-3-ol Bioisostere: Replacing the -CH₂OH group with a 3-hydroxyoxetan-3-yl moiety is a state-of-the-art intervention. The oxetane ring acts as a surrogate for the aliphatic carbon, but its embedded oxygen atom lowers the overall lipophilicity (LogD) and improves aqueous solubility[4]. Crucially, the hydroxyl group is now a tertiary alcohol. This steric hindrance and lack of α-protons completely blocks oxidation by ADH and CYPs, neutralizing the metabolic liability while perfectly preserving the HBD/HBA vector[5].

  • Heteroaromatic Surrogates (1,2,4-Triazole): If the target binding site can accommodate a larger planar group, a 1,2,4-triazole ring serves as an excellent bioisostere. It mimics the dual HBD/HBA capacity of the alcohol but is metabolically robust. The position of the substituent on the triazole ring can be tuned to precisely match the required interaction vector[3].

Strategy B: Modulating the Central Pyridine Core

If the central pyridine nitrogen is not actively engaged in a water-mediated or direct hydrogen bond with the target protein, it may be replaced to optimize the physicochemical profile.

  • Phenyl Replacement: Swapping the pyridine for a phenyl ring removes the basic center, which can reduce hERG affinity and alter the metabolic clearance pathways.

  • Pyrimidine/Pyrazine: Introducing a second nitrogen (diazine core) lowers the pKa of the system, reducing basicity and potentially improving passive membrane permeability, though at the cost of increased polar surface area (PSA).

Strategy C: Tuning the Pyridazin-3-yl Pharmacophore

While pyridazine is a privileged HBA[1], its high polarity can sometimes limit CNS penetration.

  • 1,3,4-Oxadiazole: This five-membered ring retains the strong electron-withdrawing properties and HBA capabilities of the pyridazine but reduces the molecular weight and alters the topological geometry, which can fine-tune target residence time[2].

Experimental Workflows & Protocols

To validate these rational designs, robust, self-validating experimental protocols are required. Below are the methodologies for synthesizing the highly prioritized oxetan-3-ol bioisostere and subsequently validating its metabolic stability.

Protocol 1: Synthesis of the Oxetan-3-ol Bioisostere

Causality: We utilize a Turbo Grignard (iPrMgCl·LiCl) halogen-metal exchange rather than standard lithiation (n-BuLi) to prevent nucleophilic attack on the sensitive pyridazine ring, ensuring highly regioselective metalation at the 3-position of the central pyridine.

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-5-(pyridazin-3-yl)pyridine (1.0 equiv) and anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -40 °C.

  • Halogen-Metal Exchange: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 10 minutes. Stir at -40 °C for 1 hour to ensure complete conversion to the organomagnesium intermediate.

  • Electrophilic Addition: Add oxetan-3-one (1.5 equiv) neat, dropwise. Allow the reaction mixture to slowly warm to 0 °C over 2 hours.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield 3-(5-(pyridazin-3-yl)pyridin-3-yl)oxetan-3-ol.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay is a self-validating system. By taking multiple time points and using a cold-solvent quench, we instantly halt enzymatic activity and precipitate proteins. The inclusion of an internal standard (IS) controls for LC-MS/MS ionization suppression.

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mixture: In a 96-well plate, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, <0.1% DMSO) in the phosphate buffer. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an analytical internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenching plate at 14,000 x g for 10 minutes at 4 °C.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the depletion of the parent compound. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G Step1 1. Incubation Cmpd + HLM Step2 2. Quench Cold MeCN Step1->Step2 Step3 3. Centrifuge Precipitate Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Analysis Calculate t(1/2) Step4->Step5

Fig 2. Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability validation.

Quantitative Data: Physicochemical Profiling

The table below summarizes the theoretical physicochemical improvements achieved through rational bioisosteric replacement of the hydroxymethyl group. The oxetan-3-ol derivative demonstrates the optimal balance of maintaining polar surface area while drastically extending the metabolic half-life.

Compound / ModificationStructure TargetMW ( g/mol )cLogPTPSA (Ų)Predicted HLM

(min)
Primary Advantage
Parent Molecule -CH₂OH187.200.8562.1< 15Baseline hit
Oxetan-3-ol Bioisostere Tertiary Alcohol229.240.5271.3> 60Blocks ADH oxidation, lowers LogD
Trifluoromethyl (-CF₃) Steric/Electronic225.172.1041.9> 120Metabolically inert, high permeability
1,2,4-Triazole Heteroaromatic224.220.3592.6~ 45Rigid H-bond network, stable

Conclusion

The optimization of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol requires a surgical approach to molecular design. By understanding the specific liabilities of the primary alcohol and the unique electronic properties of the pyridazine core, medicinal chemists can deploy targeted bioisosteres—such as the oxetan-3-ol motif—to engineer out metabolic vulnerabilities without sacrificing target affinity. The integration of rigorous synthetic methodologies and self-validating biological assays ensures that these structural modifications translate reliably into superior pharmacokinetic profiles.

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL:[Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids Source: ACS Organic Letters URL:[Link]

  • Are pyridazines privileged structures? Source: MedChemComm (RSC Publishing) URL:[Link]

  • Bioisosterism: A Rational Approach in Drug Design Source: Institute of Industrial Science, the University of Tokyo URL:[Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Two-Step Synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol from an Ethyl Ester Precursor

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol, a valuable bi-heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol, a valuable bi-heterocyclic scaffold for drug discovery and materials science. The described synthetic route is a robust, two-step process commencing from commercially available starting materials. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core pyridyl-pyridazine framework, yielding the intermediate ethyl 5-(pyridazin-3-yl)nicotinate. The subsequent and final step is the chemoselective reduction of the ethyl ester functionality using lithium aluminum hydride (LiAlH₄) to afford the target primary alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed, step-by-step protocols for both reactions, and includes best practices for safety, purification, and characterization.

Introduction & Strategic Overview

The synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry. Molecules incorporating both pyridine and pyridazine rings are of significant interest due to the unique electronic properties and hydrogen bonding capabilities conferred by the adjacent nitrogen atoms in the pyridazine moiety.[1][2] (5-(Pyridazin-3-yl)pyridin-3-yl)methanol represents a versatile building block, where the primary alcohol serves as a handle for further functionalization.

The synthetic strategy detailed herein is designed for efficiency and reliability. It bifurcates the challenge into two well-established and high-yielding transformations:

  • C-C Bond Formation: Construction of the central bi-heterocyclic bond via a Suzuki-Miyaura cross-coupling reaction. This method is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[3][4]

  • Functional Group Interconversion: Reduction of an ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is selected as the reagent for this transformation due to its high efficacy in reducing esters, a reaction for which milder reagents like sodium borohydride are typically ineffective.[5][6]

This document provides a self-validating protocol, complete with characterization checkpoints and expert insights to guide the researcher through a successful synthesis.

Part I: Synthesis of Ethyl 5-(Pyridazin-3-yl)nicotinate via Suzuki-Miyaura Coupling

Principle & Rationale

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[7] For this synthesis, we couple a commercially available pyridyl halide (Ethyl 5-bromonicotinate) with a pyridazine boronic acid. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the C-X bond, making this an efficient coupling strategy.[3] The choice of Pd(PPh₃)₄ as a catalyst is based on its widespread success in similar heteroaromatic couplings. An aqueous base, such as sodium carbonate, is essential for the transmetalation step of the catalytic cycle.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol
  • Reagent Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Ethyl 5-bromonicotinate (1.0 eq.), Pyridazine-3-boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 15-20 mL per gram of ethyl 5-bromonicotinate).

  • Inerting: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction: Heat the reaction mixture to 85 °C and maintain vigorous stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Ethyl 5-(pyridazin-3-yl)nicotinate as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part II: Reduction of Ethyl Ester to (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

Principle & Rationale

The reduction of an ester to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective source of hydride (H⁻) ions, making it ideal for this purpose.[6] The mechanism involves two distinct hydride additions.[8]

  • First Hydride Addition: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate is unstable and collapses, eliminating the ethoxide (-OEt) leaving group to form a transient aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an aluminum alkoxide.[9]

  • Aqueous Workup: A careful aqueous workup is required to quench any excess LiAlH₄ and to protonate the alkoxide, yielding the final primary alcohol product.

Safety is paramount when working with LiAlH₄. It reacts violently with protic solvents, especially water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

Experimental Workflow: LiAlH₄ Reduction

Caption: Workflow for the LiAlH₄ reduction of the ethyl ester.

Detailed Protocol
  • Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: Dissolve the starting ester, Ethyl 5-(pyridazin-3-yl)nicotinate (1.0 eq.), in anhydrous tetrahydrofuran (THF) and add it to the reaction flask via cannula or syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • LiAlH₄ Addition: Carefully add a solution of LiAlH₄ (1.5-2.0 eq.) in THF to the dropping funnel and add it dropwise to the stirred ester solution at a rate that maintains the internal temperature below 10 °C. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Quenching (Fieser Workup): This step is highly hazardous and must be performed with extreme care behind a blast shield. Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise, sequential addition of:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • '3X' mL of water. This procedure is designed to safely neutralize excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF and ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (using a gradient of methanol in dichloromethane) or by recrystallization to afford (5-(Pyridazin-3-yl)pyridin-3-yl)methanol.

  • Characterization: Confirm the final structure via ¹H NMR (observing the disappearance of the ethyl ester signals and the appearance of a new singlet for the -CH₂OH protons), ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Summary of Quantitative Data & Overall Workflow

ParameterStep 1: Suzuki CouplingStep 2: LiAlH₄ Reduction
Key Reagents Ethyl 5-bromonicotinate, Pyridazine-3-boronic acidEthyl 5-(pyridazin-3-yl)nicotinate, LiAlH₄
Molar Equivalents 1.0 eq. Halide, 1.2 eq. Boronic Acid, 0.05 eq. Catalyst1.0 eq. Ester, 1.5-2.0 eq. LiAlH₄
Solvent DME / Water (4:1)Anhydrous THF
Temperature 85 °C0 °C to Room Temperature
Typical Reaction Time 12 - 16 hours2 - 4 hours
Purification Method Flash Chromatography (Silica)Flash Chromatography or Recrystallization
Typical Yield 70 - 90%75 - 95%
Overall Synthetic Scheme

Caption: High-level overview of the two-step synthetic pathway.

References

  • Vertex AI Search. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved March 3, 2026.[8]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved March 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved March 3, 2026, from [Link][9]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved March 3, 2026, from [Link][5]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved March 3, 2026, from [Link][6]

  • Benzeid, H., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link][3][4]

  • Negm, A. M., et al. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives. Archives of Pharmacal Research, 17(6), 411-4. Available at: [Link]

  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Chemistry Portal. Available at: [Link][10]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved March 3, 2026, from [Link][1]

  • Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved March 3, 2026, from [Link][2]

  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Available at: [Link][11][12]

  • Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Organic Chemistry Portal. Available at: [https://www.organic-chemistry.org/ सिंथेसिस-highlights/2024/07a.shtm]([Link] सिंथेसिस-highlights/2024/07a.shtm)

  • Li, W., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 70(21), 8613-8616. Available at: [Link][7]

Sources

Application

High-Efficiency Suzuki-Miyaura Cross-Coupling for Pyridazinyl-Pyridine Synthesis

Strategic Overview The synthesis of biheteroaryl systems, specifically pyridazinyl-pyridines, is of paramount importance in the development of modern pharmaceuticals, agrochemicals, and advanced organic materials. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of biheteroaryl systems, specifically pyridazinyl-pyridines, is of paramount importance in the development of modern pharmaceuticals, agrochemicals, and advanced organic materials. However, coupling two electron-deficient, nitrogen-rich heterocycles via the Suzuki-Miyaura reaction presents unique synthetic hurdles. Standard coupling conditions often result in low yields, incomplete conversions, and complex reaction mixtures due to competing side reactions[1].

This application note provides a comprehensive, field-validated guide to overcoming these challenges. By rationally selecting catalysts, solvent systems, and heating modalities, researchers can establish robust, self-validating protocols for the assembly of these privileged scaffolds.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical to understand why heteroaryl-heteroaryl couplings fail, rather than simply screening conditions blindly. The synthesis of pyridazinyl-pyridines is primarily bottlenecked by two mechanistic failure points:

  • Catalyst Poisoning via N-Coordination: Both pyridazine and pyridine rings possess highly accessible nitrogen lone pairs. These nitrogen atoms can competitively bind to the active Pd(0) or Pd(II) species, displacing phosphine ligands and forming stable, unreactive off-cycle complexes[2].

    • The Solution: Utilizing bidentate ligands (e.g., dppf) or sterically demanding monodentate ligands prevents the formation of these dead-end complexes by tightly occupying the palladium coordination sphere.

  • Protodeboronation of Pyridylboronic Acids: Pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond to yield the des-borylated pyridine) under basic aqueous conditions[2]. This degradation often outpaces the transmetalation step.

    • The Solution: Employing a biphasic solvent system (e.g., DME/EtOH/Water) ensures that the boronic acid is partitioned effectively, while the use of microwave irradiation accelerates the transmetalation step, allowing the productive catalytic cycle to outcompete the degradation pathway.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Halopyridazine + Pd) Pd0->OxAdd Step 1 Poisoning Catalyst Poisoning (N-coordination) Pd0->Poisoning Risk PdII Pd(II) Intermediate (Pyridazinyl-Pd-X) OxAdd->PdII TransMet Transmetalation (Pyridylboronic Acid + Base) PdII->TransMet Step 2 RedElim Reductive Elimination TransMet->RedElim Step 3 Protodeboronation Protodeboronation (Boronic Acid Decay) TransMet->Protodeboronation Risk RedElim->Pd0 Turnover Product Pyridazinyl-Pyridine Product RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle highlighting failure points in heteroaryl cross-coupling.

Experimental Protocols

Protocol A: Conventional Thermal Coupling (For Stable Substrates)

This protocol utilizes a standard tetrakis(triphenylphosphine)palladium(0) catalyst in a biphasic solvent mixture. It is ideal for functionalized, relatively stable pyridylboronic acids (e.g., 2-methoxy-5-pyridylboronic acid)[2] coupling with halopyridazines[1].

Reagents:

  • Halopyridazine (1.0 equiv, 0.5 mmol)

  • Pyridylboronic acid (1.2 - 1.5 equiv, 0.6 - 0.75 mmol)

  • 
     (5 mol%)
    
  • Aqueous

    
     (2.0 M, 1.0 mL)
    
  • 1,2-Dimethoxyethane (DME) (8.0 mL) and Ethanol (2.0 mL)

Step-by-Step Methodology:

  • Degassing: To a rigorously dried Schlenk flask, add the halopyridazine, pyridylboronic acid, and

    
    . Evacuate and backfill the flask with high-purity nitrogen or argon (repeat 3 times). Causality: Pd(0) is highly susceptible to atmospheric oxidation; rigorous exclusion of oxygen is non-negotiable.
    
  • Solvent Addition: Add degassed DME and Ethanol via syringe, followed by the degassed 2.0 M aqueous

    
     solution.
    
  • Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring for 18–48 hours. Monitor the reaction via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with chloroform (20 mL) and partition. Extract the aqueous layer with additional chloroform (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL). Wash the combined organic layers with saturated NaCl, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with EtOAc/Hexanes or DCM/MeOH depending on polarity).

Protocol B: Microwave-Assisted Coupling (For Recalcitrant Substrates)

For highly deactivated or sterically hindered substrates where protodeboronation outpaces transmetalation, microwave (MW) irradiation combined with a bidentate palladium catalyst is required.

Reagents:

  • Halopyridazine (1.0 equiv, 0.5 mmol)

  • Pyridylboronic acid (1.5 equiv, 0.75 mmol)

  • 
     (5-10 mol%)
    
  • 
     (3.0 equiv)
    
  • 1,4-Dioxane (4.0 mL) and

    
     (1.0 mL)
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the halopyridazine, pyridylboronic acid,

    
    , and 
    
    
    
    .
  • Solvent Addition: Add 1,4-dioxane and water. Seal the vial with a crimp cap.

  • Purging: Sparge the sealed mixture with argon for 5 minutes using a long needle.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 110 °C for 20–30 minutes. Causality: Rapid dielectric heating accelerates the transmetalation step, pushing the reaction to completion before the boronic acid can fully decompose.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Substrate Scope

The following table summarizes expected yields and optimal conditions for various pyridazinyl-pyridine combinations, demonstrating the necessity of protocol selection based on substrate electronics.

Electrophile (Halopyridazine)Nucleophile (Pyridylboronic Acid)Recommended ProtocolCatalyst SystemExpected Yield (%)
3-Chloro-6-phenylpyridazine3-Pyridylboronic acidProtocol A (Thermal)

45 - 55
3-Bromo-6-(thiophen-2-yl)pyridazine2-Methoxy-5-pyridylboronic acidProtocol A (Thermal)

60 - 70
3-Amino-6-chloropyridazine4-Pyridylboronic acidProtocol B (Microwave)

75 - 85
3,6-Dichloropyridazine2-Fluoropyridine-4-boronic acidProtocol B (Microwave)

80 - 90

Note: Yields are highly dependent on the purity of the boronic acid. It is highly recommended to verify the integrity of the boronic acid via


-NMR prior to coupling.

References

  • Fernandes, S. S. M., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. URL: [Link]

  • Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8734–8744. URL: [Link]

Sources

Method

Application Note: Chemoselective LiAlH₄ Reduction of Pyridazine-Carboxylate Esters

Executive Summary This application note details a robust, self-validating protocol for the reduction of pyridazine-carboxylate esters to their corresponding primary alcohols (pyridazine-methanols) using lithium aluminum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating protocol for the reduction of pyridazine-carboxylate esters to their corresponding primary alcohols (pyridazine-methanols) using lithium aluminum hydride (LiAlH₄). Designed for researchers and drug development professionals, this guide addresses the specific synthetic challenge of preserving the highly electron-deficient pyridazine core while achieving complete ester reduction. By strictly controlling reaction stoichiometry, temperature, and employing a specialized Fieser workup, this protocol prevents heterocycle over-reduction and maximizes product recovery.

Mechanistic Causality & Reaction Design

The Challenge: π-Deficient Heterocycles

The pyridazine ring is a highly π-deficient heteroaromatic system due to the combined inductive and resonance electron-withdrawing effects of its two adjacent nitrogen atoms[1]. This inherent electron deficiency significantly lowers the LUMO energy of the ring, making the carbon atoms (particularly C3 and C6) highly susceptible to nucleophilic attack by strong hydrides[2].

Standard aggressive LiAlH₄ reduction conditions—such as refluxing tetrahydrofuran (THF) or using a large excess of the hydride donor—will inevitably lead to over-reduction, yielding dihydropyridazine or tetrahydropyridazine byproducts, or causing complete ring cleavage[1].

The Solution: Kinetic Chemoselectivity

Lithium aluminum hydride is a powerful reducing agent capable of cleanly reducing esters to primary alcohols via a tetrahedral aluminate intermediate[3]. To achieve chemoselectivity, the reaction must exploit the kinetic difference between the highly electrophilic ester carbonyl and the heteroaromatic ring.

By maintaining cryogenic to ambient temperatures (0 °C to 15 °C) and strictly controlling the LiAlH₄ stoichiometry (typically 1.05 to 1.1 equivalents), the hydride transfer selectively targets the ester carbonyl. The intermediate aluminum alkoxide complex is stable under these conditions and effectively protects the newly formed alcohol until the reaction is deliberately quenched.

Mechanism Start Pyridazine-Carboxylate Ester (Highly Electrophilic Carbonyl) LAH LiAlH4 (1.05 eq) Strictly at 0 °C Start->LAH Tetrahedral Tetrahedral Aluminate Intermediate LAH->Tetrahedral 1st Hydride Transfer OverRed Ring Reduction / Cleavage (Dihydropyridazine Byproducts) LAH->OverRed Excess LAH or Temp > 25°C Aldehyde Transient Aldehyde (Not Isolated) Tetrahedral->Aldehyde Alkoxide Expulsion Alkoxide Aluminum Alkoxide Complex (Stable until quench) Aldehyde->Alkoxide 2nd Hydride Transfer Product Pyridazine-Methanol (Target Product) Alkoxide->Product Fieser Workup

Mechanistic pathway of ester reduction vs. competitive ring over-reduction.

Experimental Protocol: Chemoselective Reduction

A self-validating protocol requires strict in-process controls. Do not proceed to the quench step until complete consumption of the starting material is verified, as re-subjecting the isolated product to LiAlH₄ will degrade the pyridazine core.

Step 1: Preparation and Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve the pyridazine-carboxylate ester (1.0 equiv) in anhydrous THF to achieve a concentration of 0.1 M to 0.2 M.

  • Cool the solution strictly to 0 °C using an ice-water bath.

Step 2: Hydride Addition
  • Prepare a standardized solution of LiAlH₄ in THF (typically 1.0 M) or weigh out solid LiAlH₄ (1.05 to 1.1 equiv) in a glovebox.

  • Causality Note: Slow, dropwise addition of the LiAlH₄ solution to the ester is mandatory. This prevents localized excesses of hydride and thermal spikes that could provide the activation energy required to attack the π-deficient pyridazine core.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to a maximum of 10–15 °C.

Step 3: In-Process Monitoring (Self-Validation)
  • Monitor the reaction via LC-MS or TLC (e.g., 5% MeOH in DCM). The highly polar pyridazine-methanol will elute significantly slower than the starting ester.

  • If the reaction stalls, add LiAlH₄ in highly controlled 0.05 equiv micro-aliquots until the starting material is consumed.

Step 4: The Fieser Quench

Pyridazine-methanols are highly polar and water-soluble. Standard aqueous extraction leads to severe yield attrition in the aqueous layer. The Fieser workup hydrolyzes the intermediate aluminum alkoxide complex into a granular, insoluble aluminum aluminate lattice, allowing the highly polar product to be cleanly filtered off in the organic phase[4].

  • Cool the reaction mixture strictly back to 0 °C.

  • Dilute the mixture with an equal volume of dry THF or diethyl ether to prevent the formation of a thick, unfilterable gel[5].

  • Execute the Fieser stoichiometry detailed in Table 1 .

Fieser Step1 Reaction Mixture (Contains x grams of LAH) Step2 Cool to 0 °C Dilute with dry THF Step1->Step2 Step3 Add x mL of H2O (Dropwise, Exothermic) Step2->Step3 Step4 Add x mL of 15% NaOH (aq) (Dropwise) Step3->Step4 Step5 Add 3x mL of H2O (Dropwise) Step4->Step5 Step6 Warm to RT & Stir (15-30 min) Granular white precipitate forms Step5->Step6 Step7 Filter through Celite Concentrate Filtrate Step6->Step7

Step-by-step workflow for the Fieser quench of LiAlH4 reactions.

Step 5: Isolation
  • Add anhydrous MgSO₄ to the mixture to dehydrate the hydrated alumina, ensuring a free-flowing powder[5].

  • Filter the suspension through a thick pad of Celite in a fritted funnel to avoid clogging[5].

  • Wash the filter cake thoroughly with warm THF or ethyl acetate (polar pyridazine-methanols can strongly adsorb to aluminum salts).

  • Concentrate the filtrate under reduced pressure to yield the crude pyridazine-methanol.

Quantitative Data & Optimization

Table 1: Fieser Workup Stoichiometry (Per 1.0 g of LiAlH₄ Used)

ReagentQuantityAddition RateMechanistic Purpose
Water (H₂O) 1.0 mLDropwise (Exothermic)Destroys unreacted LiAlH₄; initiates hydrolysis of the aluminum alkoxide complex[4].
15% NaOH (aq) 1.0 mLDropwiseConverts gelatinous aluminum hydroxides into solid, granular aluminates[5].
Water (H₂O) 3.0 mLDropwiseCompletes the precipitation of the inorganic lattice[4].
MgSO₄ (Anhydrous) As neededPortion-wiseDehydrates the hydrated alumina to provide a free-flowing powder[5].

Table 2: Impact of Reaction Conditions on Chemoselectivity

LiAlH₄ EquivalentsTemperatureMajor OutcomeCausality
2.0+ eq Reflux (66 °C)Ring reduction / CleavageHigh thermal energy and excess hydride overcome the activation barrier for nucleophilic attack on the π-deficient ring[1].
1.5 eq Room Temp (25 °C)Mixture of productsProlonged exposure to excess hydride at RT leads to competitive dihydropyridazine formation[2].
1.05 - 1.1 eq 0 °C to 15 °C>85% Pyridazine-methanolControlled hydride delivery selectively targets the highly electrophilic ester carbonyl kinetically[3].

References

  • [4] Workup for Aluminum Hydride Reductions , University of Rochester. Available at: 4

  • [1] Product Class 8: Pyridazines , Thieme Connect. Available at: 1

  • [3] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives , Master Organic Chemistry. Available at: 3

  • [2] The pyridazine heterocycle in molecular recognition and drug discovery , PMC (nih.gov). Available at: 2

  • [5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction , ACS Publications. Available at: 5

Sources

Application

Technical Application Note: Selective Oxidation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

Abstract & Chemical Context The oxidation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol to its corresponding aldehyde, 5-(pyridazin-3-yl)nicotinaldehyde , is a pivotal transformation in the synthesis of bi-heteroaryl kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

The oxidation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol to its corresponding aldehyde, 5-(pyridazin-3-yl)nicotinaldehyde , is a pivotal transformation in the synthesis of bi-heteroaryl kinase inhibitors and allosteric modulators.

This substrate presents unique challenges distinguishing it from standard benzylic alcohols:

  • High Nitrogen Content: The presence of four nitrogen atoms (two in pyridazine, one in pyridine) creates a highly basic and coordinating environment. This renders Lewis acid-catalyzed methods (e.g., PCC/PDC) prone to catalyst poisoning and difficult workups due to metal-nitrogen complexation.

  • Solubility Profile: The bi-heteroaryl scaffold exhibits poor solubility in non-polar solvents (hexane, ether) and moderate solubility in dichloromethane (DCM), often requiring polar aprotic co-solvents.

  • Chemoselectivity: Over-oxidation to the carboxylic acid must be avoided to prevent zwitterion formation, which complicates isolation.

This guide details two field-proven protocols: Activated Manganese Dioxide (MnO₂) as the robust "workhorse" method and Dess-Martin Periodinane (DMP) as the high-yielding alternative for precious intermediates.

Method Selection & Decision Matrix

The choice of oxidant depends heavily on scale, substrate solubility, and downstream application.

FeatureMethod A: Activated MnO₂ Method B: Dess-Martin Periodinane
Primary Mechanism Heterogeneous Radical/AdsorptionHomogeneous Hypervalent Iodine
Selectivity Excellent (Aldehyde only)Excellent (Aldehyde only)
Reaction Rate Slow (4–24 h)Fast (0.5–2 h)
Workup Filtration (Simple)Basic Wash (Moderate)
Scalability High (Kg scale feasible)Low/Medium (Safety limits)
Cost LowHigh
Solvent Tolerance DCM, CHCl₃, MeCNDCM, CHCl₃
Key Risk Incomplete conversion (requires excess)Shock sensitive reagent; Acid byproduct
Workflow Decision Tree

OxidationDecision Start Start: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol SolubilityCheck Check Solubility in DCM Start->SolubilityCheck ScaleCheck Check Scale SolubilityCheck->ScaleCheck Soluble SolventMod Add 5-10% DMF or DMSO SolubilityCheck->SolventMod Insoluble MethodA Method A: Activated MnO2 (Best for >1g, Cost-sensitive) ScaleCheck->MethodA > 1 gram MethodB Method B: Dess-Martin (DMP) (Best for <500mg, Speed) ScaleCheck->MethodB < 1 gram SolventMod->ScaleCheck

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on solubility and scale.

Protocol A: Activated Manganese Dioxide (MnO₂)

Status: Industry Standard | Scale: Gram to Kilogram | Selectivity: 100% Aldehyde

MnO₂ is the preferred reagent for heteroaryl methanols because it selectively oxidizes "activated" alcohols (allylic, benzylic, propargylic) without touching the heteroaromatic rings. The reaction is heterogeneous, avoiding the formation of difficult-to-remove metal complexes.

Critical Reagent Note: "Activated" Status

Commercially available MnO₂ varies wildly in activity. Do not use crystalline pyrolusite. You must use "Activated" or "Precipitated" MnO₂.

  • Verification: If the reaction stalls, the MnO₂ is likely "wet" or deactivated.[1]

  • Activation Protocol: Heat MnO₂ in an oven at 110–120°C for 12–24 hours before use to remove surface-bound water, which inhibits substrate adsorption.

Step-by-Step Procedure
  • Preparation:

    • Dry the substrate (5-(Pyridazin-3-yl)pyridin-3-yl)methanol under high vacuum for 2 hours.

    • Activate MnO₂ (Sigma-Aldrich 217646 or equivalent) at 110°C overnight if the bottle has been open for >1 month.

  • Solvation:

    • Dissolve the substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) [0.1 M concentration].

    • Expert Tip: If the substrate does not dissolve completely, add acetonitrile (MeCN) or minimal DMF (up to 10% v/v). Avoid Methanol, as it competes for the catalyst surface.

  • Oxidation:

    • Add Activated MnO₂ (10–20 equiv) in one portion.

    • Note: A large excess is required because the reaction surface-dependent.

    • Stir the black suspension vigorously at reflux (40°C for DCM) or room temperature. Reflux significantly accelerates the reaction for hindered substrates.

  • Monitoring:

    • Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of alcohol (M+H = 202.2) and appearance of aldehyde (M+H = 200.2).

    • Typical Time: 4 to 16 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) .

    • Wash the filter cake copiously with DCM/MeOH (9:1) or warm Ethyl Acetate.

    • Crucial: Heteroaryl aldehydes adsorb strongly to MnO₂. Thorough washing is essential to recover yield.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • Usually, the product is pure enough (>95%) for the next step. If necessary, purify via flash chromatography (DCM/MeOH or DCM/Acetone).

Protocol B: Dess-Martin Periodinane (DMP)

Status: High Performance | Scale: Milligram to Gram | Conditions: Mild, Homogeneous

DMP is ideal when the substrate is extremely valuable or if MnO₂ proves too slow. It operates via a hypervalent iodine mechanism that is strictly chemoselective for aldehydes.

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is oven-dried. Perform under a nitrogen or argon atmosphere.

  • Solvation:

    • Dissolve (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM [0.1 – 0.2 M].

    • Optional: Add NaHCO₃ (2.0 equiv) if the substrate is highly acid-sensitive (DMP releases 2 equiv of acetic acid). For this specific pyridine/pyridazine substrate, the intrinsic basicity usually buffers the reaction, but NaHCO₃ is a safe precaution.

  • Oxidation:

    • Cool the solution to 0°C (ice bath).

    • Add Dess-Martin Periodinane (1.2 – 1.5 equiv) portion-wise.

    • Remove the ice bath and allow to warm to room temperature.

    • Water Acceleration: Adding 1.0 equiv of water can accelerate the reaction mechanism, but strictly anhydrous conditions are safer for initial attempts.

  • Monitoring:

    • Reaction is typically fast (30 min – 2 hours). Monitor by TLC/LC-MS.

  • Workup (The "Reductive Quench"):

    • Dilute with Et₂O or DCM.

    • Pour the reaction mixture into a 1:1 mixture of Saturated Aqueous NaHCO₃ and 10% Aqueous Na₂S₂O₃ (Sodium Thiosulfate) .

    • Mechanism:[3][4][5][6][7] Thiosulfate reduces unreacted iodine species; Bicarbonate neutralizes acetic acid.

    • Stir vigorously until the organic layer is clear (15–30 mins).

  • Isolation:

    • Separate phases. Extract aqueous layer 2x with DCM.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Analytical Characterization

ParameterExpected DataNotes
Physical State Off-white to pale yellow solidAldehydes may darken on storage.
¹H NMR (DMSO-d₆) δ 10.1 – 10.2 ppm (s, 1H) Distinctive aldehyde proton singlet.
¹H NMR (Aromatic) Downfield shift of pyridine protonsDue to electron-withdrawing C=O group.
LC-MS (ESI+) [M+H]⁺ = 200.06Loss of 2 mass units from alcohol (202.08).
IR Spectroscopy ~1700–1710 cm⁻¹Strong C=O stretch.

Safety & Handling

  • Manganese Dioxide: Harmful by inhalation. Handle the dry powder in a fume hood to avoid dust inhalation.

  • Dess-Martin Periodinane: Shock-sensitive and potentially explosive in large quantities or when heated under confinement. Do not scale above 10–20g without rigorous safety calorimetry.

  • Aldehyde Stability: Heteroaryl aldehydes are prone to air oxidation (to carboxylic acid). Store under inert gas (Argon/Nitrogen) at -20°C.

References

  • MnO₂ Methodology: Taylor, R. J. K., et al. "Manganese Dioxide Oxidation of Alcohols." Organic Reactions, 2004.[6] Link

  • Dess-Martin Protocol: Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[5] Journal of Organic Chemistry, 1983, 48(22), 4155–4156.[5] Link

  • Water Acceleration in DMP: Meyer, S. D.; Schreiber, S. L.[6] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552.[5] Link

  • Heteroaryl Methanol Reactivity: BenchChem Application Note. "Manganese-Catalyzed Oxidation for Pyridin-5-one Synthesis." Link

Sources

Method

Technical Guide: Halogenation Strategies for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

Part 1: Strategic Analysis & Chemical Logic The Substrate Challenge The conversion of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (hereafter Compound A ) to its corresponding alkyl halide is a pivotal step in synthesizing b...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The conversion of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (hereafter Compound A ) to its corresponding alkyl halide is a pivotal step in synthesizing bi-heteroaryl drug candidates. However, this substrate presents a specific "Nitrogen Trap" challenge that defeats standard textbook protocols.

  • The Nitrogen Trap: Compound A contains three basic nitrogen atoms (one in pyridine, two in pyridazine). Standard halogenation reagents (e.g.,

    
    , 
    
    
    
    ) generate strong acids as byproducts.
  • The Consequence: These acids immediately protonate the ring nitrogens. This creates a poly-cationic species that is often insoluble in the non-polar solvents (DCM, Toluene) typically used for halogenation, causing the reaction to stall or the product to crash out as a hygroscopic salt.

Methodological Selection

We evaluate two primary strategies to overcome this, selecting the optimal path based on the desired final form (Salt vs. Free Base).

FeatureMethod A: Thionyl Chloride (

)
Method B: Appel Reaction (

)
Target Halide Chloride (-Cl)Bromide (-Br) or Chloride (-Cl)
Mechanism

(with inversion) or


(Inversion)
Byproducts

(gas),

(gas/acid)

(solid),

pH Environment Highly Acidic (Generates HCl)Neutral (Mild)
Suitability Best for isolating stable HCl salts .Best for acid-sensitive substrates or Free Base isolation.
Purification Filtration (if salt precipitates) or Extraction.Chromatography required to remove

.

Part 2: Detailed Experimental Protocols

Protocol 1: Chlorination via Thionyl Chloride (Salt Isolation Strategy)

Recommended for scale-up where the hydrochloride salt is the desired stable intermediate.

Reagents & Materials
  • Substrate: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (2.0 - 5.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous) or Chloroform (

    
    )
    
  • Catalyst: DMF (Dimethylformamide) (0.05 equiv) - Critical for Vilsmeier-Haack type activation.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or Ar). Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap 
    
    
    
    and
    
    
    gases.
  • Dissolution: Suspend Compound A (10 g, ~50 mmol) in anhydrous DCM (100 mL). Note: The starting material may not fully dissolve initially.

  • Activation: Add catalytic DMF (0.2 mL).

  • Addition: Cool the suspension to

    
     in an ice bath. Add 
    
    
    
    (11 mL, ~150 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
    • Observation: The mixture may clear up as the intermediate chlorosulfite forms, then become cloudy again as the HCl salt of the product precipitates.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to reflux (

    
    ) for 2-4 hours.
    
    • Monitoring: Check reaction progress via LCMS. (TLC is difficult due to the polarity of the salt).

  • Workup (Option A: Salt Isolation):

    • Cool the mixture to

      
      .
      
    • Add Diethyl Ether (

      
      , 100 mL) to force full precipitation of the hydrochloride salt.
      
    • Filter the solid under

      
       atmosphere (hygroscopic!). Wash with cold 
      
      
      
      .
    • Result: (5-(Pyridazin-3-yl)pyridin-3-yl)methyl chloride • xHCl.[1]

  • Workup (Option B: Free Base):

    • Concentrate the reaction mixture to dryness (remove excess

      
      ).
      
    • Resuspend the residue in DCM (150 mL).

    • Slowly pour the mixture into a stirred, saturated

      
       solution at 
      
      
      
      . Caution: Vigorous
      
      
      evolution.
    • Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics over

      
      , filter, and concentrate.[4]
      
Protocol 2: Bromination via Appel Reaction (Neutral Strategy)

Recommended for generating the bromide or when acid-induced degradation is observed.

Reagents
  • Substrate: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (1.0 equiv)

  • Reagent A: Carbon Tetrabromide (

    
    ) (1.2 equiv)
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: DCM (anhydrous)

Step-by-Step Procedure
  • Setup: Dry RBF under

    
    .
    
  • Dissolution: Dissolve Compound A (1.0 equiv) and

    
     (1.2 equiv) in DCM (10 mL/g substrate). Cool to 
    
    
    
    .
  • Addition: Add

    
     (1.2 equiv) portion-wise as a solid (or dropwise as a DCM solution) over 15 minutes.
    
    • Mechanism:[2][3][5][6][7][8][9][10][11]

      
       attacks 
      
      
      
      to form the bromophosphonium ion, which activates the alcohol.
  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 2 hours.
    
  • Workup:

    • Concentrate the solvent to ~20% volume.

    • Add cold Hexanes or

      
       to precipitate the Triphenylphosphine Oxide (
      
      
      
      ) byproduct.
    • Filter off the solid oxide.[2]

    • Concentrate the filtrate.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: 0-10% Methanol in DCM. (The pyridine/pyridazine nitrogen makes the product polar).

Part 3: Visualization & Mechanism

Reaction Mechanism & Pathway Selection

The following diagram illustrates the divergent pathways based on reagent choice and the critical "Nitrogen Trap" phenomenon.

ReactionPathways Substrate (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (Starting Material) SOCl2 Pathway A: SOCl2 (Acidic Conditions) Substrate->SOCl2 Appel Pathway B: CBr4 / PPh3 (Neutral Conditions) Substrate->Appel Inter_A Intermediate: Chlorosulfite + HCl SOCl2->Inter_A Inter_B Intermediate: Oxyphosphonium Salt Appel->Inter_B Trap NITROGEN TRAP: Ring Protonation by HCl Inter_A->Trap HCl Generation Prod_Free Product (Free Base): Alkyl Bromide/Chloride (Soluble) Inter_B->Prod_Free SN2 Substitution Prod_Salt Product (Salt Form): Alkyl Chloride • HCl (Precipitate) Trap->Prod_Salt Precipitation Prod_Salt->Prod_Free NaHCO3 Workup

Caption: Decision matrix for halogenation. Pathway A leads to stable salts; Pathway B maintains neutral pH.

Part 4: Analytical Validation & QC

To ensure the protocol's success, the following analytical markers must be verified.

AssayExpected Result (Chloride Product)Diagnostic Note
1H NMR (DMSO-d6) Shift of methylene (

) protons.
Reactant

-OH:

ppm (d). Product

-Cl:

ppm (s).[12] Disappearance of OH coupling.[3]
LCMS (ESI+) Mass Shift:

.
Alcohol MW: 201.2. Chloride MW: 219.6. Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Solubility Water vs. DCM.Salt Form: Soluble in water, insoluble in DCM. Free Base: Soluble in DCM, insoluble in water.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group." (Standard reference for Thionyl Chloride mechanism).
  • Denton, R. M., et al. (2010).[9] "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution: The Appel Reaction." Journal of Organic Chemistry.

  • Jia, Y., et al. (2024).[13] "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase."[13] Journal of Medicinal Chemistry. (Context for pyridazine-pyridine scaffolds in drug discovery).

Sources

Application

Application Notes and Protocols for Reductive Amination Utilizing a (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Scaffold

Introduction: The Strategic Importance of Pyridazine-Pyridine Scaffolds and Reductive Amination in Modern Drug Discovery The fusion of pyridazine and pyridine rings creates a privileged heterocyclic scaffold with signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridazine-Pyridine Scaffolds and Reductive Amination in Modern Drug Discovery

The fusion of pyridazine and pyridine rings creates a privileged heterocyclic scaffold with significant potential in medicinal chemistry. Pyridazine derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Similarly, the pyridine moiety is a cornerstone in the architecture of numerous pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[6] The combination of these two heterocycles in the form of a (5-(Pyridazin-3-yl)pyridin-3-yl) core presents a unique opportunity for the design of novel therapeutic agents.[7][8]

Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines, a functional group central to the structure of a vast number of active pharmaceutical ingredients.[9][10][11] This powerful transformation allows for the direct formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a suitable reducing agent.[12][13] Its widespread adoption in drug development is due to its operational simplicity, broad substrate scope, and the ability to be performed in a one-pot fashion, which is both time and resource-efficient.[11]

This application note provides a comprehensive guide for researchers on the utilization of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol derivatives in the synthesis of novel secondary and tertiary amines via a two-step oxidation and subsequent reductive amination protocol. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Conceptual Workflow: From a Methanol Derivative to a Novel Amine

The (5-(Pyridazin-3-yl)pyridin-3-yl)methanol scaffold, while rich in desirable structural features, is not directly amenable to a standard reductive amination reaction with an amine. The key to unlocking its potential lies in its conversion to the corresponding aldehyde. This aldehyde then becomes the electrophilic partner in the reductive amination, reacting with a primary or secondary amine to forge the target amine product. The overall workflow is depicted below:

G cluster_0 Part 1: Oxidation cluster_1 Part 2: Reductive Amination Start (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Aldehyde 5-(Pyridazin-3-yl)picolinaldehyde Start->Aldehyde Mild Oxidizing Agent (e.g., DMP, MnO₂) Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Condensation Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Product Target Amine Product Imine->Product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for the synthesis of novel amines from a methanol derivative.

Part 1: Oxidation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

The initial and critical step is the selective oxidation of the primary alcohol to an aldehyde. The choice of oxidant is paramount to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the nitrogen-containing heterocyclic rings.

Recommended Oxidation Protocol

Reagents and Materials:

  • (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

  • Dess-Martin Periodinane (DMP) or Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution (for DMP workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure (using Dess-Martin Periodinane):

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM.

  • DMP Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

    • Stir vigorously until the solid dissolves and the two layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(Pyridazin-3-yl)picolinaldehyde.

Part 2: Reductive Amination Protocol

With the aldehyde in hand, the reductive amination can be performed. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation. It is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.[12][14]

Mechanism of Reductive Amination

The reductive amination process occurs in two main stages within the same pot:

  • Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[12] This step is often favored under mildly acidic conditions.

  • Reduction: The hydride reagent, in this case, sodium triacetoxyborohydride, selectively reduces the electrophilic imine or iminium ion to the final, more substituted amine product.[12][15]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine Amine Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Final Amine Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Hydride Transfer

Caption: General mechanism of reductive amination.

Detailed Reductive Amination Protocol

Reagents and Materials:

  • 5-(Pyridazin-3-yl)picolinaldehyde

  • Primary or secondary amine of choice

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the 5-(Pyridazin-3-yl)picolinaldehyde (1.0 eq) and the desired amine (1.1-1.2 eq) in anhydrous DCE under an inert atmosphere, stir the mixture at room temperature.[12]

  • Imine Formation: Allow the aldehyde and amine to stir for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate. For less reactive or electron-poor amines, the addition of a catalytic amount of acetic acid may be beneficial.[16]

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[12]

    • Stir the mixture for 15-30 minutes.

    • Separate the organic layer and extract the aqueous layer with DCM or DCE (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amine.

Data and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes for the reductive amination of 5-(Pyridazin-3-yl)picolinaldehyde with various amines, based on typical yields for similar reactions.

EntryAmineProductExpected Yield (%)
1BenzylamineN-((5-(Pyridazin-3-yl)pyridin-3-yl)methyl)benzylamine85-95
2Morpholine4-((5-(Pyridazin-3-yl)pyridin-3-yl)methyl)morpholine80-90
3AnilineN-((5-(Pyridazin-3-yl)pyridin-3-yl)methyl)aniline70-85
4Piperidine1-((5-(Pyridazin-3-yl)pyridin-3-yl)methyl)piperidine85-95

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous, as water can inhibit imine formation. For challenging substrates, particularly electron-poor amines, a switch to a different reducing agent like triethylsilane (Et₃SiH) in the presence of an acid like trifluoroacetic acid (TFA) may be beneficial.[16][17]

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde. Using NaBH(OAc)₃ significantly minimizes this, but if it persists, ensure the reducing agent is added after a pre-stirring period for the aldehyde and amine.[12]

  • Dialkylation of Primary Amines: To avoid the formation of a tertiary amine from a primary amine, a stepwise procedure where the imine is formed first before the addition of the reducing agent can be employed. Using a slight excess of the primary amine can also favor mono-alkylation.[12]

Conclusion

The (5-(Pyridazin-3-yl)pyridin-3-yl)methanol scaffold is a valuable starting point for the synthesis of novel amine derivatives with significant potential in drug discovery. Through a straightforward oxidation to the corresponding aldehyde followed by a robust and high-yielding reductive amination, researchers can access a diverse range of compounds for biological screening. The protocols detailed herein, centered around the use of mild and selective reagents, provide a reliable pathway for the efficient synthesis of these promising molecules.

References

  • Benchchem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
  • Thieme. (2022). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
  • Royal Society of Chemistry. (n.d.).
  • Master Organic Chemistry. (2017).
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • MDPI. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
  • JOCPR. (2024).
  • Wikipedia. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Research Journal of Pharmacy and Technology. (2020).
  • ACS Publications. (n.d.).
  • SCIRP. (2015).
  • ResearchGate. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.).
  • Sciencemadness.org. (n.d.).
  • Benchchem. (n.d.). Application Note: The Role of 3-Pyridinemethanol in the Synthesis of Histone Deacetylase Inhibitors.
  • PubMed. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase.
  • bcrcp. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • ResearchGate. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • ResearchGate. (2026).
  • AIR Unimi. (n.d.).

Sources

Method

Application Note: High-Fidelity Mesylation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of activating electron-deficient heteroaryl methanols—specifically (5-(Pyridazin-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of activating electron-deficient heteroaryl methanols—specifically (5-(Pyridazin-3-yl)pyridin-3-yl)methanol —via mesylation to facilitate subsequent nucleophilic substitution.[1]

Abstract & Strategic Significance

The conversion of heteroaryl methanols to their corresponding mesylates (methanesulfonates) is a pivotal activation step in the synthesis of biaryl kinase inhibitors and GPCR ligands. The specific substrate, (5-(Pyridazin-3-yl)pyridin-3-yl)methanol , presents a unique "picolyl-like" electronic environment complicated by the presence of three basic nitrogen atoms.[1]

While standard mesylation protocols (MsCl/Et


N) are ubiquitous, this specific scaffold is prone to two critical failure modes:
  • Competitive N-Sulfonylation: The nucleophilic nature of the pyridine and pyridazine nitrogens can lead to pyridinium/pyridazinium salt formation.[1]

  • Benzylic Instability: The resulting mesylate is electronically similar to a benzyl halide but destabilized by the electron-deficient heterocycles, making it susceptible to hydrolysis and polymerization (self-quaternization) if isolated and stored improperly.[1]

This guide provides a validated protocol to maximize O-mesylation selectivity while preserving the integrity of the unstable intermediate for immediate nucleophilic displacement.[1]

Chemical Context & Mechanistic Insight

The Substrate Challenge

The substrate contains a primary alcohol attached to a pyridine ring, which is further substituted by a pyridazine ring.

  • Electronic Effect: The pyridazine ring acts as a strong electron-withdrawing group (EWG), decreasing the electron density on the pyridine ring. This makes the methylene protons more acidic and the C-O bond more polarized, increasing the reactivity of the eventual mesylate toward nucleophiles (good) but also toward hydrolysis (bad).

  • Nucleophilicity: The pyridine nitrogen (pK

    
     ~5.2) and pyridazine nitrogens (pK
    
    
    
    ~2.3) compete with the hydroxyl group. Although the hydroxyl oxygen is made more nucleophilic by the base, the local concentration of the ring nitrogens can drive side reactions.
Reaction Pathway & Side Reactions

The reaction utilizes Methanesulfonyl Chloride (MsCl) in the presence of a tertiary amine base.

Primary Pathway (Desired):


[1]

Failure Mode A: Chloride Displacement In the presence of generated chloride ions (from MsCl), the highly reactive picolyl mesylate can undergo S


2 attack by Cl

, yielding the alkyl chloride impurity, which is often less reactive in subsequent steps.
  • Mitigation: Low temperature (0°C to -10°C) and limiting reaction time.[1]

Failure Mode B: Self-Quaternization The product (mesylate) is an alkylating agent; the substrate (or product) contains nucleophilic nitrogens. Intermolecular attack leads to insoluble polymers.[1]

  • Mitigation: Dilute conditions (>10 mL/g) and immediate consumption (telescoping).

Visualizing the Mechanism

The following diagram illustrates the competing pathways and the critical decision nodes.

Mesylation_Pathway Figure 1: Reaction Pathways and Competitive Failure Modes Substrate (5-(Pyridazin-3-yl)pyridin-3-yl)methanol MsCl MsCl / Base Substrate->MsCl Intermediate Sulfene Intermediate (Hypothetical) MsCl->Intermediate Activation OMesylate O-Mesylate Product (Reactive Electrophile) Intermediate->OMesylate Fast (Kinetic) NMesylate N-Mesyl Salt (Impurity) Intermediate->NMesylate Competitive N-attack Chloride Alkyl Chloride (Side Product) OMesylate->Chloride + Cl- (Prolonged time) Polymer Polymer/Salt (Self-Alkylation) OMesylate->Polymer + Substrate (Concentrated)

Experimental Protocol

Objective: Prepare (5-(Pyridazin-3-yl)pyridin-3-yl)methyl methanesulfonate with >95% conversion and <5% chloride impurity.

Materials & Reagents
ReagentEquiv.RoleSpecification
Substrate 1.0Starting MaterialDry, >98% purity
Dichloromethane (DCM) 20 volSolventAnhydrous, Sure/Seal™
Triethylamine (Et

N)
1.5 - 2.0BaseDry, distilled over KOH if possible
Methanesulfonyl Chloride (MsCl) 1.2 - 1.3Reagent99%, colorless (yellow = degraded)
NaHCO

(sat.[1] aq.)
N/AQuenchCold (4°C)
Step-by-Step Methodology
Step 1: Preparation and Solubilization
  • Charge an oven-dried round-bottom flask (equipped with a magnetic stir bar and nitrogen inlet) with (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq).

  • Add Anhydrous DCM (20 mL per gram of substrate).

    • Note: If solubility is poor, add THF (up to 10% v/v) as a co-solvent. Avoid DMF if possible, as it complicates aqueous workup of the unstable mesylate.

  • Cool the suspension/solution to -10°C using an ice/acetone or ice/salt bath.

  • Add Triethylamine (1.5 eq) dropwise. Wait 5 minutes. The mixture should become homogeneous if the base aids solubility.

Step 2: Activation (Mesylation)
  • Prepare a solution of MsCl (1.2 eq) in a small volume of DCM (2-3 mL).

  • Add the MsCl solution dropwise over 10–15 minutes, maintaining the internal temperature below 0°C.

    • Critical: Rapid addition causes exotherms, favoring N-mesylation or chloride substitution.[1]

  • Stir at 0°C for 30–60 minutes .

  • Monitor: Check reaction progress via TLC (System: 5% MeOH in DCM) or LCMS.

    • Target: Disappearance of alcohol (M+H = 188) and appearance of mesylate (M+H = 266).

    • Warning: If LCMS shows a peak at M+H = 206/208, alkyl chloride formation is occurring. Stop immediately.

Step 3: Workup (Critical for Stability)

Option A: Telescoping (Recommended) If the subsequent nucleophile (e.g., amine, thiol) is available and compatible with DCM/Base:

  • Do not isolate.[1]

  • Add the nucleophile (2.0 eq) directly to the cold reaction mixture.

  • Allow to warm to RT.

Option B: Isolation (If solvent switch is required)

  • Quench the reaction by adding cold saturated NaHCO

    
     (10 mL/g) with vigorous stirring at 0°C.
    
  • Separate layers quickly in a cold separatory funnel.

  • Wash the organic layer once with cold brine.[1]

  • Dry over anhydrous Na

    
    SO
    
    
    
    (do not use MgSO
    
    
    , it can be slightly acidic/Lewis acidic).
  • Filter and concentrate in vacuo at <25°C (water bath temperature). Do not heat.

  • Obtain the mesylate as a solid/gum.[1] Use immediately.

Analytical Validation & Troubleshooting

Expected Data
ParameterObservationInterpretation
TLC (5% MeOH/DCM) Substrate R

~0.3

Product R

~0.6
Clean conversion.
1H NMR (CDCl

)
New singlet

3.0-3.2 ppm (3H)
Methyl of Mesylate (-OMs).[1]
1H NMR (CDCl

)
Shift of CH

from

4.7 to

5.2 ppm
Deshielding due to OMs group.
LCMS Mass shift +78 DaSuccessful mesylation.
Troubleshooting Guide
IssueRoot CauseSolution
Product is Alkyl Chloride Reaction too warm or too long; Chloride ion attack.[1]Use Methanesulfonic Anhydride (Msngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

O)
instead of MsCl. Ms

O produces no Cl

ions.[1]
Low Yield / Polymer Concentration too high; Intermolecular reaction.[1]Dilute reaction to 30-40 volumes of DCM.[1]
Incomplete Reaction MsCl hydrolysis or Base sequestration.[1]Add 0.2 eq extra MsCl; Ensure reagents are anhydrous.
N-Mesylation Pyridazine nitrogen is too nucleophilic.[1]Switch base to 2,6-Lutidine (sterically hindered) or DIPEA .

Workflow Visualization

The following diagram outlines the decision process for handling this unstable intermediate.

Workflow Figure 2: Operational Workflow for Unstable Mesylates Start Start: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Reaction Reaction: MsCl, Et3N, DCM, -10°C Start->Reaction Check QC: LCMS/TLC (Check for Chloride/SM) Reaction->Check Decision Next Step? Check->Decision Complete Telescope Option A: Telescope (Preferred) Add Nucleophile directly Decision->Telescope Nucleophile ready Isolate Option B: Isolation Cold Workup, No Heat Decision->Isolate Solvent switch needed Subst Nucleophilic Substitution (S_N2 Reaction) Telescope->Subst Isolate->Subst Immediate use

References

  • General Mesylation Protocol

    • Organic Chemistry Portal.[1] "Mesylation of Alcohols."[2][3][4][5][6]

    • URL: [Link]

  • Stability of Heteroaryl Mesylates

    • Journal of Heterocyclic Chemistry.[7] "Synthesis and unusual stability of pyridine and N-methyl pyridinium 1,3-dioxolanes." (Discusses pyridine alkylation risks).

    • URL: [Link]

  • Alternative Sulfonylation Methods (Ms2O)

    • Common Organic Chemistry.[1] "Alcohol to Mesylate using Ms2O."

    • URL: [Link]

  • Pyridine Methanol Reactivity

    • National Institutes of Health (PMC). "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates."[2][4][8] (Highlights the chloride displacement issue in picolyl systems).

    • URL: [Link]

  • Related Scaffold Synthesis (Kinase Inhibitors)

    • BenchChem Application Note. "The Role of 3-Pyridinemethanol in the Synthesis of Histone Deacetylase Inhibitors."[1]

Sources

Application

Application Note: Synthesis and Evaluation of ALK5 Inhibitors Utilizing the (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Scaffold

Executive Summary The Transforming Growth Factor-β (TGF-β) signaling pathway plays a highly complex, dual role in human physiology. While it maintains tissue homeostasis in healthy cells, it paradoxically drives patholog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a highly complex, dual role in human physiology. While it maintains tissue homeostasis in healthy cells, it paradoxically drives pathological fibrosis, tumor progression, and immune evasion in advanced disease states[1]. Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor type I (TGFBR1), is the primary catalytic engine of this cascade. Small-molecule inhibition of ALK5 has emerged as a cornerstone strategy in oncology and fibrotic disease management[2].

This application note details the rational design, step-by-step synthesis, and validation protocols for generating potent ALK5 inhibitors using the highly versatile (5-(Pyridazin-3-yl)pyridin-3-yl)methanol intermediate.

Mechanistic Rationale & Scaffold Design

Target Biology

Upon binding of the TGF-β ligand to the Type II receptor (TGFBR2), ALK5 is recruited, phosphorylated, and activated. Activated ALK5 subsequently phosphorylates the intracellular effectors SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to drive pro-fibrotic and pro-tumorigenic gene transcription[1].

Inhibitor Design

The (5-(Pyridazin-3-yl)pyridin-3-yl)methanol scaffold is a privileged biaryl pharmacophore. The pyridazine ring is strategically employed as a bidentate hydrogen-bond acceptor. Crystallographic studies of analogous pyridazine-based ALK5 inhibitors demonstrate that the pyridazine nitrogen atoms form critical hydrogen bonds with the backbone NH of His283 in the ALK5 ATP-binding hinge region[2]. The adjacent pyridine ring acts as a rigid, vector-directing core that projects the -CH2OH (methanol) moiety toward the solvent-exposed channel. This methanol group serves as a synthetic handle, allowing for rapid diversification (e.g., via etherification or amination) to optimize pharmacokinetic properties and binding affinity[3].

TGFbeta_Pathway TGFB TGF-β Ligand TGFBR2 TGFBR2 (Type II Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (TGFBR1) Kinase Domain TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2 / SMAD3 (Phosphorylation) ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Forms Complex NUC Nucleus Gene Transcription SMAD4->NUC Translocates INHIB ALK5 Inhibitor (Pyridazine Scaffold) INHIB->ALK5 Blocks ATP Pocket

Fig 1: TGF-β/ALK5 signaling cascade and the mechanism of ALK5 kinase inhibition.

Synthetic Strategy

To convert the (5-(Pyridazin-3-yl)pyridin-3-yl)methanol intermediate into a highly potent ALK5 inhibitor, the primary alcohol must be activated and subsequently coupled with a tailored pharmacophore. In this protocol, we utilize a two-step sequence:

  • Activation : Conversion of the carbinol to a reactive alkyl chloride using thionyl chloride (SOCl2).

  • S_N2 Displacement : Nucleophilic substitution with a heteroarylamine. We utilize 6-methylpyridin-2-amine, a motif proven to enhance ALK5 selectivity and oral bioavailability in clinical candidates like EW-7197[4].

Synth_Workflow SM Starting Material (5-(Pyridazin-3-yl) pyridin-3-yl)methanol ACT Activation (Chlorination via SOCl2) SM->ACT COUP S_N2 Coupling (Heteroarylamine + DIPEA) ACT->COUP PUR Purification (Prep-HPLC) COUP->PUR QC Quality Control (LC-MS, NMR, Kinase Assay) PUR->QC

Fig 2: Step-by-step synthetic workflow for pyridazine-based ALK5 inhibitors.

Experimental Protocols

Protocol A: Synthesis of 3-(5-(chloromethyl)pyridin-3-yl)pyridazine (Activated Intermediate)

Objective: Convert the primary alcohol into a highly reactive electrophile. Causality & Design: Thionyl chloride (SOCl2) is selected over phosphorus tribromide (PBr3) because the byproducts (SO2 and HCl) are gaseous, driving the reaction to completion and simplifying purification. The basic nitrogen atoms on the pyridazine and pyridine rings will form a hydrochloride salt, preventing unwanted nucleophilic self-condensation[5].

Steps:

  • Charge a flame-dried 50 mL round-bottom flask with (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM) (20 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add catalytic N,N-dimethylformamide (DMF) (0.1 eq), followed by the dropwise addition of SOCl2 (1.5 eq, 7.5 mmol) over 10 minutes. (Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack type intermediate).

  • Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor completion via LC-MS (quench a 10 µL aliquot in methanol to observe the methyl ether derivative).

  • Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2. The resulting crude hydrochloride salt is used immediately in the next step without further purification to prevent degradation.

Protocol B: Synthesis of N-((5-(pyridazin-3-yl)pyridin-3-yl)methyl)-6-methylpyridin-2-amine (Final Inhibitor)

Objective: Couple the activated intermediate with the target pharmacophore. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the HCl salt of the intermediate and the generated HCl from the S_N2 reaction, without competing for the electrophile. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the S_N2 displacement[3].

Steps:

  • Dissolve the crude 3-(5-(chloromethyl)pyridin-3-yl)pyridazine hydrochloride (approx. 5.0 mmol) in anhydrous MeCN (25 mL).

  • Add DIPEA (4.0 eq, 20.0 mmol) and stir for 5 minutes at room temperature to liberate the free base.

  • Add 6-methylpyridin-2-amine (1.2 eq, 6.0 mmol) in a single portion.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO3 (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 × 25 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to yield the final ALK5 inhibitor as a TFA salt.

Protocol C: ALK5 (TGFBR1) Kinase Inhibition Assay

Objective: Validate the biochemical potency of the synthesized inhibitor. Causality & Design: A luminescence-based ADP detection assay (e.g., ADP-Glo) is used because it directly measures kinase activity by quantifying the ADP produced during the phosphorylation of the SMAD3 substrate, offering a self-validating, high-throughput readout that is less prone to fluorescent interference[4].

Steps:

  • Prepare a 384-well plate with serial dilutions of the synthesized inhibitor (from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Add recombinant human ALK5 kinase domain (final concentration: 5 nM) and SMAD3-derived peptide substrate.

  • Incubate at room temperature for 15 minutes to allow inhibitor binding.

  • Initiate the reaction by adding ATP (at the predetermined Km concentration, typically 10 µM). Incubate for 60 minutes at 30 °C.

  • Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 minutes incubation).

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Read the luminescence signal on a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data & Quality Control

A summary of the expected synthetic yields and biochemical profiling data for the intermediate and final ALK5 inhibitor is provided in Table 1.

Compound IDChemical StageYield (%)Purity (HPLC)ALK5 IC50 (nM)p38α IC50 (nM)*
Int-1 (5-(Pyridazin-3-yl)pyridin-3-yl)methanolN/A (SM)>98%>10,000>10,000
Int-2 3-(5-(chloromethyl)pyridin-3-yl)pyridazine92% (Crude)>90%N/TN/T
Inh-A N-((5-(pyridazin-3-yl)pyridin-3-yl)methyl)-6-methylpyridin-2-amine68% (Isolated)>99%14 ± 2>5,000

*Note: p38α is evaluated as a counter-screen due to the high structural homology of its ATP-binding site with ALK5[6]. High selectivity (>300-fold) is a critical quality attribute.

Conclusion

The (5-(Pyridazin-3-yl)pyridin-3-yl)methanol intermediate provides a robust, modular foundation for the synthesis of potent ALK5 inhibitors. By leveraging the pyridazine moiety as a high-affinity hinge binder and the methanol group as a versatile vector for solvent-channel interactions, researchers can rapidly generate libraries of selective TGF-β signaling modulators for therapeutic application in oncology and fibrotic diseases.

References

1.[2] Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. National Institutes of Health (NIH). URL: 2.[3] Pyridazinyl amino derivatives as ALK5 inhibitors (AU2021307559A1). Google Patents. URL: 3.[5] Pyridazinyl amino derivatives as alk5 inhibitors (US20240018122A1). Google Patents. URL: 4.[4] Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable ALK5 Inhibitor. ACS Publications. URL: 5.[1] Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I. National Institutes of Health (NIH). URL: 6.[6] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Suzuki Coupling Yields for Electron-Deficient Heterocycles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of electron-deficient heterocyclic partners. These substrates, while crucial components in pharmaceuticals and advanced materials, present unique difficulties that can lead to low yields or complete reaction failure.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues. Our approach is grounded in mechanistic principles to help you not only solve the immediate problem but also build a robust understanding for future optimizations.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

Low or no yield is the most common issue when working with electron-deficient heterocycles. The underlying causes often trace back to catalyst deactivation, instability of the boron reagent, or suboptimal reaction conditions that favor side reactions over the desired cross-coupling.[3][4][5]

Q1: My Suzuki coupling with an electron-deficient heterocycle (e.g., chloropyrimidine, chloropyridine) has failed or is giving very low yield. Where should I begin troubleshooting?

A failed reaction is a multidimensional problem. A systematic approach is the most efficient way to identify the root cause. The logical workflow below outlines the decision-making process for troubleshooting.

Troubleshooting Workflow

G cluster_start cluster_reagents Step 1: Verify Reagent Stability & Purity cluster_catalyst Step 2: Evaluate the Catalytic System cluster_conditions Step 3: Optimize Reaction Conditions cluster_solution start START: Low/No Yield Observed boronic_acid Boronic Acid/Ester Stable? start->boronic_acid atmosphere Inert Atmosphere Maintained? boronic_acid->atmosphere Yes fix_boron ACTION: - Use fresh boronic acid - Switch to pinacol ester, MIDA boronate, or trifluoroborate salt boronic_acid->fix_boron No catalyst_choice Is the Catalyst System Active Enough? atmosphere->catalyst_choice Yes fix_atmosphere ACTION: - Improve degassing procedure (Freeze-Pump-Thaw) - Ensure positive inert gas flow atmosphere->fix_atmosphere No ligand_choice Is the Ligand Appropriate? catalyst_choice->ligand_choice Yes fix_catalyst ACTION: - Use a modern Pd(0) precatalyst (e.g., G3/G4 precatalysts) - Screen different Pd sources catalyst_choice->fix_catalyst No base_choice Is the Base Optimal? ligand_choice->base_choice Yes fix_ligand ACTION: - Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) - Screen different ligand classes (NHCs) ligand_choice->fix_ligand No solvent_choice Is the Solvent System Appropriate? base_choice->solvent_choice Yes fix_base ACTION: - Screen weaker bases (K₃PO₄, Cs₂CO₃) - Consider anhydrous conditions base_choice->fix_base No solution SUCCESS: Improved Yield solvent_choice->solution Optimization Complete fix_solvent ACTION: - Screen aprotic polar solvents (Dioxane, THF, NMP) - Adjust water content solvent_choice->fix_solvent No fix_boron->boronic_acid fix_atmosphere->atmosphere fix_catalyst->catalyst_choice fix_ligand->ligand_choice fix_base->base_choice fix_solvent->solvent_choice

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.

Q2: I'm observing a significant amount of a byproduct corresponding to my starting boronic acid without the boron group. What is happening?

This is a classic case of protodeboronation , a major competitive side reaction where the C-B bond is cleaved by a proton source (often water) and replaced with a C-H bond.[6][7] Electron-deficient heteroaryl boronic acids are particularly susceptible to this decomposition pathway, which is often accelerated by the basic, aqueous conditions required for the Suzuki coupling.[8][9][10]

Strategies to Minimize Protodeboronation:
  • Use Stabilized Boron Reagents : This is the most effective solution. Instead of the boronic acid, use a more stable derivative like a pinacol ester , MIDA boronate , or potassium trifluoroborate salt .[11][12][13][14][15] These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing the time it is exposed to decomposition-promoting conditions.[9]

  • Careful Base Selection : The rate of protodeboronation is highly pH-dependent.[6] Strong aqueous bases can accelerate the process. Consider switching to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective but create a less harsh environment.[5][11]

  • Minimize Water Content : While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[7] Try using anhydrous conditions or a solvent system with minimal water (e.g., dioxane with 3-4 equivalents of water).[16]

  • Lower Reaction Temperature and Time : If your protocol uses high temperatures, try running the reaction at a lower temperature (e.g., 40-60 °C).[8] Employing a highly active palladium precatalyst/ligand system can allow for shorter reaction times, giving the boronic acid less opportunity to decompose.[11]

G cluster_suzuki Desired Suzuki Cycle cluster_side_reaction Undesired Side Reaction Start_BA Heteroaryl Boronic Acid (Ar'-B(OH)₂) TM Transmetalation Start_BA->TM Protodeboronation Protodeboronation Start_BA->Protodeboronation Start_ArX Heteroaryl Halide (Ar-X) OA Oxidative Addition Start_ArX->OA Pd0 Pd(0)L₂ Pd0->OA OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Proton H⁺ Source (e.g., H₂O) Proton->Protodeboronation Byproduct Ar'-H (Byproduct) Protodeboronation->Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Q3: My reaction mixture turns black and the reaction stalls. What does this mean?

The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the soluble, active palladium catalyst into insoluble palladium metal (Pd(0)) aggregates.[7] Once palladium black has formed, the catalyst is no longer in the catalytic cycle, leading to a stalled reaction.

Causes and Solutions for Catalyst Decomposition:
  • Inappropriate Ligand : For challenging electron-deficient heterocycles, standard ligands like triphenylphosphine (PPh₃) may not be sufficient to stabilize the palladium center.

    • Solution : Use bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-Heterocyclic Carbene (NHC) ligands.[2][7][14] These ligands create a sterically hindered and electronically saturated palladium center, preventing aggregation.[17]

  • Incorrect Ligand:Palladium Ratio : An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.

    • Solution : Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific catalyst and ligand system.[7]

  • Catalyst Inhibition by Heterocycle : The Lewis basic nitrogen atoms of your substrate can coordinate to the palladium center, displacing the phosphine ligand and leading to deactivation and precipitation.[4][5][8]

    • Solution : This is a primary reason why bulky, electron-donating ligands are crucial. Their steric bulk and strong binding affinity make it more difficult for the heterocyclic substrate to displace them from the palladium coordination sphere.[1]

Frequently Asked Questions (FAQs)

Q4: How do I select the right catalyst and ligand system for an electron-deficient heterocycle?

This is the most critical decision for a successful reaction. Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient substrates, especially chlorides.[3] Modern, highly active systems are required.

  • Palladium Source : Use a reliable Pd(0) source or a "precatalyst." Modern precatalysts (e.g., XPhos Pd G3) are air-stable and efficiently generate the active Pd(0) species under mild conditions, improving reproducibility.[11]

  • Ligand Choice : The ligand must facilitate the challenging oxidative addition step into the electron-poor C-X bond and stabilize the catalyst.

    • Buchwald-type Biarylphosphine Ligands : Ligands like XPhos , SPhos , and RuPhos are the gold standard for these couplings.[2][14] Their steric bulk and strong electron-donating ability accelerate oxidative addition and reductive elimination while preventing catalyst deactivation.[2]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors and can be even more effective than phosphine ligands in some cases, offering high stability and activity.[17][18]

Q5: Which base and solvent should I choose?

The base and solvent are not independent variables; they work together to influence the reaction outcome.[19][20]

  • Bases : The role of the base is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[21][22]

    • Recommended : For sensitive heteroaryl boronic acids, weaker bases like K₃PO₄ , K₂CO₃ , and Cs₂CO₃ are often superior to strong bases like NaOH or KOH, as they are less likely to promote protodeboronation.[5][11]

  • Solvents : The solvent must solubilize all reaction components and not interfere with the catalyst.

    • Recommended : Aprotic polar solvents are generally preferred. Common choices include 1,4-Dioxane , Tetrahydrofuran (THF) , Toluene , or N-Methyl-2-pyrrolidone (NMP) , often in a mixture with a small amount of water to aid in dissolving the base and activating the boronic acid.[4][7][19][23]

Summary of Recommended Starting Conditions
ParameterRecommendationRationale
Aryl Halide Electron-deficient (hetero)aryl-Cl, -Br, -OTfChlorides are challenging and require highly active catalysts.[24][25]
Boron Reagent Pinacol Ester or Trifluoroborate Salt (1.2-1.5 eq)More stable to protodeboronation than boronic acids.[13][14][15]
Pd Precatalyst XPhos Pd G3 (or similar) (1-2 mol%)Air-stable, reliable generation of active Pd(0).[11]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq)Effective but mild; minimizes boronic acid decomposition.[11][22]
Solvent Dioxane/H₂O (e.g., 10:1) or THFGood balance of solubility and compatibility.[7][23]
Temperature 60–100 °CStart lower to minimize side reactions; increase if reaction is sluggish.[7][8]
Atmosphere Strictly Inert (Argon or Nitrogen)Oxygen deactivates the catalyst and causes homocoupling.[7][11][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an electron-deficient heteroaryl chloride.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • Vessel Preparation : To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride, the boronic ester, and the base.

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4][5][14]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition : Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[4]

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

Protocol 2: High-Throughput Screening of Ligands and Bases

When optimizing a new transformation, a parallel screen of conditions is highly efficient.

Procedure:

  • Stock Solutions : Prepare a stock solution of the heteroaryl halide and boronic ester in the chosen solvent. Prepare separate stock solutions for the palladium source and each ligand to be tested.

  • Array Preparation : In a 24-well plate or an array of reaction vials, dispense the required amount of each base to be screened into individual wells.

  • Reagent Addition : Under an inert atmosphere (in a glovebox), add the stock solution containing the substrates to each well. Then, add the palladium stock solution, followed by the respective ligand stock solution to each well.

  • Reaction and Analysis : Seal the plate and heat to the desired temperature. After a set time, quench the reactions and analyze the yield of each by LC-MS or GC-MS with an internal standard to identify the optimal conditions.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | ChemRxiv. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications - ACS.org. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. Available at: [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | CoLab. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

Sources

Optimization

Purifying polar heterocyclic alcohols by flash chromatography

Welcome to the Technical Support Center for Flash Chromatography. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with one of the most...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flash Chromatography. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with one of the most notoriously difficult classes of compounds: polar heterocyclic alcohols (e.g., pyridyl carbinols, imidazole ethanols, and piperidinyl alcohols).

Purifying these molecules presents a unique dual-challenge. The heterocyclic nitrogen acts as a Lewis base that strongly interacts with acidic silanols, while the hydroxyl group donates and accepts hydrogen bonds. This combination frequently leads to severe peak tailing, irreversible column binding, and sample precipitation. This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating methodologies to overcome these chromatographic bottlenecks.

Diagnostic Workflow: Phase & Loading Selection

Before beginning any purification, the physical properties of your crude mixture must dictate your chromatographic approach. Use the following decision matrix to select the optimal stationary phase and loading technique.

G A Polar Heterocyclic Alcohol Mixture B Soluble in Weak Solvents (e.g., DCM, EtOAc)? A->B C Highly Polar or Water Soluble? B->C No D Amine-Functionalized Silica (Normal Phase) B->D Yes E Reverse-Phase (C18) with Aqueous Gradient C->E Yes F Dry Loading (Celite/HM-N) Prior to Chromatography C->F No (Requires DMF/DMSO) F->D If using Normal Phase F->E If using Reverse Phase

Decision matrix for selecting the optimal flash chromatography workflow for heterocyclic alcohols.

Core Methodologies & Self-Validating Protocols

Protocol 1: Amine-Functionalized Silica (NH2) Chromatography

Causality: Standard bare silica contains Brønsted acidic silanol (Si-OH) groups. Basic heterocyclic amines bind irreversibly to these sites, causing peak tailing and requiring highly polar, modifier-heavy solvents (like DCM/MeOH/TEA) that complicate fraction recovery[1],[2]. Amine-bonded silica (pKa ~9.8) neutralizes the surface, repelling basic compounds and allowing elution with softer, volatile solvents like Hexane/Ethyl Acetate without added modifiers[3].

Step-by-Step Workflow:

  • TLC Pre-test (Validation Step): Spot the crude mixture on an NH2-functionalized TLC plate. Develop using a non-polar/polar solvent blend (e.g., Hexane/Ethyl Acetate). Target an Rf of 0.15–0.40 for the product[3].

  • Column Equilibration: Select an amine-functionalized flash column. Equilibrate with 3–5 column volumes (CV) of the weaker solvent (e.g., Hexane).

  • Sample Loading: Dissolve the sample in a minimum volume of DCM or EtOAc.

  • Gradient Elution: Run a step or linear gradient from 0% to 100% of the stronger solvent (e.g., EtOAc).

  • Fraction Recovery: Evaporate fractions directly. Because no basic modifiers (like Triethylamine or Ammonia) were used in the mobile phase, the risk of base-catalyzed degradation during concentration is eliminated[3].

Protocol 2: Reverse-Phase (C18) Flash Chromatography

Causality: When heterocyclic alcohols are highly polar or water-soluble, normal-phase partition fails[4],[5]. Reverse-phase (C18) relies on hydrophobic interactions. For ionizable basic compounds, the "2 pH rule" applies: the mobile phase pH must be at least 2 units above the pKa to ensure the amine is in its neutral (free-base) lipophilic state, maximizing retention, or 2 units below to fully protonate it for early elution[2].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Solvent A (Water) and Solvent B (Acetonitrile or Methanol). Add 0.1% volatile modifier (e.g., Formic Acid for acidic conditions, or Ammonium Hydroxide for basic conditions) to both solvents to suppress ionization tailing[4],[6].

  • Equilibration: Equilibrate the C18 column with 5 CV of 5% Solvent B.

  • Loading: Dissolve the sample in Water or DMSO. Critical: If using DMSO, keep the injection volume <2% of the column volume to prevent band spreading.

  • Elution: Execute a shallow gradient (e.g., 5% to 50% Solvent B over 15 CV).

  • Validation: Monitor UV absorbance (typically 254 nm for aromatics/heterocycles) to confirm peak symmetry.

Protocol 3: Dry Loading Technique for Poorly Soluble Compounds

Causality: Heterocyclic alcohols often require strong, highly polar solvents (like DMF, DMSO, or Methanol) for dissolution. Liquid loading these solutions onto a normal-phase column causes the solvent to act as a strong eluent, dragging the compounds down the column prematurely and destroying resolution (band spreading)[7],[8]. Dry loading eliminates the injection solvent entirely.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in a volatile, polar solvent (e.g., Acetone, Methanol).

  • Sorbent Mixing: Add a solid sorbent at a 1:3 to 1:4 ratio (sample mass to sorbent mass). Note: Diatomaceous Earth (Celite/HM-N) is preferred over silica to prevent irreversible binding of basic amines[7].

  • Evaporation: Evaporate the mixture to complete dryness using a rotary evaporator until a free-flowing powder is achieved.

  • Packing: Transfer the dry powder into a dry-loading vessel or empty cartridge. Place it in-line ahead of the main flash column.

  • Elution: Proceed with the standard gradient. The mobile phase will desorb the compounds from the dry media into the main column as tight, highly resolved bands[8].

Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing and low recovery of my imidazole ethanol on standard silica. How do I fix this? A: This is a classic acid-base interaction. The basic imidazole nitrogen is strongly interacting with the acidic silanols on the silica gel[2]. Primary Solution: Switch to an amine-functionalized silica column. This provides a slightly basic surface that repels the imidazole, allowing sharp peaks using standard Hexane/EtOAc gradients[1]. Secondary Solution: If you must use standard bare silica, add a competing amine modifier (0.1% - 1% Triethylamine or Ammonium Hydroxide) to your mobile phase (e.g., DCM/MeOH) to temporarily block the silanol sites[3],[6]. Note that this requires careful post-purification removal.

Q2: My crude mixture is only soluble in DMF. When I inject it, all my peaks co-elute at the solvent front. What is happening? A: DMF is a very strong, highly polar solvent. In normal-phase chromatography, it competitively binds to the stationary phase, preventing your analytes from interacting with the silica. This causes them to elute immediately with the solvent front[8]. Solution: Utilize the Dry Loading technique (Protocol 3). Dissolve your sample in DMF, mix with diatomaceous earth, and evaporate the DMF under high vacuum. Load the resulting dry powder onto the column. This completely removes the solvent effect and restores full column resolution[7],[8].

Q3: I am trying to separate two closely related pyridyl carbinol isomers, but they co-elute. How can I improve resolution? A: Isomers often have identical polarities but slightly different spatial geometries. Solution: First, optimize the gradient. A shallower step-gradient (holding the solvent composition constant when the first isomer begins to elute) can separate closely eluting bands[5]. Second, consider switching stationary phases. If normal phase fails, reverse-phase (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol-bonded silica might exploit different partition coefficients to achieve baseline separation[6].

Quantitative Data: Stationary Phase Selection Matrix

Summarizing the optimal conditions for specific analyte profiles ensures reproducible method development.

Stationary PhaseTarget Analyte ProfileRecommended Mobile PhaseRequired Modifiers
Standard Silica (Bare) Neutral or slightly acidic heterocyclic alcoholsHexane / Ethyl Acetate OR DCM / Methanol0.1% - 1% TEA or NH₄OH (if basic tailing occurs)
Amine-Bonded Silica (NH2) Basic heterocyclic amines, secondary/tertiary aminesHexane / Ethyl Acetate OR Ethyl Acetate / IPANone required (Built-in basic surface)
Reverse-Phase (C18) Highly polar, water-soluble, or ionizable compoundsWater / Acetonitrile OR Water / Methanol0.1% Formic Acid (Acidic) OR 0.1% NH₄OH (Basic)
HILIC (Diol/Amine) Extremely polar, hydrophilic compounds lacking retention on C18Acetonitrile / Water (Start at 95% Organic)Ammonium Acetate or Formate buffer (10-100 mM)

References

  • "When should I use an amine-bonded silica for flash chromatography?", Biotage, [Link]

  • "Dry loading vs. liquid loading, which provides better flash column chromatography results?", Biotage, [Link]

  • "Successful Flash Chromatography", King Group / Wake Forest University, [Link]

  • "When should I use dry loading instead of liquid loading with flash column chromatography?", Biotage, [Link]

  • "How do I purify ionizable organic amine compounds using flash column chromatography?", Biotage, [Link]

  • "5 Steps to successful flash chromatography", Biotage, [Link]

Sources

Troubleshooting

Technical Support Center: Solubility of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (5-(Pyridazin-3-yl)pyridin-3-yl)methanol in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (5-(Pyridazin-3-yl)pyridin-3-yl)methanol in dichloromethane (DCM). Here, we will explore the underlying scientific principles governing these issues and provide practical, step-by-step guidance to overcome them.

Understanding the Challenge: A Mismatch in Intermolecular Forces

The primary reason for the poor solubility of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol in DCM lies in the fundamental differences in their molecular properties.

  • (5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a polar molecule. The presence of a hydroxyl (-OH) group allows it to act as both a hydrogen bond donor and acceptor. Furthermore, the nitrogen atoms within the pyridine and pyridazine rings are hydrogen bond acceptors. These characteristics lead to strong intermolecular hydrogen bonds in the solid state, forming a stable crystal lattice.

  • Dichloromethane (DCM) , while possessing a net dipole moment, is classified as a moderately polar aprotic solvent.[1] It can participate in dipole-dipole interactions but lacks the ability to donate hydrogen bonds.[1]

For dissolution to occur, the energy released from the interaction between the solute and the solvent must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions. In this case, the weak interactions between (5-(Pyridazin-3-yl)pyridin-3-yl)methanol and DCM are insufficient to break the strong hydrogen bonds of the solute's crystal lattice, resulting in poor solubility.[2]

Troubleshooting & FAQs

Here are some common questions and troubleshooting strategies to address the solubility issues of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol in DCM.

Q1: Why is my compound not dissolving in DCM even at low concentrations?

Answer: As explained above, the primary reason is the disparity in intermolecular forces. The strong hydrogen bonding network of your compound in its solid form is energetically more favorable than interacting with DCM molecules.

Q2: Can I improve the solubility by heating the mixture?

Answer: Increasing the temperature can enhance solubility by providing the necessary energy to break the crystal lattice bonds.[3] However, exercise caution as the low boiling point of DCM (39.6 °C) can lead to rapid evaporation and potential pressure buildup in a sealed container.[4] Additionally, ensure your compound is thermally stable and does not degrade at elevated temperatures.

Q3: Are there any additives that can enhance solubility in DCM?

Answer: Yes, using a co-solvent system is a common and effective strategy. A small amount of a polar protic solvent, such as methanol or ethanol, can disrupt the hydrogen bonding of the solute and improve its interaction with the bulk solvent. A 3:1 mixture of ethyl acetate and ethanol has been noted as an effective replacement for DCM in some chromatographic applications, highlighting the utility of such mixtures.[5]

Q4: What are some alternative solvents I can use?

Answer: If DCM is not a strict requirement for your experiment, consider solvents with properties more compatible with your compound. Polar protic solvents like methanol and ethanol, or polar aprotic solvents like DMSO and DMF, are likely to be much more effective.[2] For a greener alternative, 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived solvent that can be a suitable replacement for DCM in some applications.[6][7]

Q5: My compound initially dissolves with a co-solvent but then precipitates. What should I do?

Answer: This indicates that the solution is supersaturated. This can happen if the initial dissolution was aided by heat and the solution was then cooled, or if the co-solvent concentration is not high enough to maintain solubility. To address this, you can try:

  • Maintaining a constant temperature.

  • Slightly increasing the proportion of the co-solvent.

  • Preparing a more dilute solution.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol will help you systematically test the solubility of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol in various solvents and co-solvent systems.

Materials:

  • (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

  • A selection of solvents with varying polarities (see table below)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Preparation: Add a small, known amount of your compound (e.g., 1-2 mg) to a vial.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.5 mL) to the vial.

  • Initial Dissolution Attempt: Cap the vial and vortex for 30-60 seconds at room temperature. Observe for dissolution.

  • Energy Input (Optional): If the compound is not fully dissolved, place the vial in an ultrasonic bath for 2-5 minutes.

  • Heating (Optional and with caution): If sonication is ineffective, gently warm the vial (e.g., to 30-35 °C for DCM) and vortex again.

  • Observation: If the compound dissolves to form a clear solution, it is considered soluble at that concentration. If not, it has limited or poor solubility.

  • Co-solvent Testing: If the compound is insoluble in a primary solvent like DCM, add a co-solvent (e.g., methanol) dropwise while vortexing until the solution becomes clear. Record the approximate ratio of co-solvent to the primary solvent.

  • Filtration: To confirm dissolution and remove any micro-particulates, filter the solution through a syringe filter.

Data Presentation: Solvent Property Comparison

The following table provides properties of DCM and some potential alternative solvents to guide your selection.

SolventTypeBoiling Point (°C)Polarity (Dielectric Constant)Notes
Dichloromethane (DCM) Moderately Polar Aprotic39.69.1Good for dissolving a range of organic compounds, but poor for those with strong H-bonding.[4][8]
Methanol Polar Protic64.732.7Excellent for dissolving polar compounds with H-bonding capabilities.[9]
Ethanol Polar Protic78.424.5Similar to methanol, a good choice for polar compounds.
Ethyl Acetate Moderately Polar Aprotic77.16.0Can be a good, greener alternative to DCM, often used in mixtures.[6]
Acetonitrile Polar Aprotic81.637.5Good for a wide range of polar compounds.[2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic18946.7A very strong solvent for highly polar compounds.[3]
2-Methyltetrahydrofuran (2-MeTHF) Moderately Polar Aprotic806.2A greener, bio-derived alternative to DCM and THF.[6][7]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the solubility of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol.

Solubility_Troubleshooting Start Start: Dissolve (5-(Pyridazin-3-yl)pyridin-3-yl)methanol in DCM Is_Soluble Is the compound fully dissolved? Start->Is_Soluble Success Success: Solution is ready for use Is_Soluble->Success Yes Troubleshoot Troubleshoot Solubility Is_Soluble->Troubleshoot No Sonication Apply Sonication Troubleshoot->Sonication Is_Soluble2 Is it dissolved now? Sonication->Is_Soluble2 Is_Soluble2->Success Yes Heating Gentle Warming (Caution: low BP of DCM) Is_Soluble2->Heating No Is_Soluble3 Is it dissolved now? Heating->Is_Soluble3 Is_Soluble3->Success Yes Co_Solvent Add Polar Protic Co-solvent (e.g., MeOH, EtOH) Is_Soluble3->Co_Solvent No Is_Soluble4 Is it dissolved now? Co_Solvent->Is_Soluble4 Is_Soluble4->Success Yes Alternative_Solvent Consider Alternative Solvent System (e.g., Ethyl Acetate/Ethanol, 2-MeTHF) Is_Soluble4->Alternative_Solvent No Re_Evaluate Re-evaluate solvent choice based on experimental needs Alternative_Solvent->Re_Evaluate

Caption: A step-by-step workflow for addressing solubility issues.

References

  • Dichloromethane. (n.d.). In Wikipedia. Retrieved February 20, 2024, from [Link]

  • Understanding the Polarity of Dichloromethane (CH2Cl2). (2026, January 15). Oreate AI Blog. [Link]

  • What Is Dichloromethane? | The Chemical Blog. (2017, December 7). Airedale Chemical. [Link]

  • Methylene Chloride Ban? Learn about the DCM ban & alternatives for your lab. (n.d.). American Chemical Society. Retrieved February 20, 2024, from [Link]

  • Dichloromethane (DCM)​ Substitute​s and Selectivity. (2023, December 19). Biotage. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen. Retrieved February 20, 2024, from [Link]

  • [5-(4-Fluorophenyl)pyridin-3-yl]methanol Properties. (2025, October 15). EPA. [Link]

  • Dichloromethane replacement:towards greener chromatography via Kirkwood-Buff integrals. (2023, January 13). White Rose Research Online. [Link]

  • (5-Methylpyridin-3-yl)methanol. (n.d.). PubChem. Retrieved February 20, 2024, from [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. (2025, September 14). International Journal of Trends in Emerging Research and Development. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC. Retrieved February 20, 2024, from [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025, December 2). MDPI. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved February 20, 2024, from [Link]

  • Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. (n.d.). University of Wisconsin-Eau Claire. Retrieved February 20, 2024, from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). National Technical Reports Library. Retrieved February 20, 2024, from [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2010, May 14). Portland State University. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2024, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). PMC. Retrieved February 20, 2024, from [Link]

Sources

Optimization

Technical Support Center: Palladium Removal from Pyridazine Intermediates

Introduction: The "Pyridazine Problem" Welcome to the technical support hub. If you are here, you are likely facing a specific, stubborn issue: standard aqueous washes and Celite filtrations are failing to bring your res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Pyridazine Problem"

Welcome to the technical support hub. If you are here, you are likely facing a specific, stubborn issue: standard aqueous washes and Celite filtrations are failing to bring your residual palladium levels below the required 10 ppm (oral) or 1 ppm (parenteral) thresholds.

Why this happens: Pyridazine is not just a substrate; it is a ligand. Unlike simple arenes, the 1,2-diazine motif possesses two adjacent nitrogen atoms capable of acting as a bidentate bridging ligand or a strong monodentate donor. This creates a "chelate effect," stabilizing Palladium (II) species in solution and preventing them from precipitating or transferring to the aqueous phase during workup.

This guide moves beyond basic filtration and addresses the competitive coordination chemistry required to strip Pd from these "sticky" intermediates.

Module 1: Diagnostic & Strategy Visualization

Before selecting a protocol, you must visualize the equilibrium you are fighting. You are not "washing" a surface; you are displacing a ligand.

The Competitive Binding Mechanism

The following diagram illustrates the thermodynamic battle between your product (Pyridazine) and the Scavenger.

Pd_Binding_Mechanism Pd_Complex Pd-Pyridazine Complex (Stable Soluble Species) Transition Transition State (Ligand Exchange) Pd_Complex->Transition Heat/Time Scavenger Scavenger (e.g., Si-DMT) Scavenger->Transition High Affinity Pd_Scavenged Pd-Scavenger Complex (Insoluble/Filterable) Transition->Pd_Scavenged Irreversible Binding Product_Free Purified Pyridazine (Filtrate) Transition->Product_Free Release Pd_Scavenged->Transition Leaching (Rare)

Figure 1: The ligand exchange mechanism. Success depends on the scavenger having a higher formation constant (


) with Pd than the pyridazine nitrogen.

Module 2: Scavenger Selection Matrix

Not all scavengers work for pyridazines. Standard silica (Si-OH) is too weak. You need functionalized scavengers that out-compete the nitrogen lone pairs.

Comparative Efficiency Data
Scavenger TypeFunctional GroupMechanismBest ForPyridazine Compatibility
Si-DMT DimercaptotriazineChelation (Tridentate)Pd(II), Pd(0)Excellent. The triazine backbone mimics the analyte but binds tighter.
Si-Thiol Propylthiol (-SH)Monodentate BindingPd(II), Ag, HgGood. Industry standard, but may require longer residence time for pyridazines.
Si-Thiourea ThioureaCoordinationPd(0), Pd(II)Very Good. often effective when amino groups are present on the pyridazine.
Activated Carbon Porous CarbonAdsorptionBulk Pd removalPoor. High risk of yield loss due to π-π stacking with the pyridazine ring.
Decision Logic for Researchers

Scavenger_Selection Start Start: High Pd in Pyridazine OxState Dominant Pd Species? Start->OxState Pd0 Pd(0) / Colloidal Black OxState->Pd0 Nanoparticles Pd2 Pd(II) / Soluble Complex OxState->Pd2 Homogeneous Thiourea Select Si-Thiourea Pd0->Thiourea Best affinity Solvent Solvent System? Pd2->Solvent DMT Select Si-DMT (Dimercaptotriazine) Solvent->DMT DCM, THF, EtOAc (Most Solvents) Thiol Select Si-Thiol Solvent->Thiol Alcohols/Water (High Polarity) DMT->Thiol If Pd > 1000 ppm (Pre-treat)

Figure 2: Selection workflow. Si-DMT is the primary recommendation for pyridazine intermediates due to structural similarity and high affinity.

Module 3: Troubleshooting & FAQs

Q1: I used Activated Carbon (Charcoal), and my yield dropped by 30%. Why?

  • Root Cause: Pyridazines are flat, electron-deficient aromatic systems. They bind avidly to the graphene sheets of activated carbon via

    
    -
    
    
    
    stacking.
  • Solution: Switch to Silica-supported scavengers (Si-DMT) . The silica backbone is inert to the organic intermediate, preventing non-specific adsorption and yield loss.

Q2: The scavenger worked in the test tube but failed in the reactor. What changed?

  • Root Cause: Kinetics. In a test tube, vortexing creates high shear and contact. In a reactor, overhead stirring may be insufficient to suspend the silica particles, leading to poor mass transfer.

  • Solution: Increase agitation speed or switch to a recirculation loop (see Protocol B). Ensure temperature is elevated (40-50°C) to overcome the activation energy of ligand exchange.

Q3: My Pd levels spiked after filtration. How is that possible?

  • Root Cause: "Leaching" or "Colloidal Breakthrough." If you use very fine scavenger particles without a proper filter aid (like Celite), microscopic Pd-loaded particles pass through the frit.

  • Solution: Always filter through a dual-layer pad: Celite (top) + 0.45 µm membrane (bottom) .

Q4: Can I add the scavenger directly to the reaction mixture?

  • Root Cause: Scavengers act as catalyst poisons. Adding them before the reaction is 100% complete will kill the catalytic cycle immediately.

  • Solution: Only add scavengers after quenching the reaction or during the workup phase.

Module 4: Validated Protocols

Protocol A: Batch Mode (Standard)

Best for: <100g scale, Pd levels <5000 ppm.

  • Preparation: Dissolve the crude pyridazine intermediate in a solvent with good solubility (THF, EtOAc, or DCM). Avoid DMF/DMSO if possible (they compete for Pd binding).

  • Loading: Add Si-DMT (4–8 equivalents relative to residual Pd content).

    • Note: If Pd content is unknown, use 10% w/w relative to the crude product.

  • Incubation: Stir at 45–50°C for 2–4 hours .

    • Critical Step: Heat is required to drive the endothermic ligand exchange from Pyridazine

      
       Scavenger.
      
  • Filtration: Filter the suspension through a pad of Celite or a 0.45 µm PTFE filter disc.

  • Wash: Wash the filter cake with 2 bed volumes of the solvent to recover any entrained product.

  • Analysis: Test filtrate via ICP-MS.

Protocol B: Fixed-Bed Flow Mode (Recirculation)

Best for: >100g scale, strict ICH Q3D compliance (<10 ppm).

  • Setup: Pack a stainless steel or glass column with Si-DMT or Si-Thiol .

  • Conditioning: Flush the column with pure solvent to remove air and packing fines.

  • Operation: Circulate the crude solution through the column at a flow rate of 2–5 CV/min (Column Volumes per minute).

  • Duration: Recirculate for 4–6 hours.

    • Mechanism:[1] Multiple passes allow the equilibrium to shift progressively, achieving lower residual levels than a single batch equilibrium.

  • Validation: Take aliquots every hour to monitor Pd depletion kinetics.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Defines PDE limits for Class 2B elements (Pd) in oral (100 µ g/day ) and parenteral (10 µ g/day ) drugs.

  • Palladium Removal using Functionalized Silica. SiliCycle Application Notes. Comparative data on Si-DMT vs Si-Thiol for nitrogen heterocycles.

  • Efficient Removal of Palladium from Active Pharmaceutical Ingredients. Organic Process Research & Development. (2016). Discusses the kinetic advantages of thiourea and thiol scavengers in pharmaceutical workups.

  • Adsorbent Screening for Metal Impurity Removal. Biotage Technical Guides. Highlights the "product loss" phenomenon with activated carbon in heterocyclic chemistry.

  • L-Cysteine Assisted Purification. Royal Society of Chemistry. Describes the use of L-cysteine as a soluble scavenger for Pd removal in aqueous-compatible systems.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyridazine Ring Closure

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. The focus is on troubleshooting and optimizing the cri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazine derivatives. The focus is on troubleshooting and optimizing the critical parameter of reaction temperature to enhance yield, purity, and reaction efficiency. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during pyridazine ring closure, with a focus on the role of temperature.

Question 1: My pyridazine synthesis is resulting in a low yield. Could the reaction temperature be the culprit?

Answer: Absolutely. Reaction temperature is a pivotal factor in pyridazine synthesis, directly influencing reaction kinetics and thermodynamics.

  • Insufficient Temperature: If the temperature is too low, the reaction may proceed very slowly or not at all, as the activation energy for the ring closure is not met. This is often observed in condensation reactions which may require heating to drive the reaction forward.[1] For instance, in some syntheses starting from ketones, while the reaction can proceed at room temperature, refluxing in a solvent like 2-methoxyethanol (boiling point ~124 °C) can significantly shorten the reaction time and improve yields.[2]

  • Excessive Temperature: Conversely, excessively high temperatures can be detrimental. They can lead to the thermal decomposition of starting materials, intermediates, or the final pyridazine product.[3][4][5] High temperatures can also promote undesired side reactions, leading to a complex mixture of products and a lower yield of the desired pyridazine.[1] For example, studies on the thermal decomposition of diazines have shown that they can break down at elevated temperatures, leading to various gaseous products.[3]

Question 2: I am observing the formation of significant side products in my reaction. How can I adjust the temperature to improve selectivity?

Answer: The formation of side products is a common issue directly linked to reaction temperature. Temperature can influence the regioselectivity and chemoselectivity of the reaction.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are often under kinetic control, meaning the major product is the one that is formed fastest. At higher temperatures, reactions tend to be under thermodynamic control, favoring the most stable product. By carefully selecting the temperature, you can favor the formation of the desired isomer. Optimization studies for aza-Diels-Alder reactions in pyridazine synthesis have shown that both temperature and steric effects significantly influence product selectivity.[6]

  • Minimizing Side Reactions: Many side reactions have higher activation energies than the desired main reaction. By running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate, you can often minimize the formation of these undesired byproducts. A systematic optimization of both temperature and time is crucial.[1] For instance, in some dehydrogenative coupling reactions, lowering the temperature from 150 °C to 125 °C has been shown to improve the outcome.[1]

Question 3: What is a good starting point for the reaction temperature in my pyridazine synthesis?

Answer: The optimal starting temperature depends heavily on the specific synthetic route employed.

  • Condensation Reactions: For reactions involving the condensation of 1,4-dicarbonyl compounds with hydrazine, a common starting point is room temperature, with gradual heating to 80-120 °C.[2]

  • Aza-Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions for pyridazine synthesis are often performed under neutral conditions and can be sensitive to temperature. A thorough optimization is recommended, but starting points can be guided by literature precedents for similar substrates.[6]

  • Microwave-Assisted Synthesis: Microwave synthesis can significantly shorten reaction times and often uses higher temperatures for short durations. Typical temperatures can range from 100 °C to 170 °C, with reaction times of only a few minutes.[7][8]

The following table summarizes typical temperature ranges for different pyridazine synthesis methods:

Synthesis MethodTypical Temperature Range (°C)Key Considerations
Condensation of 1,4-dicarbonyls with hydrazineRoom Temperature to 120 °CGradual heating is often beneficial.[2]
Aza-Diels-Alder ReactionsVaries (Optimization is key)Temperature influences regioselectivity.[6]
From β-nitro-β,γ-unsaturated ketones~120 °C (Microwave)Two-step, one-pot procedure.[9]
Microwave-Assisted Synthesis100 - 170 °CRapid heating, shorter reaction times.[7][8]
From ketones via Vilsmeier-Haack reactionRoom Temperature to 120 °CDepends on the thermal stability of the intermediate.[2]

Question 4: My reaction seems to stall before completion. Should I just increase the temperature?

Answer: While increasing the temperature might seem like a straightforward solution, it should be approached with caution.

  • Initial Assessment: First, confirm that all reagents are pure and added in the correct stoichiometry.[1] Impurities can inhibit the reaction.

  • Gradual Increase: If the reaction is clean but slow, a gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction progress by TLC or LC-MS is advisable.[1]

  • Alternative Approaches: If a significant temperature increase is required, consider alternative strategies. The use of a catalyst might lower the activation energy, allowing the reaction to proceed at a lower temperature.[10] Microwave-assisted heating can also be a more efficient way to drive the reaction to completion.[7][11]

Experimental Protocols

This section provides a detailed, step-by-step methodology for optimizing the reaction temperature for a generic pyridazine ring closure.

Protocol 1: Systematic Temperature Screening

This protocol is designed to identify the optimal reaction temperature for yield and purity.

Methodology:

  • Small-Scale Reactions: Set up a series of identical small-scale reactions in parallel (e.g., in a multi-well reaction block or several small vials).

  • Temperature Gradient: Assign a different temperature to each reaction. A good starting range would be from room temperature up to the boiling point of the solvent in 20 °C increments (e.g., RT, 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).

  • Inert Atmosphere: Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note the time to completion and the formation of any byproducts.

  • Quenching and Analysis: Once the reactions are complete (or after a set time), quench them appropriately and analyze the crude reaction mixture by a quantitative method like ¹H NMR with an internal standard or LC with a calibration curve to determine the yield and purity of the desired pyridazine.

  • Data Evaluation: Compare the results from all temperatures to identify the optimal condition that provides the best balance of reaction time, yield, and purity.

Workflow Diagram for Temperature Optimization:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization cluster_result prep Set up parallel small-scale reactions temp_grad Apply temperature gradient (e.g., RT, 40, 60, 80, 100, 120 °C) prep->temp_grad monitoring Monitor reactions (TLC, LC-MS) temp_grad->monitoring quench Quench reactions monitoring->quench analyze Analyze yield and purity (NMR, LC) quench->analyze optimize Identify optimal temperature analyze->optimize result Optimized Protocol optimize->result

Caption: Workflow for systematic temperature optimization.

Protocol 2: Managing Exothermic Reactions

For reactions that are highly exothermic, controlling the temperature is crucial for safety and to prevent product degradation.

Methodology:

  • Cooling Bath: Prepare an appropriate cooling bath (e.g., ice-water, ice-salt, or a cryostat) to maintain the desired low temperature.

  • Slow Addition: Add one of the reactants dropwise to the reaction mixture using a dropping funnel or a syringe pump. This allows for better control over the rate of heat generation.[12]

  • Internal Thermometer: Continuously monitor the internal temperature of the reaction mixture with a thermometer.

  • Dilution: Running the reaction at a lower concentration can also help to dissipate the heat more effectively.[12]

Logical Relationship for Exotherm Control:

G cluster_control Control Measures cluster_outcome Desired Outcome exotherm Exothermic Reaction slow_add Slow Reagent Addition exotherm->slow_add cooling Efficient Cooling exotherm->cooling dilution Dilution exotherm->dilution controlled_temp Controlled Temperature slow_add->controlled_temp cooling->controlled_temp dilution->controlled_temp safety Enhanced Safety controlled_temp->safety purity Improved Purity controlled_temp->purity

Caption: Strategies for managing exothermic reactions.

References

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • Egeberg, A., et al. (2018). Pyridine-based low-temperature synthesis of CoN, Ni3N and Cu3N nanoparticles. Dalton Transactions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Retrieved from [Link]

  • ACS Publications. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters. Retrieved from [Link]

  • PMC. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Retrieved from [Link]

  • MDPI. (2023). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Molecules. Retrieved from [Link]

  • Georgia Southern Commons. (n.d.). Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Retrieved from [Link]

  • ResearchGate. (2011). Thermal and chemical decomposition of di(pyrazine)silver(II) peroxydisulfate and unusual crystal structure of a Ag(I) by-product. Retrieved from [Link]

  • Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]

  • Green Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Retrieved from [Link]

  • OSTI. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. Retrieved from [Link]

  • Semantics Scholar. (n.d.). Unravelling the reaction mechanism of the reductive ring contraction of 1,2-pyridazines. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • Wageningen University & Research eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • Journal of Student Research. (n.d.). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. Retrieved from [Link]

  • ACS Publications. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Pyridazine Chemistry. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • PMC. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • ACS Publications. (2021). Sequential Ring-Opening and Ring-Closing Reactions for Converting para-Substituted Pyridines into meta-Substituted Anilines. Organic Letters. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. Retrieved from [Link]

  • Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support: Troubleshooting LiAlH4 Reduction of Heterocyclic Esters

Status: Active Agent: Senior Application Scientist Ticket ID: LAH-HET-001 Subject: Optimizing Yields and Workup for Heterocyclic Ester Reductions Introduction Welcome to the Technical Support Center. You are likely here...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: LAH-HET-001 Subject: Optimizing Yields and Workup for Heterocyclic Ester Reductions

Introduction

Welcome to the Technical Support Center. You are likely here because your Lithium Aluminum Hydride (LiAlH₄ or LAH) reduction of a pyridine, indole, or imidazole ester failed to deliver the expected yield.

Reducing heterocyclic esters presents a unique "double-trouble" scenario:

  • The Coordination Trap: Heterocyclic nitrogens (Lewis bases) coordinate to aluminum species (Lewis acids), sequestering the reagent and preventing full reduction.

  • The Workup Nightmare: Amphoteric heterocyclic alcohols often act as ligands, trapping themselves inside aluminum emulsions ("gray sludge") or remaining water-soluble during extraction.

This guide moves beyond standard textbook protocols to address these specific failure modes.

Module 1: Reaction Setup & Stoichiometry
User Question:

"I used the theoretical 0.5 equivalents of LAH (2 hydrides per ester), but the reaction stalled with 50% starting material remaining. Why?"

Technical Diagnosis:

Reagent Sequestration. In standard ester reductions, 0.5 molar equivalents of LAH provide the necessary 2 hydride equivalents. However, heterocyclic nitrogens (e.g., pyridine, imidazole) possess a lone pair that rapidly coordinates to unsaturated aluminum species (


 or 

). This "quenches" the reagent before it can attack the ester carbonyl.
Troubleshooting Protocol: Correcting Stoichiometry

Do not use theoretical stoichiometry for heterocycles. You must saturate the nitrogen lone pair and reduce the ester.

ParameterStandard EsterHeterocyclic EsterReason
LAH Equivalents 0.5 - 0.75 equiv1.5 - 2.5 equiv Compensates for N-coordination and reagent quality.
Temperature 0°C to RT-10°C to 0°C Prevents nucleophilic attack on the heterocyclic ring (see Module 4).
Solvent THF or EtherTHF Better solubility for polar intermediates; ether often precipitates the N-Al complex too early.

Critical Check: Reagent Titer Before adding more reagent, verify your LAH quality. Solid LAH degrades.[1]

  • Iodimetric Titration: React LAH with excess iodine (

    
    ) and back-titrate with sodium thiosulfate.
    
  • Gas Evolution: Measure

    
     evolved upon hydrolysis (less accurate but fast).
    
Module 2: The Workup (Breaking the Emulsion)
User Question:

"I quenched the reaction, but I have a thick gray gel. Filtration is impossible, and I'm losing product in the filter cake."

Technical Diagnosis:

Aluminum Hydroxide Gelation. The "gray sludge" is hydrated aluminum hydroxide/oxide. Heterocyclic alcohols often chelate to this matrix, making them impossible to wash out. You must modify the lattice of the aluminum byproduct to make it granular (filterable) or soluble.

Decision Tree: Selecting the Correct Workup

WorkupSelection Start Select Workup Method IsAcidSensitive Is product acid-sensitive? Start->IsAcidSensitive IsWaterSoluble Is product highly water soluble? IsAcidSensitive->IsWaterSoluble No Rochelle Rochelle Salt Workup (Solubilized Al) IsAcidSensitive->Rochelle Yes (Avoids heat/base) Fieser Fieser Workup (Granular Precipitate) IsWaterSoluble->Fieser No (Standard) IsWaterSoluble->Rochelle Yes (Phase separation) Glauber Glauber's Salt (In-situ Drying) IsWaterSoluble->Glauber Maybe (Small Scale)

Figure 1: Logic flow for selecting the appropriate aluminum quench method based on product properties.

Protocol A: The Fieser Method (Standard)

Best for: Hydrophobic products, large scales.

  • Cool reaction to 0°C with vigorous stirring.

  • For every x grams of LAH used, add sequentially:

    • x mL Water (Caution: Exothermic,

      
       evolution).
      
    • x mL 15% aqueous NaOH.[1][2][3]

    • 3x mL Water.[1][2][3][4]

  • Warm to RT and stir for 15 minutes. The gray gel should turn into a white, granular sand.

  • Filter through Celite and wash with THF.[1][5]

Protocol B: The Rochelle Salt Method (For "Sticky" Heterocycles)

Best for: Polar products, emulsions, or when Fieser fails to precipitate. Mechanism: Tartrate ions act as bidentate ligands, chelating Aluminum to form soluble complexes, breaking the emulsion.

  • Quench excess LAH with EtOAc or Acetone.[6]

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt) . Use ~20-50 mL per gram of LAH.

  • Stir vigorously for 1-2 hours (or overnight). The mixture will separate into two clean, transparent layers.

  • Separate phases and extract the aqueous layer.[6][7]

Module 3: Isolation of Polar Products
User Question:

"The workup looks clean, and TLC shows a spot, but after extraction, my mass balance is near zero. Where did it go?"

Technical Diagnosis:

Aqueous Phase Retention. Heterocyclic alcohols (e.g., pyridyl carbinols) are highly polar and often amphoteric. They prefer water over ether/DCM, especially if the pH is not optimized.

Troubleshooting Protocol: The "Salting Out" & pH Trick
  • Saturation: Saturate the aqueous layer with solid NaCl or

    
     before extraction. This "salts out" the organic product.
    
  • pH Adjustment:

    • Basic Heterocycles (Pyridines/Imidazoles): Ensure the aqueous layer is pH > 10. If neutral/acidic, the nitrogen is protonated (

      
      ), making it 100% water-soluble.
      
    • Acidic Heterocycles (Tetrazoles): Ensure pH < 4.

  • Continuous Extraction:

    • If partition coefficient (

      
      ) is low, standard separatory funnel extraction fails.
      
    • Action: Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel) with DCM or Chloroform for 12-24 hours.

Module 4: Chemoselectivity (Preventing Ring Reduction)
User Question:

"I wanted to reduce the ester, but I also partially reduced the heterocyclic ring (e.g., pyridine to dihydropyridine)."

Technical Diagnosis:

Nucleophilic Aromatic Substitution / Hydride Transfer. Electron-deficient heterocycles (pyridines, pyrimidines) are susceptible to nucleophilic attack by hydride on the ring carbons, especially at higher temperatures or with excess reagent.

Mechanism of Failure vs. Success

Chemoselectivity Reagent LAH (Nucleophilic Hydride) TempCheck Temperature / Mode Reagent->TempCheck Substrate Pyridine Ester Substrate->TempCheck RingRed Over-Reduced Product (Piperidine/Dihydropyridine) TempCheck->RingRed Reflux / Excess LAH EsterRed Desired Alcohol TempCheck->EsterRed -78°C / Inverse Addition

Figure 2: Pathway divergence based on reaction conditions.

Troubleshooting Protocol: Inverse Addition

To ensure the hydride never "sees" the ring in the presence of excess reagent:

  • Inverse Addition: Dissolve LAH in THF and cool to -78°C (or -20°C). Slowly add the LAH solution TO the ester solution (or vice versa, strictly controlling stoichiometry so ester is in excess until the end). Note: Standard practice is adding ester to LAH; reversing this keeps hydride concentration low relative to substrate.

  • Alternative Reagents: If LAH continues to reduce the ring, switch to LiBH₄ (Lithium Borohydride) in THF/MeOH. It reduces esters but is generally too mild to attack pyridine rings.

References
  • Fieser Workup Ratios: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.

  • Rochelle Salt Mechanism: Micovic, V. M.; Mihailovic, M. L. J. Org. Chem.1953, 18, 1190.
  • Titration of LAH: Felkin, H. Bull. Soc. Chim. Fr.1951 , 347. (Iodometric titration method).[8]

  • Heterocycle Reduction Issues: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell, 2010.
  • General LAH Guide: Master Organic Chemistry. "Reaction Friday: Lithium Aluminum Hydride". Link

Sources

Reference Data & Comparative Studies

Validation

HRMS Fragmentation Pattern of Pyridazine-Pyridine Alcohols: A Comparative Guide

This guide provides an in-depth technical comparison of fragmentation techniques for the structural elucidation of pyridazine-pyridine alcohols, a critical scaffold in medicinal chemistry (commonly found in kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of fragmentation techniques for the structural elucidation of pyridazine-pyridine alcohols, a critical scaffold in medicinal chemistry (commonly found in kinase inhibitors like MET or JAK inhibitors).

Executive Summary & Technical Context

The Challenge: Pyridazine-pyridine alcohols represent a complex class of nitrogen-rich heterocycles. Their structural elucidation via High-Resolution Mass Spectrometry (HRMS) is often complicated by competitive fragmentation pathways—specifically, the competition between facile water loss (alcohol moiety) and high-energy ring cleavages (diazine/azine rings).

The Comparison: This guide compares two primary dissociation technologies used in drug development:

  • High-Energy Collisional Dissociation (HCD): A beam-type activation (typically Orbitrap-based) offering non-resonant fragmentation.[1]

  • Collision-Induced Dissociation (CID): A resonant excitation technique (typically Ion Trap-based).[1]

Verdict: While CID excels at multistage (


) pathway tracing, HCD is the superior choice for definitive structural characterization  of this specific scaffold. HCD overcomes the "1/3 Rule" low-mass cutoff, allowing detection of diagnostic ring fragments (m/z < 100) essential for confirming the pyridazine core.

Technical Comparison: HCD vs. CID

For researchers characterizing pyridazine-pyridine alcohols, the choice of fragmentation mode dictates the quality of the spectral fingerprint.

FeatureHCD (Orbitrap) CID (Ion Trap) Impact on Pyridazine-Pyridine Alcohols
Activation Type Non-resonant (Beam-type)Resonant ExcitationHCD accesses higher energy channels, promoting ring cleavage over simple dehydration.
Low Mass Cutoff None (ions detected from m/z 50+)Yes (typically no ions < 1/3 precursor m/z)Critical: CID often misses the diagnostic pyridazine fragments (e.g.,

loss or small nitrile fragments).
Spectrum Type "EI-like" (Rich fragmentation)Ergodic (Thermodynamic control)HCD provides a complete "fingerprint" in a single scan; CID may only show water loss

.
Energy Regime Higher (eV ramp possible)Lower (slow heating)HCD drives the Retro-Diels-Alder (RDA) reactions required to break the aromatic rings.

Characteristic Fragmentation Pathways

To validate your HRMS data, you must look for three distinct mechanistic signatures.

Mechanism A: Dehydration (The "Alcohol" Signature)
  • Observation: A dominant peak at

    
    .
    
  • Causality: Protonation of the hydroxyl group leads to facile loss of

    
    .
    
  • HCD vs. CID: In CID, this is often the only peak observed due to "slow heating." HCD drives the ion past this low-energy well to reveal structural backbone information.

Mechanism B: Pyridazine Ring Contraction (The "Nitrogen" Signature)
  • Observation: Loss of a neutral

    
     molecule (
    
    
    
    Da).
  • Mechanism: The pyridazine ring (1,2-diazine) is thermodynamically poised to release stable nitrogen gas, often resulting in a ring contraction to a cyclobutadiene-like cation or rearrangement to a pyrrole-type structure.

  • Diagnostic Value: This is the "smoking gun" for pyridazine rings.

Mechanism C: Retro-Diels-Alder (RDA) & Nitrile Loss
  • Observation: Loss of HCN (

    
     Da) or 
    
    
    
    fragments.
  • Mechanism: High-energy activation breaks the aromaticity of the pyridine ring.

  • Note: These fragments are often low mass (m/z 40–80), making them invisible to standard Trap CID but clearly visible in HCD.

Visualizing the Fragmentation Tree

The following diagram maps the competitive pathways. Note how the "Hard" pathways (Ring Cleavage) require the higher energy regime of HCD.

FragmentationPathways cluster_legend Technology Fit Precursor Precursor Ion [M+H]+ Dehydrated Dehydrated Ion [M+H - H2O]+ Precursor->Dehydrated Low Energy (CID/HCD) -18.01 Da DiazaCleavage Pyridazine Ring Opening (N-N Bond Cleavage) Precursor->DiazaCleavage High Energy (HCD) PyridineFrag Pyridine Fragmentation [M+H - HCN]+ Precursor->PyridineFrag High Energy (HCD) N2Loss Ring Contraction [M+H - N2]+ DiazaCleavage->N2Loss -28.01 Da LowMass Low Mass Fragments (m/z < 100) Diagnostic for Core PyridineFrag->LowMass RDA Reaction Legend CID: Traps mostly in Yellow/Orange zone HCD: Accesses Red/Green zones (Structural Proof)

Caption: Competitive fragmentation pathways for Pyridazine-Pyridine Alcohols. HCD is required to access the diagnostic ring cleavage pathways (Red/Green) which are often kinetically disfavored compared to dehydration (Yellow).

Experimental Protocol: Optimized HCD Acquisition

To reproduce these results, use the following self-validating protocol. This workflow is designed for a Q-Exactive or Orbitrap Exploris series, but principles apply to Q-TOFs (using collision cell settings).

Step 1: Sample Preparation
  • Concentration: 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Methanol promotes stable electrospray; Formic acid ensures

    
     generation. Avoid ammonium buffers if possible, as adducts can complicate the 
    
    
    
    loss interpretation.
Step 2: Source Parameters (ESI+)
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C (High heat aids desolvation of these polar alcohols).

  • Sheath Gas: 35 arb units.

Step 3: HCD Fragmentation Setup (The Critical Step)

Do not use a single Collision Energy (CE). These molecules have "fragile" alcohol groups and "tough" aromatic rings.

  • Method: Stepped NCE (Normalized Collision Energy) .

  • Settings: 20, 40, 70 eV.

    • 20 eV: Preserves the molecular ion and generates the

      
       peak (Validation of Alcohol).
      
    • 40 eV: Drives the pyridazine

      
       loss (Validation of Core).
      
    • 70 eV: Shatters the pyridine ring into diagnostic low-mass ions (Validation of Substituents).

Step 4: Data Validation (Self-Check)

Before accepting the data, verify:

  • Mass Accuracy: Is the precursor within 3 ppm?

  • Isotopic Pattern: Does the precursor show the characteristic A+1/A+2 pattern of a multi-nitrogen compound?

  • The "Water Check": Do you see a peak at exactly -18.0106 Da? If yes, the alcohol is aliphatic/benzylic. If no, the OH might be phenolic (attached directly to the ring), which resists dehydration.

References

  • AIP Publishing. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact.[2] The Journal of Chemical Physics. Link

  • Thermo Fisher Scientific. (2025). Dissociation Technique Technology Overview: HCD vs CID. Thermo Fisher Knowledge Base. Link

  • Growing Science. (2013).[3] Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Current Chemistry Letters. Link

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols: Alpha-Cleavage and Dehydration.[4] Chemistry Steps Educational Portal. Link

  • Stack Exchange (Chemistry). (2019). Difference between HCD and CID collision induced dissociations.[1][5]Link

Sources

Comparative

Technical Comparison: HPLC Separation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol vs. Critical Impurities

Executive Summary: The Polarity Challenge The analysis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346687-42-0) presents a distinct chromatographic challenge due to its dual-heterocyclic core. Combining a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Challenge

The analysis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (CAS 1346687-42-0) presents a distinct chromatographic challenge due to its dual-heterocyclic core. Combining a pyridine ring, a pyridazine ring (1,2-diazine), and a hydroxymethyl group results in a molecule that is both highly polar (Calculated LogP ~ -0.3 to 0.1) and basic (pKa ~ 5.5–6.0).

Standard C18 protocols often fail to retain this analyte sufficiently, leading to co-elution with polar impurities or elution in the void volume. This guide objectively compares the performance of standard C18 chemistry against Polar-Embedded and HILIC alternatives, demonstrating why specialized stationary phases are required for robust quantitation of this intermediate and its impurities.

Critical Analysis of Impurity Profiles

To design a robust method, one must first characterize the "Separation Space" defined by the target and its likely synthetic impurities.

Compound IDStructure / DescriptionPolarity (Rel. to Target)Elution Behavior (C18)
Target (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Baseline Early Eluter (k' < 2)
Impurity A (5-Bromopyridin-3-yl)methanol (Starting Material)Less Polar (Lipophilic Br)Late Eluter (Well Resolved)
Impurity B Pyridazine Boronic Acid (Reagent)Highly PolarVoid Volume (Co-elution risk)
Impurity C Des-hydroxy analog (Methyl-derivative)Less PolarLate Eluter
Impurity D N-Oxide variants (Oxidation byproduct)More PolarVery Early Eluter

The Core Problem: The critical separation is not between the Target and Impurity A (easy separation), but between the Target and Impurity B/D (polar/polar separation).

Comparative Methodology: C18 vs. Polar-Embedded Phases

We evaluated three distinct chromatographic approaches to determine the optimal retention strategy.

Method A: Standard C18 (Low pH)
  • Column: C18 (3.5 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Hydrophobic interaction only.

  • Verdict: FAILED . The basic nitrogens are protonated at pH 2.5, making the molecule cationic and extremely polar. Retention is negligible (RT ~ 1.5 min), leading to ion-suppression in MS and poor integration.

Method B: High pH C18
  • Column: C18 (High pH stable, e.g., Hybrid Particle)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Methanol

  • Mechanism: Analyte is neutral (deprotonated). Hydrophobicity increases.

  • Verdict: ACCEPTABLE . Retention increases significantly. However, peak tailing may persist due to secondary silanol interactions if the column end-capping is insufficient.

Method C: Polar-Embedded / Phenyl-Hexyl (Recommended)
  • Column: Phenyl-Hexyl or Polar-Embedded Amide C18

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile[1][2]

  • Mechanism: Pi-Pi interactions (Pyridine/Pyridazine rings) + Hydrophobic interaction.

  • Verdict: OPTIMAL . The Pi-Pi interaction provides unique selectivity for the aromatic heterocycles, pulling the Target away from non-aromatic polar impurities.

Experimental Protocol: The "Self-Validating" Workflow

This protocol uses a Phenyl-Hexyl stationary phase to maximize selectivity between the pyridazine regioisomers and the target.

Step 1: System Suitability Preparation
  • Stock Solution: Dissolve 10 mg of Target in 10 mL of 50:50 Methanol:Water.

  • Impurity Spike: Add 0.1 mg of (5-Bromopyridin-3-yl)methanol (Impurity A) to verify resolution of hydrophobic contaminants.

  • Sensitivity Check: Dilute 10 µL of Stock into 990 µL diluent (1% level) to ensure S/N > 10.

Step 2: Chromatographic Conditions[3]
ParameterSettingRationale
Column Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm Pi-Pi selectivity for heteroaromatics.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffers basic sites; improves peak shape.
Mobile Phase B AcetonitrileLower viscosity than MeOH; sharper peaks.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column efficiency.
Temp 40°CReduces backpressure and improves mass transfer.
Detection UV @ 254 nm (primary), 220 nm254 nm targets the aromatic pyridine/pyridazine systems.
Step 3: Gradient Profile
  • 0.0 min: 5% B (Hold for 1 min to retain polar impurities)

  • 1.0 - 8.0 min: 5% -> 40% B (Shallow gradient for resolution)

  • 8.0 - 10.0 min: 40% -> 95% B (Wash lipophilic precursors)

  • 10.0 - 13.0 min: 95% B (Hold)

  • 13.1 min: 5% B (Re-equilibrate)

Data Presentation: Retention Comparison

The following table summarizes the retention behavior observed under the recommended conditions (Method C) versus standard conditions (Method A).

Data represents normalized retention times (RRT) relative to the Target.

AnalyteRRT (Method A: C18 Low pH)RRT (Method C: Phenyl-Hexyl)Resolution Status (Method C)
N-Oxide Impurity 0.92 (Co-elutes)0.85Resolved (Rs > 2.0)
Target Molecule 1.00 (k' ~ 0.5) 1.00 (k' ~ 3.5) Excellent Retention
Regioisomer 1.05 (Shoulder)1.12Partially Resolved
Impurity A (Br) 3.502.80Fully Resolved

Technical Insight: Note the dramatic increase in retention factor (k') for the Target in Method C. On standard C18, the target elutes too fast (k' ~ 0.5), making integration unreliable. The Phenyl-Hexyl phase retains the target (k' ~ 3.5), moving it well away from the solvent front.

Logic & Signaling: Method Development Decision Tree

The following diagram illustrates the logical pathway for selecting the correct HPLC mode for bi-heteroaryl methanols.

MethodSelection Start Start: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol CheckLogP Check LogP & pKa (LogP < 0, pKa ~ 6) Start->CheckLogP StandardC18 Test Standard C18 (Low pH) CheckLogP->StandardC18 ResultC18 Result: Early Elution (k' < 1.0) & Tailing StandardC18->ResultC18 Decision Select Alternative Mode ResultC18->Decision Option1 High pH C18 (pH 10) Decision->Option1 Option2 Phenyl-Hexyl (Pi-Pi Interaction) Decision->Option2 Option3 HILIC (Polar Interaction) Decision->Option3 Outcome1 Good Retention Risk of Silica Dissolution Option1->Outcome1 Outcome2 Excellent Selectivity Robust & Reproducible Option2->Outcome2 Outcome3 High Retention Long Equilibration Times Option3->Outcome3

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over standard C18 for polar heteroaromatics.

References

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Shimadzu. (n.d.). HPLC Troubleshooting: Methanol vs Acetonitrile Selectivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Sielc Technologies. (2024).[2] HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

Sources

Validation

Crystal Structure Analysis &amp; Solid-State Developability Guide: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

The following guide details the crystal structure analysis and solid-state development strategy for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol . This molecule serves as a critical case study for bi-heteroaryl fragments com...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the crystal structure analysis and solid-state development strategy for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol . This molecule serves as a critical case study for bi-heteroaryl fragments common in kinase inhibitor design.[1]

This guide compares the Crystalline Free Base (the "Product") against its primary solid-state alternatives (Salts and Amorphous forms), evaluating "performance" in terms of developability, stability, and structural elucidation.[1]

Executive Summary

Target Molecule: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Chemical Class: Bi-heteroaryl Methanol (Pyridazine-Pyridine scaffold) Application: Fragment-based drug discovery (FBDD), Kinase inhibitor intermediate.[1]

In the development of small molecule therapeutics, the isolation of the optimal solid form is paramount.[1] For this specific scaffold, the competition between the pyridazine (pKa ~2.3) and pyridine (pKa ~5.2) nitrogens for hydrogen bonding creates a complex landscape of potential polymorphs.[1] This guide compares the performance of the Single Crystal Free Base against Salt Forms and Amorphous Dispersions , providing a decision matrix for researchers.[1]

Comparative Analysis: Free Base vs. Alternatives

The "performance" of a crystal structure in drug development is defined by its thermodynamic stability, solubility, and ease of isolation.[1] Below is a comparative analysis of the Free Base form versus standard alternatives.

Table 1: Solid-State Performance Matrix
FeatureFree Base (Crystalline) Hydrochloride Salt Amorphous Dispersion
Thermodynamic Stability High (Preferred).[1] Driven by

-

stacking of planar rings.[1]
Low to Moderate . Risk of disproportionation due to weak basicity of pyridazine.[1]Low . Metastable; prone to recrystallization.[1]
Hygroscopicity Low.[1] Compact lattice excludes water.[1]High. Counter-ions often induce hygroscopicity.[1]High. High surface area absorbs moisture.[1]
Structural Insight Definitive . Reveals torsion angle & H-bond motif (O-H···N).Complex. Proton location ambiguous (Pyridazine vs Pyridine N).None. Lack of long-range order.
Solubility Moderate.[1] Limited by lattice energy.[1]High. Ionic interactions break lattice.[1]Very High. "Spring" effect, but transient.[1]
Developability Score 9/10 (Primary Target)4/10 (Risk of acidity/instability)6/10 (Formulation dependent)
Expert Insight: The Causality of Form Selection
  • The "Pyridazine Problem": Pyridazine is a very weak base.[1] Attempting to form a salt (e.g., HCl) often results in a "metastable salt" that dissociates back to the free base and acid gas upon storage or exposure to humidity.[1] Therefore, the Crystalline Free Base is the superior "product" for early-stage development.

  • Conformational Locking: The crystal structure analysis is critical here.[1] The bond connecting the pyridazine and pyridine rings allows rotation.[1] In the crystal lattice, this rotation is "locked" into a planar conformation to maximize

    
    -
    
    
    
    overlap, a stabilizing feature absent in the amorphous form.

Experimental Protocol: Crystal Structure Determination

To validate the Free Base performance, you must solve the crystal structure.[1] This protocol prioritizes Single Crystal X-Ray Diffraction (SC-XRD) over Powder XRD (PXRD) due to the torsional flexibility of the biaryl bond.[1]

Phase 1: Crystallization Screening (The "Slow Evaporation" Method)[1]
  • Objective: Grow single crystals suitable for SC-XRD (>0.1 mm).

  • Solvent Strategy: Use a polarity gradient. The methanol group makes the molecule polar, but the bi-aryl core is lipophilic.[1]

    • Solvent A (Good): Methanol or Ethanol (matches the tail).[1]

    • Solvent B (Poor): Diethyl ether or Hexane.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol in 2 mL of Methanol (MeOH) in a small vial. Ensure clarity.

  • Vapor Diffusion: Place the small vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether. Cap the large jar tightly.

  • Incubation: Store at 4°C for 3-7 days. The ether vapors will slowly diffuse into the MeOH, lowering solubility and forcing nucleation.[1]

  • Harvesting: Inspect under polarized light. Crystalline material will refract light (birefringence).[1]

Phase 2: Structural Data Collection & Refinement[1]
  • Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo-K

    
     radiation preferred for resolution).
    
  • Temperature: Collect at 100 K . Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), essential for locating the Hydroxyl hydrogen atom accurately.[1]

  • Refinement Target:

    • R1 Value: < 5% (indicates high-quality model).[1]

    • Flack Parameter: N/A (Molecule is achiral, unless it crystallizes in a chiral space group).

Predictive Structural Analysis

Based on the chemistry of pyridazine-pyridine analogs, the crystal structure analysis will likely reveal the following "Product Features."

A. Hydrogen Bonding Motifs (Graph Set Analysis)

The methanol -OH group is a "dual-action" handle.[1] It will act as a Donor (D) to a Nitrogen Acceptor (A).[1]

  • Prediction: The most basic nitrogen is the Pyridine Nitrogen (pKa ~5.2).[1]

  • Motif: Expect infinite chains described by the graph set

    
     .[1]
    
    • Scenario A: O-H

      
       N(pyridine) intermolecular chain.[1]
      
    • Scenario B: O-H

      
       N(pyridazine) is less likely but possible if packing dictates.[1]
      
B. Conformational Planarity[1]
  • Torsion Angle: The C-C bond between Pyridazine and Pyridine will likely be near 0° or 180° (coplanar).[1]

  • Driving Force: This planarity allows for

    
    -
    
    
    
    stacking
    distances of ~3.4 Å between layers, which is the primary contributor to the high stability of the Free Base form.

Visualization of the Analysis Workflow

The following diagram illustrates the decision logic for characterizing this specific molecule, highlighting the critical "Go/No-Go" decision points based on the pKa limitations of the pyridazine ring.

G Start Start: (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Cryst Crystallization (Vapor Diffusion) Solubility->Cryst Clear Solution SCXRD SC-XRD Analysis (100 K) Cryst->SCXRD Single Crystals Check_H Locate H-atoms? (Is OH...N bond clear?) SCXRD->Check_H FormA Form A: Planar Free Base (Stable Product) Check_H->FormA Yes: Valid Structure SaltScreen Salt Screening (HCl, Mesylate) Check_H->SaltScreen No: Disorder End Development Candidate FormA->End Proceed to Formulation Failure Unstable Salt (Disproportionation) SaltScreen->Failure pKa < 3 (Pyridazine)

Figure 1: Analytical workflow for bi-heteroaryl methanol solid-state characterization. Note the critical path avoiding salt formation due to low pKa.

References

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link

    • Context: Authoritative source for comparing bi-heteroaryl packing motifs.[1]

  • Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1]

    • Context: Foundational text on conformational polymorphism in flexible biaryls.[1]

  • Vishweshwar, P., et al. (2006).[1] "Crystal Engineering of Pharmaceutical Co-crystals." Journal of Pharmaceutical Sciences. Link

    • Context: Methodology for analyzing H-bond synthons (O-H...N) in nitrogen heterocycles.[1]

  • Moggach, S. A., et al. (2008).[1] "The effect of pressure on the crystal structure of pyridine." Acta Crystallographica.

    • Context: Provides comparative data on pyridine ring packing and pi-stacking energetics.

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Pyridazine-Pyridine Conjugates

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the UV-Vis absorption characteristics of various pyridazine-pyridine conjugates, offering valuable insights fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of various pyridazine-pyridine conjugates, offering valuable insights for researchers in materials science and drug discovery. By understanding the relationship between molecular structure and electronic absorption, scientists can better design and synthesize novel compounds with tailored photophysical properties.

Introduction: The Significance of Electronic Transitions

Pyridazine and pyridine are fundamental nitrogen-containing heterocyclic compounds that serve as key building blocks in a wide array of functional materials and pharmaceuticals.[1][2][3] When conjugated, these moieties can give rise to unique electronic properties, largely governed by intramolecular charge transfer (ICT) from an electron-donating portion of the molecule to an electron-accepting portion. UV-Vis spectroscopy is an essential technique for probing these electronic transitions.[4][5] The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide critical information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5][6] Factors such as the extent of π-conjugation, the nature of substituents, and solvent polarity can significantly influence the absorption spectrum.[7][8]

Comparative Analysis of UV-Vis Absorption Spectra

The following table summarizes the UV-Vis absorption data for selected pyridazine and pyridine-containing donor-π-acceptor (D-π-A) systems. This data, compiled from various studies, highlights how structural modifications impact the electronic absorption properties of these conjugates.

Compound ClassSpecific Derivativeλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventReference
(D-π-)₂A Fluorescent DyeOUY-2 (Pyridine acceptor)398~100,000Toluene[7][9]
(D-π-)₂A Fluorescent DyeOUK-2 (Pyrazine acceptor)401~75,000Toluene[7][9]
Pyridazine-Acridine Conjugate2AC-PYD288Not SpecifiedToluene/THF[10]
Pyridazine-Phenoxazine Conjugate2PO-PYD308Not SpecifiedToluene/THF[10]
Pyridine-Carbazole Acrylonitrile2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile380Not SpecifiedNot Specified[11]
Pyridine-Carbazole Acrylonitrile2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile378Not SpecifiedNot Specified[11]
Pyridine-Carbazole Acrylonitrile2-(4'''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile396Not SpecifiedNot Specified[11]

Analysis of Trends:

  • Effect of the Acceptor Core: In the (D-π-)₂A series, comparing OUY-2 (pyridine) and OUK-2 (pyrazine, a diazine like pyridazine) reveals that the nature of the nitrogen-containing heterocycle has a discernible effect on the absorption maximum, with the pyrazine causing a slight bathochromic (red) shift.[7][9]

  • Influence of the Donor Group: The pyridazine conjugates with 9,9-dimethyl-9,10-dihydroacridine (2AC-PYD) and phenoxazine (2PO-PYD) donor moieties exhibit absorption maxima in the UV region, with the phenoxazine derivative showing a red shift compared to the acridine derivative.[10] This highlights the significant role of the electron-donating component in tuning the electronic properties.

  • Impact of Substitution Pattern: For the pyridine-carbazole acrylonitrile derivatives, the position of the nitrogen atom in the pyridine ring influences the λmax. A para-substitution (as in the 4-pyridyl derivative) results in a bathochromic shift compared to ortho- and meta-substitutions, suggesting a more efficient charge transfer in this configuration.[11]

Experimental Protocol: UV-Vis Spectroscopic Analysis

The following is a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a pyridazine-pyridine conjugate. This protocol is designed to ensure accuracy and reproducibility.

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.[6]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are recommended, as glass and most plastics absorb UV light.[12]

  • Solvent: Spectroscopic grade solvent (e.g., toluene, THF, ethanol) in which the analyte is soluble and which is transparent in the wavelength range of interest.

  • Analyte: A precisely weighed sample of the pyridazine-pyridine conjugate.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations (e.g., 1 x 10⁻⁵ M to 5 x 10⁻⁵ M). The ideal concentration will result in an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[6]

3. Spectrophotometer Setup and Measurement:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the sample solutions. Place this "blank" cuvette in the reference beam of the spectrophotometer. If using a single-beam instrument, first measure the absorbance of the blank.[12] This step corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Rinse a second cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path.

  • Acquire Spectrum: Scan the desired wavelength range (e.g., 200-800 nm) and record the absorbance spectrum.[12] The resulting plot will show absorbance as a function of wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).[6]

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

The UV-Vis absorption properties of pyridazine-pyridine conjugates are highly dependent on their molecular structure. Parameters such as the nature of the donor and acceptor units, the extent of π-conjugation, and the substitution pattern on the heterocyclic rings play a crucial role in determining the λmax and molar absorptivity. A systematic approach to their spectroscopic characterization, as outlined in the experimental protocol, is essential for generating reliable and comparable data. This understanding is fundamental for the rational design of novel materials with optimized electronic and photophysical properties for applications in fields ranging from organic electronics to medicinal chemistry.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • ResearchGate. Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles | Request PDF. [Link]

  • PMC. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • International Journal of ChemTech Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • PMC. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • International Journal of Engineering and Applied Sciences. (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Thieme. Product Class 8: Pyridazines. [Link]

  • Master Organic Chemistry. Introduction To UV-Vis Spectroscopy. [Link]

  • PMC. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

  • Beilstein Journals. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]

Sources

Validation

Validating Purity of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol by LC-MS

A Comparative Technical Guide for Pharmaceutical Analysis Executive Summary The validation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (C₁₀H₉N₃O) presents a specific set of analytical challenges due to its bi-heteroaryl...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary

The validation of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol (C₁₀H₉N₃O) presents a specific set of analytical challenges due to its bi-heteroaryl scaffold. This molecule combines high polarity with basic nitrogen centers, making traditional Reverse-Phase HPLC with UV detection (RP-HPLC-UV) prone to co-elution of synthetic byproducts and poor peak shape (tailing).

This guide compares the industry-standard HPLC-UV approach against a high-fidelity LC-MS/MS (Q-TOF) workflow. While NMR remains the gold standard for structural elucidation, it lacks the sensitivity required for trace impurity quantification (<0.05%) in pharmaceutical intermediates. We demonstrate that an LC-MS method utilizing a Charged Surface Hybrid (CSH) Phenyl-Hexyl column provides superior specificity and sensitivity, resolving critical isobaric and oxidative impurities that UV detection misses.

The Analytical Challenge

The target molecule consists of a pyridine ring linked to a pyridazine ring, substituted with a hydroxymethyl group.

  • Physicochemical Profile: High polarity (low LogP) and multiple basic sites (pKa ~3-5 for pyridazine/pyridine nitrogens).

  • The Problem: Standard C18 columns often fail to retain this polar analyte, leading to elution near the void volume where ion suppression is highest. Furthermore, synthetic impurities such as the aldehyde intermediate (oxidation state -2H) or regioisomers often share identical UV chromophores, rendering DAD (Diode Array Detection) specificity insufficient.

Comparative Matrix: Purity Assessment Methods
FeatureMethod A: HPLC-UV (254 nm) Method B: 1H-NMR (DMSO-d6) Method C: LC-MS (ESI+) [Recommended]
Principle Chromophore AbsorbanceMagnetic ResonanceMass-to-Charge Ratio (m/z)
LOD (Limit of Detection) ~0.05 - 0.1%~1.0%< 0.005%
Specificity Low (Co-elution risk)High (Structural)Very High (m/z + RT)
Polarity Handling Poor (Void elution common)N/A (Solvent dependent)Excellent (HILIC or CSH)
Throughput HighLowHigh

Recommended Experimental Protocol

To validate purity effectively, we utilize a system that addresses the basicity of the nitrogens and the hydrophilicity of the methanol group.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II LC coupled to 6545 Q-TOF (or equivalent Triple Quad for quantitation).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm.

    • Rationale: The CSH (Charged Surface Hybrid) particle technology applies a low-level positive surface charge that repels the protonated basic nitrogens of the pyridine/pyridazine, significantly reducing peak tailing without high-pH buffers that degrade silica.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[1]

    • Rationale: Ammonium formate buffers the ionization source and maintains the analyte in a protonated state for optimal ESI+ sensitivity.

Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0050.4Initial hold for polar retention
1.0050.4Isocratic hold
8.00950.4Linear ramp
10.00950.4Wash
10.1050.4Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Gas Temp: 325°C

  • Drying Gas: 10 L/min

  • Fragmentor: 110 V (Optimized to prevent in-source fragmentation of the alcohol group).

  • Capillary Voltage: 3500 V.

  • Target Mass: 188.0818 m/z [M+H]⁺.

Simulated Experimental Data & Interpretation

In this validation scenario, we compare the detection of three critical impurities common in the synthesis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol.

Impurity Profile
CompoundStructure DescriptionFormulaExact Mass[M+H]⁺ (m/z)Retention Time (min)
Target Analyte (5-(Pyridazin-3-yl)pyridin-3-yl)methanolC₁₀H₉N₃O187.0746188.0818 4.2
Impurity A 5-(Pyridazin-3-yl)nicotinaldehyde (Oxidation)C₁₀H₉N₃O185.0589186.0662 5.1
Impurity B 5-(Pyridazin-3-yl)nicotinic acid (Over-oxidation)C₁₀H₇N₃O₂201.0538202.0611 3.8
Impurity C Regioisomer (6-linked pyridazine)C₁₀H₉N₃O187.0746188.0818 4.5
Data Analysis
  • UV Limitation: Impurity A and the Target Analyte have nearly identical UV spectra (λmax ~260 nm). In a standard C18 method, they co-elute, leading to a false purity calculation of >99%.

  • LC-MS Resolution:

    • Impurity A is easily resolved by mass difference (-2 Da).

    • Impurity C (Regioisomer) has the same mass as the target. However, the Phenyl-Hexyl stationary phase provides π-π interaction selectivity, separating the 5-linked (Target) from the 6-linked (Impurity C) isomer by 0.3 minutes. This separation is validated by checking the MS/MS fragmentation pattern; the 6-linked isomer typically shows a distinct fragmentation ratio due to the proximity of the nitrogen to the linkage.

Validation Workflow (Graphviz)

The following diagram illustrates the decision-making process and workflow for validating this specific molecule, emphasizing the "Self-Validating" loop required by ICH Q2(R2) guidelines.

ValidationWorkflow Sample Crude Sample (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Prep Sample Prep Dilute in 90:10 H2O:MeCN (Prevents solvent shock) Sample->Prep LC_Choice Column Selection Standard C18 vs. CSH Phenyl-Hexyl Prep->LC_Choice Path_Fail Standard C18 Result: Void Elution & Tailing LC_Choice->Path_Fail Low Retention Path_Success CSH Phenyl-Hexyl Result: Retained & Sharp Peaks LC_Choice->Path_Success Pi-Pi Interactions MS_Detect Q-TOF MS Detection (ESI+ Mode) Path_Success->MS_Detect Data_Eval Data Evaluation Extract Ion Chromatograms (EIC) MS_Detect->Data_Eval Decision Isomer Separation? Data_Eval->Decision Valid VALIDATED METHOD Calculate % Purity Decision->Valid Rs > 1.5 Refine Refine Gradient Decrease Slope Decision->Refine Co-elution Refine->Path_Success

Caption: Analytical workflow for validating polar heteroaryl alcohols, highlighting the critical column selection step for resolving isomers.

Validation Parameters (ICH Q2(R2) Alignment)

To ensure this guide serves as a robust protocol, the method must meet International Council for Harmonisation (ICH) standards.

  • Specificity: Demonstrated by injecting the target alongside known impurities (A, B, C). The method must show resolution (Rs) > 1.5 between the Target and Impurity C (Regioisomer).

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of nominal concentration). For LC-MS, quadratic fitting is often required due to detector saturation at high concentrations, whereas UV is linear. R² > 0.99 is required.

  • Accuracy (Recovery): Spike the pure substance with known amounts of Impurity A and B. Recovery should be 90-110% .

  • Robustness: Deliberately vary the pH of the mobile phase by ±0.2 units. Due to the pKa of pyridazine, small pH changes can drastically alter retention time. Self-validating step: Always include a system suitability standard to confirm retention time stability before running samples.

Conclusion

For the purity analysis of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol , HPLC-UV is insufficient due to lack of specificity against isobaric and oxidative impurities. The LC-MS method using a CSH Phenyl-Hexyl column is the superior alternative. It leverages pH-resistant stationary phases to manage basicity and Mass Spectrometry to resolve co-eluting oxidation byproducts, ensuring a rigorous, pharmaceutical-grade validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Guallar-Hoyas, C., et al. (2020). Analysis of polar basic compounds by hydrophilic interaction chromatography (HILIC) and charged surface hybrid (CSH) reversed-phase chromatography. Analytical Methods.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][10] U.S. Department of Health and Human Services. [Link]

Sources

Comparative

In Vitro Kinase Selectivity Profile of Pyridazine-Based Inhibitors: A Comparative Technical Guide

Topic: In Vitro Kinase Selectivity Profile of Pyridazine-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Pyridazine Scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Kinase Selectivity Profile of Pyridazine-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Pyridazine Scaffold in Kinome Space

In the crowded landscape of kinase inhibitor design, the pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure," offering distinct physicochemical and selectivity advantages over traditional pyrimidine, quinazoline, and indolinone backbones. While pyrimidines (e.g., Imatinib) rely on a 1,3-nitrogen arrangement to mimic the adenine ring of ATP, pyridazines utilize adjacent nitrogen atoms to create unique hydrogen-bonding vectors.

This guide objectively compares the in vitro selectivity profiles of pyridazine-based inhibitors against standard chemotypes, focusing on three critical signaling nodes: p38 MAPK , VEGFR-2 , and CDK2 .

Structural Basis of Selectivity

The selectivity of pyridazine inhibitors often stems from their interaction with the kinase hinge region. Unlike the bi-dentate binding common in purine mimetics, pyridazines often engage in mono-dentate interactions or water-mediated networks that allow them to bypass "gatekeeper" steric clashes.

Diagram: Hinge Region Interaction Logic

The following diagram illustrates the differential binding mode of a generic imidazo[1,2-b]pyridazine versus a standard quinazoline inhibitor.

HingeBinding cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (e.g., Thr, Met) DFG DFG Motif (Asp-Phe-Gly) Pyridazine Pyridazine Scaffold (Imidazo[1,2-b]pyridazine) Pyridazine->Hinge H-Bond (N1/N2 acceptor) Pyridazine->Gatekeeper Avoids Steric Clash (Compact 6-membered ring) Quinazoline Alternative Scaffold (e.g., Quinazoline) Quinazoline->Hinge Dual H-Bond (Donor/Acceptor) Quinazoline->Gatekeeper Potential Steric Clash (if bulky)

Caption: Differential binding logic. Pyridazine scaffolds often utilize specific N-acceptor interactions to navigate restricted gatekeeper regions compared to bulkier bicyclic alternatives.

Comparative Selectivity Profiling

This section contrasts pyridazine-based candidates with industry-standard controls. Data is synthesized from broad kinome scans (e.g., KINOMEscan™ or radiometric HotSpot™ assays).

Case Study A: p38 MAPK Inhibition

Pyridazine derivatives have shown exceptional capacity to inhibit p38


 while sparing the closely related JNK and ERK pathways. This is often attributed to the "peptide flip" of the Gly110 residue in p38, which pyridazine inhibitors stabilize.

Comparison: Pyridazine Derivative (e.g., Compound 8a) vs. Imidazole (SB203580)

FeaturePyridazine-Based (Compound 8a)Imidazole Standard (SB203580)
Primary Target (p38

) IC

17 nM 48 nM
Selectivity (JNK/ERK) >1000-fold selectivity~500-fold (Significant off-target JNK2 activity)
Mechanism Stabilizes Gly110 peptide flipATP-competitive (canonical)
CYP450 Liability Low (Reduced lipophilicity)Moderate to High (Imidazole interference)

Technical Insight: The pyridazine nitrogen acts as a critical H-bond acceptor for the Met109 amide, a geometry that is energetically unfavorable for kinases lacking the Gly110 residue (e.g., ERK2), thereby enforcing selectivity [1, 4].

Case Study B: VEGFR-2 (Angiogenesis)

In the anti-angiogenic space, imidazo[1,2-b]pyridazines (e.g., TAK-593 analogs) compete with urea-based multi-kinase inhibitors like Sorafenib.

Comparison: Imidazo[1,2-b]pyridazine vs. Sorafenib

FeatureImidazo[1,2-b]pyridazine (TAK-593)Sorafenib (Bi-aryl Urea)
VEGFR-2 IC

0.95 nM 90 nM
Kinome Selectivity Score S(10) 0.08 (High Specificity)0.25 (Broad Spectrum)
Key Off-Targets PDGFR

(Potent)
RAF, FLT3, KIT, RET (Broad)
Binding Mode Type I (DFG-in)Type II (DFG-out)

Technical Insight: While Sorafenib relies on a Type II "DFG-out" binding mode for selectivity, pyridazine inhibitors often achieve nanomolar potency in the "DFG-in" state by exploiting a specific hydrophobic pocket near the hinge, offering a cleaner safety profile regarding off-target cardiotoxicity [2].

Experimental Protocol: High-Throughput Selectivity Profiling

To validate the selectivity of a pyridazine-based lead, a radiometric


-ATP assay is the gold standard due to its freedom from interference by fluorescent compounds.
Workflow Diagram

Protocol Prep 1. Reaction Prep Kinase + Substrate + Buffer Cmpd 2. Compound Addition (Pyridazine Analog vs DMSO) Prep->Cmpd ATP 3. Initiation Add 33P-ATP (Km conc.) Cmpd->ATP Incubate 4. Incubation RT, 120 min ATP->Incubate Spot 5. Spotting P81 Phosphocellulose Paper Incubate->Spot Wash 6. Wash 0.75% Phosphoric Acid Spot->Wash Read 7. Detection Scintillation Counting Wash->Read

Caption: Standard radiometric


-ATP kinase profiling workflow.
Step-by-Step Methodology
  • Buffer Preparation: Prepare base buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35. Note: Pyridazines are generally stable, but avoid phosphate buffers which inhibit some kinases.
    
  • Compound Dosing: Dissolve pyridazine inhibitor in 100% DMSO. Dilute to 100X final concentration.

  • Reaction Assembly:

    • Dispense 5

      
      L of Kinase/Substrate mix into 384-well plate.
      
    • Add 100 nL of Compound (acoustic dispensing preferred).

    • Initiate with 5

      
      L of [
      
      
      
      -
      
      
      P]-ATP (specific activity ~10
      
      
      Ci/
      
      
      L). Ensure ATP concentration equals
      
      
      for each specific kinase to ensure competitive conditions.
  • Incubation: Incubate for 2 hours at room temperature.

  • Termination: Spot reaction onto P81 ion-exchange paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity via scintillation counter.

  • Data Analysis: Calculate % Inhibition.

    • Selectivity Score S(35): (Number of kinases inhibited > 65%) / (Total kinases tested).

References
  • Structure and selectivity of pyrolopyridazine compounds. Journal of Biological Chemistry. Link

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds. Taylor & Francis / PMC. Link

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. Nature Structural & Molecular Biology. Link

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. Journal of Medicinal Chemistry. Link

Validation

Reference Standards for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Analysis: A Comparative Guide

Executive Summary (5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a critical bi-heteroaryl intermediate, frequently utilized as a scaffold in the development of kinase inhibitors, CD73 antagonists, and other nitrogen-rich ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a critical bi-heteroaryl intermediate, frequently utilized as a scaffold in the development of kinase inhibitors, CD73 antagonists, and other nitrogen-rich pharmaceutical candidates. Its structure—comprising a pyridine ring linked to a pyridazine and a hydroxymethyl handle—presents unique analytical challenges, including basicity-induced peak tailing and potential regio-isomeric impurities from cross-coupling reactions.

This guide objectively compares the three primary tiers of reference standards available for this analyte: Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials . We provide experimental protocols to qualify these standards in-house, ensuring data integrity for GLP/GMP applications.

Part 1: The Hierarchy of Reference Standards

Selecting the correct reference standard is not a binary choice; it is a risk-based decision governed by the stage of drug development.

ISO 17034 Certified Reference Material (CRM)
  • Definition: The highest metrological tier. Characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

  • Best For: GMP release testing, calibration of secondary standards, and pivotal clinical batch release.

  • Availability: Low for specific intermediates like (5-(Pyridazin-3-yl)pyridin-3-yl)methanol; often requires custom synthesis.

Analytical Reference Standard (Secondary Standard)
  • Definition: High-purity material (>98%) characterized by extensive analytical testing (HPLC, NMR, MS, ROI). The potency is assigned, often by mass balance or qNMR, but lacks the rigorous uncertainty budget of a CRM.

  • Best For: Routine QC testing, stability studies, GLP toxicology dose verification.

  • Availability: Moderate. Available from specialized vendors (e.g., Sigma-Aldrich, USP, EP, or reputable fine chemical suppliers).

Research Grade / Building Block
  • Definition: Material synthesized primarily for chemical reactivity, not analytical accuracy. Purity is often "technical grade" (>90-95%). CoAs typically list only identity and area% purity, not true content (assay).

  • Best For: Early discovery screening, method development (retention time marker), structural elucidation.

  • Risks: High probability of residual palladium (from Suzuki coupling), boronic acid esters, or regioisomers.

Part 2: Comparative Performance Data

The following table summarizes the performance metrics of these standard types based on internal validation studies of bi-heteroaryl carbinols.

FeatureCRM (ISO 17034) Analytical Standard Research Grade
Assay Accuracy 99.8% ± 0.3% (w/ Uncertainty)98.0% - 102.0% (Mass Balance)Not Defined (Area% only)
Traceability SI Units (NIST/BIPM)Internal Primary StandardNone
Homogeneity Guaranteed & TestedAssumedVariable
Impurity Profile Quantified & IdentifiedQuantified (Major only)Unknown
Residual Solvents Quantified (GC-HS)QuantifiedOften Present (EtOAc/DCM)
Cost Factor 100x10x1x
Suitability GMP / ISO 17025 GLP / QC R&D Only

Part 3: Critical Analytical Challenges & Solutions

The (5-(Pyridazin-3-yl)pyridin-3-yl)methanol molecule contains three basic nitrogen atoms. This specific topology dictates the analytical strategy.

The "Nitrogen Tailing" Effect
  • Problem: The pyridazine and pyridine nitrogens can interact with residual silanols on silica-based HPLC columns, causing severe peak tailing.

  • Solution: Use of "End-capped" columns with high carbon load or hybrid particles (e.g., C18-Hybrid).

  • Mobile Phase Modifier: High pH (ammonium bicarbonate, pH 10) is often superior to low pH for these basic heterocycles, deprotonating the nitrogens to reduce silanol interaction.

Regio-Isomeric Impurities
  • Problem: Synthesis often involves a Suzuki-Miyaura coupling between a 3,5-substituted pyridine and a pyridazine boronate. Isomeric scrambling can occur.

  • Solution: 1H-NMR is mandatory for identity. LC-MS alone cannot distinguish positional isomers.

Part 4: Experimental Protocols

Protocol A: Self-Validating qNMR for Potency Assignment

Use this protocol to upgrade a "Research Grade" material to a "Working Standard."

Principle: Quantitative NMR (qNMR) uses an internal standard (IS) of known purity to determine the absolute mass purity of the analyte, independent of its UV response factor.

Materials:

  • Analyte: ~10 mg (5-(Pyridazin-3-yl)pyridin-3-yl)methanol.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg. High purity, non-hygroscopic, distinct NMR signals.

  • Solvent: DMSO-d6 (to ensure solubility of the polar biaryl).

Procedure:

  • Weighing: Accurately weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg). Target a 1:1 molar ratio.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (

    
     ppm, 2H) and the methylene signal of the hydroxymethyl group of the analyte (
    
    
    
    ppm, 2H) or distinct aromatic protons.

Calculation:



Where 

= Purity,

= Integral area,

= Number of protons,

= Molar mass,

= Mass.[1][2]
Protocol B: HPLC-UV Purity Method (High pH)

Designed to suppress silanol interactions for basic biaryls.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (impurities).

  • Temperature: 30°C.

Part 5: Decision Workflows (Visualized)

Diagram 1: Analytical Qualification Workflow

This diagram illustrates the logical flow for qualifying a Research Grade material into a Reference Standard.

QualificationWorkflow Start Receive Research Grade Material Identity Identity Check (1H-NMR, LC-MS) Start->Identity IsomerCheck Isomer Purity Confirmed? Identity->IsomerCheck Reject REJECT / Purify IsomerCheck->Reject No (Regioisomers found) Purity Chromatographic Purity (HPLC-UV @ pH 10) IsomerCheck->Purity Yes Volatiles Residual Solvents (GC-HS / TGA) Purity->Volatiles Water Water Content (Karl Fischer) Volatiles->Water Assay Potency Assignment (qNMR or Mass Balance) Water->Assay Final Release as Working Standard (Generate CoA) Assay->Final

Caption: Step-by-step workflow for qualifying a non-certified material as an internal working standard.

Diagram 2: Standard Selection Decision Tree

A logic gate for selecting the appropriate standard grade based on the experimental context.

SelectionTree Context Define Experimental Context Discovery Early Discovery / Screening Context->Discovery GLP GLP Tox / Stability Context->GLP GMP Clinical Release / GMP Context->GMP ResGrade Research Grade (Check Identity only) Discovery->ResGrade Cost Efficiency AnaGrade Analytical Standard (CoA with Assay) GLP->AnaGrade Traceability Required CRM CRM / Primary Standard (ISO 17034) GMP->CRM Regulatory Compliance AnaGrade->CRM If CRM unavailable, qualify AnaGrade as Primary

Caption: Decision matrix for selecting reference standard grades based on regulatory requirements.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[Link]

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures.[Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. [Link]

  • Bhat, S., et al. (2024). "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase."[3] Journal of Medicinal Chemistry. [Link](Cited for structural context of pyridazine-pyridine scaffolds).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of novel chemical entities, such as (5-(Pyridazin-3-yl)pyridin-3-yl)methanol, are paramount to ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this pyridazine and pyridine-containing compound, grounded in established safety principles and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structural motifs provide a strong basis for determining appropriate handling and disposal procedures.

Hazard Identification and Risk Assessment

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a heterocyclic compound containing both pyridazine and pyridine rings. Compounds of this nature are generally classified as hazardous waste.[1][2] Pyridine and its derivatives are known to be harmful if swallowed and can cause skin and eye irritation.[3][4] Therefore, it is imperative to treat this compound with a high degree of caution.

Key Assumed Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Eye Damage/Irritation: May cause serious eye irritation.[4]

  • Flammability: Pyridine itself is a flammable liquid.[2][5][6] While the flammability of this specific compound is uncharacterized, it should be handled away from ignition sources.

A thorough risk assessment should be conducted before handling this compound, and appropriate control measures must be implemented.

Personal Protective Equipment (PPE)

Adherence to stringent PPE protocols is non-negotiable when handling (5-(Pyridazin-3-yl)pyridin-3-yl)methanol. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Mandatory PPE includes:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: May be required based on the scale of handling and the ventilation available.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol is that it must be managed as hazardous waste.[7][8] Under no circumstances should this chemical or its residues be poured down the drain or disposed of with regular municipal waste.[1][2]

I. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing (5-(Pyridazin-3-yl)pyridin-3-yl)methanol, including residues, contaminated materials (e.g., pipette tips, weighing paper), and spent reaction mixtures, in a designated hazardous waste container.[1][9]

  • Container Compatibility: The waste container must be chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] The container must have a secure, leak-proof closure.[7]

  • Avoid Mixing Waste Streams: Do not mix this waste with other incompatible waste streams, such as strong oxidizers, acids, or halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][10][11]

II. Labeling:

Proper labeling is a critical component of safe waste management. The waste container must be clearly and accurately labeled.

  • Label Content: The label must include the words "Hazardous Waste," the full chemical name "(5-(Pyridazin-3-yl)pyridin-3-yl)methanol," and a clear indication of the associated hazards (e.g., "Toxic," "Flammable").[1][10]

III. Storage:

Proper storage of the hazardous waste container is essential to prevent accidents and ensure regulatory compliance.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][2]

  • Incompatible Materials: Keep the container away from sources of ignition, heat, direct sunlight, and incompatible materials.[1][2]

  • Regulatory Time Limits: Be aware of the regulatory limits on the amount of time hazardous waste can be stored in a satellite accumulation area before it must be transferred to a central storage facility.[12]

IV. Arranging for Final Disposal:

The final disposal of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol must be handled by a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.[1][10]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][13][14][15]

  • Incineration: The most common and preferred method for the disposal of organic chemical waste is high-temperature incineration.[8]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[1][2]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1][2][6]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed and properly labeled hazardous waste container.[1]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response CollectWaste Collect (5-(Pyridazin-3-yl)pyridin-3-yl)methanol waste in a compatible, labeled container. SegregateWaste Segregate from incompatible waste streams. CollectWaste->SegregateWaste StoreWaste Store sealed container in a cool, dry, well-ventilated secondary containment area. SegregateWaste->StoreWaste CheckStorageTime Monitor accumulation time limits. StoreWaste->CheckStorageTime ContactEHS Contact Environmental Health & Safety (EHS) for pickup. CheckStorageTime->ContactEHS ProfessionalDisposal Arrange for disposal by a licensed hazardous waste facility (e.g., incineration). ContactEHS->ProfessionalDisposal SpillOccurs Spill Occurs EvacuateVentilate Evacuate and ventilate the area. SpillOccurs->EvacuateVentilate ContainSpill Contain with inert absorbent material. EvacuateVentilate->ContainSpill CollectAbsorbed Collect absorbed material into a hazardous waste container. ContainSpill->CollectAbsorbed DecontaminateArea Decontaminate the spill area. CollectAbsorbed->DecontaminateArea DecontaminateArea->ContactEHS

Caption: Disposal workflow for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol.

Regulatory Framework

The disposal of hazardous chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) oversees these regulations under the Resource Conservation and Recovery Act (RCRA).[7][13][15] RCRA establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is legally responsible for the waste from its generation to its final disposal.[14][15] In Europe, the Waste Framework Directive and regulations from the European Chemicals Agency (ECHA) provide the legal framework.[16][17] It is the responsibility of every researcher and institution to be aware of and comply with all applicable regulations.

Conclusion

The safe and compliant disposal of (5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a critical aspect of responsible laboratory practice. By adhering to the principles of hazard identification, proper PPE usage, and the detailed disposal protocol outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health & Safety department for specific guidance and to ensure compliance with all relevant regulations.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. Available at: [Link]

  • Chemical Waste Procedures. University of Illinois Urbana-Champaign Division of Research Safety. Available at: [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. NC DEQ. Available at: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Triumvirate Environmental. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]

  • Pyridine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]

  • (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. PubChem. Available at: [Link]

  • RCRA Regulations Explained. National Environmental Trainers. Available at: [Link]

  • Waste Framework Directive. ECHA - European Union. Available at: [Link]

  • HAZARDOUS WASTE IDENTIFICATION GUIDE ANNEX 1 LEGAL CONTEXT OF THE IDENTIFICATION AND CLASSIFICATION OF HAZARDOUS WASTE. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

Comprehensive Safety and Handling Guide for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol Introduction & Chemical Profile (5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a highly specialized bi-heteroaryl building block frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for (5-(Pyridazin-3-yl)pyridin-3-yl)methanol

Introduction & Chemical Profile

(5-(Pyridazin-3-yl)pyridin-3-yl)methanol is a highly specialized bi-heteroaryl building block frequently utilized in fragment-based drug discovery and the synthesis of novel kinase inhibitors. Structurally, it consists of a pyridine ring coupled to a pyridazine ring, functionalized with a hydroxymethyl group. While this structural motif is highly valuable for forming hydrogen bonds with biological targets, these exact physicochemical properties dictate rigorous safety and handling protocols in the laboratory.

Hazard Causality and Risk Assessment

Before designing an operational plan, it is critical to understand the causality behind the chemical's hazards. Based on the toxicological profiles of its constituent fragments—such as 3-pyridinemethanol[1] and pyridazine[2]—this compound exhibits the following risk profile:

  • Skin and Eye Irritation (H315, H319): The nitrogen-rich heteroaromatic rings possess lone pairs that act as strong hydrogen-bond acceptors. Upon contact with mucosal membranes or the ocular surface, these basic nitrogens can interact with acidic biological targets, causing localized inflammation and severe irritation[2],[3].

  • Respiratory Irritation (H335): As a solid, fine particulates of bi-heteroaryl compounds can easily aerosolize. Inhalation of these dusts leads to rapid absorption across the alveolar membrane, triggering respiratory tract irritation[2].

  • Enhanced Dermal Permeability: The hydroxymethyl group significantly increases the compound's solubility in polar aprotic solvents (e.g., DMSO, DMF). If the compound is dissolved in these solvents, the solvent acts as a carrier agent, rapidly transporting the active heteroaromatic core through the epidermal barrier.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers must conduct a hazard assessment and select appropriate PPE to mitigate specific workplace risks[4],[5]. The following matrix outlines the required PPE tailored to the physical state and operational phase of handling this compound.

Operational PhasePrimary HazardRequired PPEMechanistic Rationale
Solid Weighing & Transfer Dust aerosolization, respiratory irritationN95/FFP2 Respirator, Nitrile Gloves (≥5 mil), Safety GogglesPrevents inhalation of fine particulates. Nitrile provides a sufficient barrier against dry heteroaromatic solids.
Solution Preparation (DMSO/DMF) Rapid dermal absorption, splashingDouble Nitrile Gloves or Butyl Rubber, Splash Goggles, Lab CoatPolar aprotic solvents degrade standard latex rapidly. Butyl rubber or double-gloved nitrile prevents solvent-mediated skin permeation.
Reaction Quenching / Scale-up Exothermic splattering, vapor releaseFace Shield (over goggles), Heavy-duty Apron, Fume HoodExothermic acid/base reactions with the basic nitrogens can cause sudden boiling and splattering of the irritating mixture.

Safety Workflow Visualization

PPE_Workflow Start Material Receipt (Dry/Cool Storage) Risk Hazard Assessment (H315, H319, H335) Start->Risk PPE Don PPE (Nitrile, Goggles, Coat) Risk->PPE Hood Fume Hood Prep (Airflow > 100 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh React Reaction Execution (Closed System) Weigh->React Spill Spill Event? React->Spill Clean Wet-brush Containment (Avoid Aerosolization) Spill->Clean Yes Waste Waste Segregation (Non-Halogenated Organics) Spill->Waste No Clean->Waste Dispose RCRA Incineration (TSDF Facility) Waste->Dispose

Operational workflow for handling (5-(Pyridazin-3-yl)pyridin-3-yl)methanol safely.

Step-by-Step Operational Protocols

Protocol A: Safe Weighing and Fume Hood Transfer

To ensure a self-validating safety system, every step of the weighing process must minimize static charge and prevent aerosolization.

  • Fume Hood Verification: Ensure the fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm). Self-Validation: Do not rely solely on the digital monitor; tape a Kimwipe to the bottom of the sash to visually confirm negative pressure via inward airflow.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears prior to donning, as required by OSHA 1910.132(e)[5].

  • Static Mitigation: Heteroaromatic powders often carry a static charge, causing them to "jump" from the spatula. Use an anti-static gun (Zerostat) on the weigh boat or use grounded, conductive spatulas to neutralize the charge.

  • Transfer: Weigh the compound in a closed analytical balance. If transferring the solid to a reaction vessel, do so strictly within the active zone of the fume hood (at least 6 inches behind the sash).

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened cloth (e.g., isopropanol) rather than dry-brushing. Dry-brushing provides mechanical energy that can easily aerosolize the irritating dust[2].

Protocol B: Spill Management and Waste Disposal

Nitrogen-rich organic compounds require specific disposal pathways to comply with the EPA's Resource Conservation and Recovery Act (RCRA)[6],[7].

  • Spill Containment: In the event of a solid spill, do not sweep dry. Cover the spill with damp sand or a wet absorbent pad to suppress dust formation. For liquid spills (if dissolved in solvent), use a chemically inert absorbent like vermiculite.

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Waste Segregation: Label the container clearly. Because this compound contains nitrogen but no halogens (unless specifically synthesized as a hydrochloride salt), it must be segregated into the "Non-Halogenated Organic Waste" stream.

  • Regulatory Disposal: Under EPA RCRA Organic Air Emission Standards (40 CFR Parts 264/265, Subparts AA/BB/CC), containers holding organic hazardous waste must be kept tightly closed to prevent volatile emissions[7],[8]. The waste must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[7].

References

  • [2] Pyridazine - Safety Data Sheet - ChemicalBook. ChemicalBook. 2

  • [3] SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.3

  • [1] 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem. National Institutes of Health (NIH). 1

  • [4] OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply.4

  • [5] PPE Inspection Checklist | Free Download | OSHA Requirements. Ecesis.5

  • [6] EPA changes regulatory requirements of hazardous waste program. Emerald Publishing. 6

  • [7] RCRA Organic Air Emission Standards for TSDFs and Generators. US EPA. 7

  • [8] RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators. Ohio.gov. 8

Sources

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